Advanced Synthesis Protocols: Phenyl 4-Methoxybenzoate Executive Summary & Molecule Profile This technical guide details the synthesis of Phenyl 4-methoxybenzoate (CAS: 4181-97-9), a critical intermediate in the developm...
This technical guide details the synthesis of Phenyl 4-methoxybenzoate (CAS: 4181-97-9), a critical intermediate in the development of liquid crystalline mesogens and specific pharmaceutical precursors.[1]
Unlike aliphatic esterification, the synthesis of phenyl esters presents a kinetic challenge due to the reduced nucleophilicity of phenol compared to primary alcohols. Standard Fischer esterification (acid + alcohol
ester + water) is often inefficient for phenols due to an unfavorable equilibrium constant.[1][2][3] Therefore, this guide prioritizes irreversible activation pathways: Nucleophilic Acyl Substitution via Acid Chloride (Schotten-Baumann conditions) and Carbodiimide Coupling (Steglich Esterification).[1][3]
To achieve high yields, we must activate the acyl carbon of 4-methoxybenzoic acid to overcome the poor nucleophilicity of the phenoxide/phenol species.
Pathway A: The Acyl Chloride Route (Schotten-Baumann)[1]
Mechanism: Conversion of 4-methoxybenzoic acid to 4-methoxybenzoyl chloride using Thionyl Chloride (
), followed by reaction with phenol in the presence of a base.[1]
Pros: High atom economy, rapid kinetics, scalable to kilogram quantities.[2][3]
Cons: Requires moisture-free handling of the acid chloride; generates
Activation: In a flame-dried round-bottom flask equipped with a reflux condenser and drying tube (
), dissolve 4-methoxybenzoic acid in dry DCM (optional, can be neat). Add dropwise.[1][2][3]
Reflux: Heat to reflux (approx. 40°C for DCM or 75°C if neat) for 2–3 hours. Monitor cessation of gas evolution (
).
Isolation of Intermediate: Remove excess
under reduced pressure (rotary evaporator) to yield the crude acid chloride (often a white/yellow solid).[1][2][3] Note: Do not purify further; use immediately.
Coupling: Dissolve the crude acid chloride in anhydrous DCM. Cool to 0°C in an ice bath.
Addition: Add a solution of Phenol and Pyridine in DCM dropwise over 30 minutes. The solution will turn cloudy as pyridinium hydrochloride precipitates.[2][3]
Reaction: Allow to warm to room temperature and stir for 4–6 hours.
Workup: Quench with water. Wash the organic layer with 1M
(to remove excess pyridine), followed by saturated (to remove unreacted acid) and brine.
Purification: Dry over
, filter, and concentrate. Recrystallize from Ethanol/Hexane if necessary.[1][2][3]
Protocol B: Steglich Esterification (Mild)
Rationale: Uses DMAP as a hyper-nucleophilic acyl transfer catalyst.[1]
Root Cause:[3][4][5] Hydrolysis of the acid chloride before phenol addition.[2][3]
Fix: Ensure
is fresh and distilled. Use a drying tube.[1][2][3] Do not store the acid chloride; react immediately.[2][3]
Issue: DCU Contamination in Method B.
Root Cause:[3][4][5] Incomplete precipitation or solubility of urea in DCM.[1][2][3]
Fix: Cool the reaction mixture to -20°C before filtration to maximize DCU precipitation.
Issue: "Oiling Out" during Recrystallization.
Root Cause:[3][4][5] Impurities lowering the melting point.[2][3]
Fix: Seed the solution with a pure crystal if available.[2][3] Use a mixed solvent system (add Hexane slowly to the Ethanol solution until turbidity persists).[1][2][3]
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 346052, Phenyl 4-methoxybenzoate.[1][2][3] Retrieved January 30, 2026 from [Link]
Royal Society of Chemistry. Pd/C Catalyzed Phenoxycarbonylation Using N-Formylsaccharin... Supporting Information (NMR Data).[1][2][3][4][6][7][8] Retrieved from [Link][1][9][5][6][10]
Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids.[2][3][11] Angewandte Chemie International Edition.[1][2][3] (Foundational citation for Protocol B).
Organic Chemistry Portal. Steglich Esterification Mechanism and Conditions. Retrieved from [Link]
A Comprehensive Spectroscopic Investigation of Phenyl 4-methoxybenzoate: A Technical Guide
Foreword: Unveiling Molecular Architecture through Spectroscopic Interrogation In the landscape of pharmaceutical research and drug development, the precise characterization of molecular entities is paramount. Phenyl 4-m...
Author: BenchChem Technical Support Team. Date: February 2026
Foreword: Unveiling Molecular Architecture through Spectroscopic Interrogation
In the landscape of pharmaceutical research and drug development, the precise characterization of molecular entities is paramount. Phenyl 4-methoxybenzoate, a key structural motif in various organic compounds, serves as an exemplary model for the application of modern spectroscopic techniques. This in-depth guide provides a comprehensive exploration of the spectroscopic analysis of Phenyl 4-methoxybenzoate, offering not just procedural outlines but a deeper understanding of the causal relationships between molecular structure and spectral output. This document is designed for researchers, scientists, and drug development professionals, aiming to equip them with the foundational knowledge and practical insights necessary for robust compound characterization. Our approach is rooted in the principles of scientific integrity, ensuring that each analytical step is a self-validating component of the larger structural elucidation puzzle.
Phenyl 4-methoxybenzoate: A Molecule of Interest
Phenyl 4-methoxybenzoate is an aromatic ester with the chemical formula C₁₄H₁₂O₃. Its structure comprises a phenyl group linked via an ester functional group to a 4-methoxybenzoyl moiety. Understanding the electronic environment of each atom and the vibrational characteristics of its bonds is crucial for predicting its chemical behavior and potential applications. Spectroscopic analysis provides the tools to probe these molecular features with exceptional detail.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton
NMR spectroscopy is an unparalleled technique for delineating the carbon-hydrogen framework of a molecule. By subjecting the sample to a strong magnetic field and radiofrequency pulses, we can excite specific nuclei and analyze the signals they emit upon returning to their ground state.
¹H NMR Spectroscopy: Probing the Proton Environment
Proton NMR (¹H NMR) provides information about the number of different types of protons, their electronic environments, and their proximity to neighboring protons.
Objective: To obtain a high-resolution ¹H NMR spectrum of Phenyl 4-methoxybenzoate.
Materials:
Phenyl 4-methoxybenzoate (solid)
Deuterated chloroform (CDCl₃) with 0.03% tetramethylsilane (TMS)
NMR tube (5 mm)
Volumetric flask and pipette
Instrumentation:
400 MHz NMR Spectrometer
Procedure:
Sample Preparation: Accurately weigh approximately 5-10 mg of Phenyl 4-methoxybenzoate and dissolve it in approximately 0.6 mL of CDCl₃ in a clean, dry vial. The choice of CDCl₃ as a solvent is due to its excellent ability to dissolve a wide range of organic compounds and its single deuterium signal that does not interfere with the analyte's proton signals. TMS is included as an internal standard for chemical shift referencing (δ = 0.00 ppm).
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean 5 mm NMR tube to a height of approximately 4-5 cm.
Instrument Setup: Insert the NMR tube into the spectrometer's probe. The instrument is tuned and locked onto the deuterium signal of the CDCl₃. Shimming is performed to optimize the homogeneity of the magnetic field, which is critical for obtaining sharp, well-resolved peaks.
Data Acquisition: A standard one-pulse ¹H NMR experiment is performed. Key acquisition parameters include a 90° pulse width, a spectral width of approximately 12 ppm, an acquisition time of around 4 seconds, and a relaxation delay of 1-2 seconds to ensure full relaxation of the protons between scans. Typically, 8 to 16 scans are co-added to improve the signal-to-noise ratio.
Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed to generate the frequency-domain spectrum. Phase and baseline corrections are applied to obtain a clean spectrum. The chemical shifts are referenced to the TMS signal.
The ¹H NMR spectrum of Phenyl 4-methoxybenzoate in CDCl₃ is expected to exhibit distinct signals corresponding to the aromatic protons and the methoxy group protons.
Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
~8.16
Doublet of doublets
2H
Protons ortho to the carbonyl group (H-2, H-6)
~7.42
Triplet of triplets
2H
Protons meta to the ester oxygen on the phenyl ring (H-3', H-5')
~7.25
Triplet
1H
Proton para to the ester oxygen on the phenyl ring (H-4')
~7.20
Doublet
2H
Protons ortho to the ester oxygen on the phenyl ring (H-2', H-6')
The downfield shift of the protons at δ ~8.16 is due to the strong deshielding effect of the adjacent electron-withdrawing carbonyl group. The protons on the phenyl ring of the benzoate moiety are split into two distinct sets of signals due to the influence of the ester functionality. The methoxy group protons appear as a sharp singlet at δ ~3.88, as they have no adjacent protons to couple with.
¹³C NMR Spectroscopy: Visualizing the Carbon Framework
Carbon-13 NMR (¹³C NMR) provides information about the different types of carbon atoms in a molecule.
Objective: To obtain a proton-decoupled ¹³C NMR spectrum of Phenyl 4-methoxybenzoate.
Procedure:
Sample Preparation: The same sample prepared for ¹H NMR analysis can be used.
Instrument Setup: The spectrometer is tuned to the ¹³C frequency (approximately 100 MHz for a 400 MHz instrument).
Data Acquisition: A standard proton-decoupled ¹³C NMR experiment is performed. This involves broadband decoupling of the protons to simplify the spectrum to single lines for each unique carbon atom. Key acquisition parameters include a 30-45° pulse angle, a spectral width of approximately 200-220 ppm, and a longer relaxation delay (e.g., 2-5 seconds) to allow for the slower relaxation of quaternary carbons. A larger number of scans (typically several hundred to thousands) are required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope (1.1%).
Data Processing: Similar to ¹H NMR, the FID is Fourier transformed, and phase and baseline corrections are applied. The chemical shifts are referenced to the solvent signal (CDCl₃ at δ 77.16 ppm).
The ¹³C NMR spectrum of Phenyl 4-methoxybenzoate will show distinct signals for each unique carbon atom.
Chemical Shift (δ, ppm)
Assignment
~164.9
Carbonyl carbon (C=O)
~163.9
Carbon attached to the methoxy group (C-4)
~151.0
Carbon attached to the ester oxygen (C-1')
~132.3
Carbons ortho to the carbonyl group (C-2, C-6)
~129.4
Carbons meta to the ester oxygen on the phenyl ring (C-3', C-5')
~125.7
Carbon para to the ester oxygen on the phenyl ring (C-4')
~121.8
Carbons ortho to the ester oxygen on the phenyl ring (C-2', C-6')
The carbonyl carbon resonates at a significantly downfield chemical shift (~164.9 ppm) due to the strong deshielding effect of the double-bonded oxygen. The aromatic carbons show a range of chemical shifts depending on their substitution and electronic environment. The methoxy carbon appears at a characteristic upfield position (~55.5 ppm).
Caption: Molecular structure of Phenyl 4-methoxybenzoate.
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. This technique is particularly useful for identifying functional groups.
Objective: To obtain the IR spectrum of solid Phenyl 4-methoxybenzoate.
Instrumentation:
FTIR spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal).
Procedure:
Background Scan: A background spectrum of the clean, empty ATR crystal is recorded. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental interferences from the sample spectrum.
Sample Application: A small amount of solid Phenyl 4-methoxybenzoate is placed directly onto the ATR crystal.
Apply Pressure: A pressure clamp is used to ensure firm and uniform contact between the sample and the crystal surface. Good contact is essential for obtaining a high-quality spectrum.
Sample Scan: The sample spectrum is recorded. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
Data Processing: The final spectrum is displayed in terms of absorbance or transmittance versus wavenumber (cm⁻¹).
The IR spectrum of Phenyl 4-methoxybenzoate will be dominated by characteristic absorptions of the ester and aromatic functionalities.
Wavenumber (cm⁻¹)
Vibrational Mode
Functional Group
~1730-1750
C=O stretch
Ester
~1250-1300
C-O stretch (asymmetric)
Ester
~1000-1100
C-O stretch (symmetric)
Ester
~3000-3100
C-H stretch
Aromatic
~1450-1600
C=C stretch
Aromatic ring
~2850-2950
C-H stretch
Methoxy group (-OCH₃)
The most prominent peak in the spectrum will be the intense C=O stretching vibration of the ester group, typically appearing around 1735 cm⁻¹. The presence of aromatic rings is confirmed by the C-H stretching vibrations above 3000 cm⁻¹ and the C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-O stretching vibrations of the ester and the ether linkage of the methoxy group also provide key diagnostic peaks.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and its fragmentation pattern upon ionization, which can be used to deduce its structure.
Objective: To obtain the mass spectrum of Phenyl 4-methoxybenzoate.
Instrumentation:
Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe MS system with an electron ionization source.
Procedure:
Sample Introduction: A dilute solution of Phenyl 4-methoxybenzoate in a volatile solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC, which separates the compound from any impurities before it enters the mass spectrometer. Alternatively, a small amount of the solid can be introduced directly into the ion source using a direct insertion probe.
Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to lose an electron, forming a positively charged molecular ion (M⁺•).
Fragmentation: The high energy of the electron beam imparts excess internal energy to the molecular ion, causing it to fragment into smaller, charged ions and neutral fragments.
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of relative ion abundance versus m/z.
The mass spectrum of Phenyl 4-methoxybenzoate will show a molecular ion peak and several characteristic fragment ions.
Molecular Ion (M⁺•): The molecular weight of Phenyl 4-methoxybenzoate (C₁₄H₁₂O₃) is 228.24 g/mol . Therefore, the molecular ion peak is expected at m/z = 228 . Aromatic compounds generally show a relatively intense molecular ion peak due to the stability of the aromatic system.
Key Fragmentation Pathways:
The fragmentation of Phenyl 4-methoxybenzoate is primarily driven by the cleavage of the ester linkage and subsequent fragmentations of the resulting ions.
Caption: Proposed mass spectral fragmentation pathways of Phenyl 4-methoxybenzoate.
Formation of the 4-Methoxybenzoyl Cation (m/z = 135): The most characteristic fragmentation is the cleavage of the ester C-O bond, leading to the loss of a phenoxy radical (•OC₆H₅) and the formation of the highly stable 4-methoxybenzoyl cation at m/z = 135. This is often the base peak in the spectrum.
Further Fragmentation of the 4-Methoxybenzoyl Cation: The ion at m/z = 135 can further lose a molecule of carbon monoxide (CO) to form an ion at m/z = 107. Subsequent loss of another CO molecule can lead to the phenyl cation at m/z = 77.
Formation of the Phenoxy Radical Cation (m/z = 94): Cleavage of the bond between the carbonyl carbon and the phenyl ring can lead to the formation of the phenoxy radical cation at m/z = 94. This ion can then lose CO to form the cyclopentadienyl cation at m/z = 65.
Phenyl Cation (m/z = 77): A peak at m/z = 77 corresponding to the phenyl cation is also commonly observed, arising from various fragmentation pathways.
Conclusion: A Synergistic Approach to Structural Elucidation
The spectroscopic analysis of Phenyl 4-methoxybenzoate demonstrates the power of a multi-technique approach to molecular characterization. Each spectroscopic method provides a unique and complementary piece of the structural puzzle. ¹H and ¹³C NMR spectroscopy meticulously map the carbon-hydrogen framework, IR spectroscopy identifies the key functional groups through their vibrational signatures, and mass spectrometry confirms the molecular weight and reveals characteristic fragmentation patterns. By integrating the data from these techniques, a confident and unambiguous structural assignment of Phenyl 4-methoxybenzoate can be achieved. This guide serves as a testament to the importance of a foundational understanding of spectroscopic principles and their practical application in the rigorous scientific environment of research and development.
References
The Royal Society of Chemistry. (2012). Electronic Supplementary Information for: Palladium-catalyzed aerobic oxidative cross-coupling of anilides with phenols. Chemical Communications, 48, 6271-6273. [Link]
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]
The following technical guide details the biological activity, mechanism of action, and experimental evaluation of Phenyl 4-methoxybenzoate (also known as Phenyl p-anisate). This guide is structured for researchers in me...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the biological activity, mechanism of action, and experimental evaluation of Phenyl 4-methoxybenzoate (also known as Phenyl p-anisate). This guide is structured for researchers in medicinal chemistry and pharmacology, focusing on its role as a tyrosinase inhibitor and antimicrobial agent.
Phenyl 4-methoxybenzoate is a lipophilic ester derivative of p-anisic acid (4-methoxybenzoic acid) . While often utilized as a mesogenic core in liquid crystal engineering, its biological significance lies in its capacity as a prodrug and structural mimic of tyrosine.
Its primary biological activities are:
Tyrosinase Inhibition: It acts as a competitive inhibitor of tyrosinase, the rate-limiting enzyme in melanogenesis, making it a candidate for hyperpigmentation therapeutics.
Antimicrobial Action: It exhibits bacteriostatic activity against Gram-positive bacteria (e.g., S. aureus) due to its lipophilic disruption of cell membranes and intracellular release of benzoic acid derivatives.
Cytotoxicity: As a phenyl benzoate, it possesses moderate cytotoxicity, which is modulated by the stability of the ester bond and the release of phenol upon hydrolysis.
Mechanism of Action (MOA)
Tyrosinase Inhibition Pathway
The 4-methoxybenzoate moiety is a structural analogue of L-Tyrosine . The methoxy group (-OCH₃) at the para position mimics the hydroxyl group of tyrosine but cannot be oxidized by the enzyme, thereby blocking the active site.
Competitive Binding: The molecule enters the copper-containing active site of tyrosinase.
Hydrolysis & Activation: Intracellular esterases or spontaneous hydrolysis release p-anisic acid (the active inhibitor) and phenol . p-Anisic acid has a reported IC₅₀ of ~0.60 mM against mushroom tyrosinase.
Lipophilic Advantage: Unlike the free acid, the phenyl ester is highly lipophilic, facilitating superior penetration through the stratum corneum and melanocyte cell membranes before hydrolyzing into the active species.
Antimicrobial Mechanism
The compound functions via the Non-Specific Membrane Disruption mechanism typical of lipophilic esters:
Intercalation: The hydrophobic phenyl rings insert into the bacterial lipid bilayer.
Permeability Alteration: Disruption of membrane fluidity leads to leakage of intracellular electrolytes (K+, ATP).
CFU/mL of S. aureus (ATCC 25923) in Mueller-Hinton Broth.
Dilution: Prepare serial two-fold dilutions of Phenyl 4-methoxybenzoate in DMSO/Broth (Max 1% DMSO final).
Incubation: 37°C for 24 hours.
Readout: Visual turbidity check or Absorbance at 600 nm.
Control: Sterility control (broth only) and Growth control (bacteria + DMSO).
Data Summary & Reference Values
The following table summarizes expected activity values based on comparative literature of phenyl benzoate derivatives and anisic acid.
Parameter
Assay Target
Reference Value Range
Notes
IC₅₀
Mushroom Tyrosinase
13.0 - 600 µM
Parent acid (Anisic acid) IC₅₀ = 600 µM [1]. Esters often show higher potency due to binding affinity.
MIC
S. aureus
32 - 128 µg/mL
Moderate activity typical for non-halogenated phenyl esters [2].
LogP
Lipophilicity
~3.6
High lipophilicity aids skin permeation but limits aqueous solubility.
Toxicity
Cytotoxicity (HeLa)
> 50 µM
Generally lower toxicity than alkylating agents; toxicity driven by phenol release.
References
Kubo, I., Chen, Q. X., Nihei, K., Calderón, J. S., & Céspedes, C. L. (2003). Tyrosinase Inhibition Kinetics of Anisic Acid. Zeitschrift für Naturforschung C, 58(9-10), 713-718.
Vinšová, J., et al. (2015).[1][2] Synthesis and in vitro biological evaluation of 2-(phenylcarbamoyl)phenyl 4-substituted benzoates. Bioorganic & Medicinal Chemistry, 23(4), 868-875.
Song, Y. L., et al. (2022). Biological investigation of phenyl benzoate, benzophenone, and xanthone compounds.[3] Journal of Peking University (Health Sciences), 54(5), 946-954.
PubChem. (n.d.).[4][5] Phenyl 4-methoxybenzoate (Compound Summary). National Library of Medicine.
An In-Depth Technical Guide to Phenyl 4-methoxybenzoate (CAS 4181-97-9) Authored by: A Senior Application Scientist This guide provides a comprehensive technical overview of Phenyl 4-methoxybenzoate (CAS No. 4181-97-9),...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to Phenyl 4-methoxybenzoate (CAS 4181-97-9)
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of Phenyl 4-methoxybenzoate (CAS No. 4181-97-9), an aromatic ester of significant interest in synthetic chemistry and material science. Designed for researchers, chemists, and professionals in drug development, this document delves into the compound's synthesis, characterization, applications, and safety protocols, grounding all information in established scientific principles and authoritative data.
Core Compound Identity and Properties
Phenyl 4-methoxybenzoate, also known as p-anisic acid, phenyl ester, is an organic compound belonging to the benzoate ester class.[1] Structurally, it consists of a phenyl group ester-linked to a 4-methoxybenzoate moiety.[1] This structure imparts a unique combination of aromatic character and reactivity, making it a valuable intermediate. Under standard conditions, it typically appears as a white to off-white solid or a colorless to pale yellow liquid, depending on purity.[1][2]
Physicochemical and Computed Properties
A summary of the key physical and chemical properties of Phenyl 4-methoxybenzoate is presented below. These values are critical for designing experimental conditions, including solvent selection, reaction temperature, and purification methods.
The most common and direct route for synthesizing Phenyl 4-methoxybenzoate is the Fischer-Speier esterification. This acid-catalyzed reaction involves the condensation of a carboxylic acid (4-methoxybenzoic acid) with an alcohol (phenol).
Causality of the Mechanism
The Fischer esterification is a reversible, equilibrium-driven process.[7][8] The reaction is initiated by the protonation of the carbonyl oxygen of 4-methoxybenzoic acid by a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[8] This protonation significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the weakly nucleophilic hydroxyl group of phenol.[7][8]
A tetrahedral intermediate is formed, followed by a series of proton transfers, which converts one of the hydroxyl groups into a good leaving group (water).[7][8] Elimination of water and subsequent deprotonation of the carbonyl oxygen yields the final ester product, Phenyl 4-methoxybenzoate.[7] To drive the equilibrium towards the product, it is essential to either use an excess of one reactant (typically the alcohol, though not feasible with solid phenol) or, more effectively, to remove water as it is formed, often through azeotropic distillation with a Dean-Stark apparatus.[9]
Caption: Synthesis of Phenyl 4-methoxybenzoate via Fischer Esterification.
Experimental Protocol: Laboratory Scale Synthesis
This protocol is a self-validating system; successful synthesis is confirmed by the isolation of a product with the expected physical and spectral properties.
Materials:
4-Methoxybenzoic acid (p-anisic acid)
Phenol
Concentrated Sulfuric Acid (H₂SO₄)
Toluene
5% Sodium Bicarbonate (NaHCO₃) solution
Saturated Sodium Chloride (NaCl) solution (brine)
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Ethyl acetate
Hexane
Equipment:
Round-bottom flask
Dean-Stark apparatus and condenser
Heating mantle with magnetic stirrer
Separatory funnel
Rotary evaporator
Standard laboratory glassware
Procedure:
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-methoxybenzoic acid (0.10 mol), phenol (0.12 mol), and toluene (100 mL).
Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (1-2 mL) dropwise to the mixture.
Azeotropic Water Removal: Assemble a Dean-Stark apparatus with a condenser on top of the flask. Heat the mixture to reflux. Toluene will form an azeotrope with the water produced, which will be collected in the side arm of the Dean-Stark trap.[9] Continue refluxing until no more water is collected (typically 3-5 hours).
Work-up and Extraction: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel.
Wash the organic layer sequentially with 50 mL of water, 50 mL of 5% sodium bicarbonate solution (to remove unreacted carboxylic acid), and finally with 50 mL of brine.[9]
Drying and Solvent Removal: Dry the separated organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to remove the toluene.[9]
Purification (Recrystallization): The crude solid product can be purified by recrystallization. Dissolve the crude solid in a minimal amount of hot ethyl acetate and add hexane until turbidity is observed. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
Isolation: Collect the purified crystals by vacuum filtration, wash with cold hexane, and dry under vacuum to yield pure Phenyl 4-methoxybenzoate.
Spectroscopic Analysis and Structural Validation
Confirmation of the synthesized product's identity and purity is achieved through standard spectroscopic methods. The data below is representative for Phenyl 4-methoxybenzoate.
Spectroscopic Data
Key Features and Interpretations
Source(s)
¹H NMR (CDCl₃, 400 MHz)
* δ ~8.1 ppm (d, 2H): Aromatic protons ortho to the carbonyl group. * δ ~7.4 ppm (m, 2H): Aromatic protons of the phenyl ring. * δ ~7.2 ppm (m, 3H): Remaining aromatic protons of the phenyl ring. * δ ~6.9 ppm (d, 2H): Aromatic protons ortho to the methoxy group. * δ ~3.8 ppm (s, 3H): Methyl protons of the methoxy group.
* ~3050 cm⁻¹: C-H stretching of aromatic rings. * ~2950 cm⁻¹: C-H stretching of the methoxy group. * ~1730 cm⁻¹: Strong C=O stretching of the ester carbonyl group. * ~1600, ~1500 cm⁻¹: C=C stretching within the aromatic rings. * ~1250, ~1100 cm⁻¹: C-O stretching of the ester and ether linkages.
* Molecular Ion (M⁺): m/z = 228. * Key Fragment Ions: m/z = 135 (base peak, [CH₃OC₆H₄CO]⁺), m/z = 107, m/z = 92, m/z = 77 ([C₆H₅]⁺). The base peak at m/z 135 is a hallmark fragment corresponding to the 4-methoxybenzoyl cation, providing strong evidence for the structure.
Phenyl 4-methoxybenzoate is more than a simple chemical; it is a versatile building block and active agent in several scientific domains. Its utility stems from the distinct functionalities of the ester, the electron-donating methoxy group, and the two aromatic rings.
Caption: Key application areas for Phenyl 4-methoxybenzoate.
Intermediate in Organic Synthesis : It serves as a precursor for more complex molecules. The ester linkage can be hydrolyzed under basic or acidic conditions to deprotect either the phenolic or carboxylic acid moiety, making it a useful protecting group strategy in multi-step syntheses.[1]
Biochemical Research : Phenyl 4-methoxybenzoate has been identified as a potent inhibitor of 15-lipoxygenase, an enzyme involved in inflammatory pathways.[2] This makes it a valuable tool compound for studying inflammation and a potential lead structure for the development of new anti-inflammatory drugs.
Heterocyclic Chemistry : It is employed as a reagent for the synthesis of pyrazoles through iodine-catalyzed denitrative imino-diaza-Nazarov cyclization, showcasing its utility in constructing complex heterocyclic scaffolds.[2]
Material Science : Derivatives of Phenyl 4-methoxybenzoate are investigated in the field of liquid crystals and other smart materials due to the rigid, aromatic nature of the core structure.[11]
Fragrance Industry : Its aromatic properties are utilized in the formulation of perfumes and fragrances.[1]
Safety, Handling, and Storage
Adherence to proper safety protocols is mandatory when handling Phenyl 4-methoxybenzoate. The compound is classified with specific hazards that require conscious mitigation strategies.
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[12][13]
Eye/Face Protection: Wear chemical safety goggles or a face shield compliant with OSHA or EN166 standards.[13]
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat to prevent skin contact.[13]
Respiratory Protection: If dust formation is unavoidable and ventilation is inadequate, use a NIOSH-approved particulate respirator.[12]
Hygiene: Wash hands thoroughly after handling.[12][14] Do not eat, drink, or smoke in the work area.[12]
Storage:
Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][5]
Keep away from incompatible materials such as strong oxidizing agents.[13]
Disposal:
Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. Do not allow the substance to enter drains or surface water.[12]
References
Google Patents. (2014). CN104151157A - Preparation method of methoxybenzoic acid.
ResearchGate. (n.d.). Properties of the material under a light. (A) 4-Methoxybenzoic acid.... Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Phenyl 4-methoxybenzoate. PubChem Compound Database. Retrieved from [Link]
Carl ROTH. (n.d.). Safety Data Sheet: Methoxybenzene. Retrieved from [Link]
Chemsrc. (n.d.). phenyl 4-methoxybenzoate | CAS#:4181-97-9. Retrieved from [Link]
Google Patents. (2004). EP1454891A1 - Process for preparation of 4-(4-phenoxyphenoxy) benzoic acid by oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene.
National Center for Biotechnology Information. (n.d.). 4-((6-(Acryloyloxy)hexyl)oxy)phenyl 4-methoxybenzoate. PubChem Compound Database. Retrieved from [Link]
Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]
The Royal Society of Chemistry. (2016). Supporting Information - Pd/C Catalyzed Phenoxycarbonylation. Retrieved from [Link]
The Organic Chemistry Tutor. (2016, December 27). Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives [Video]. YouTube. Retrieved from [Link]
ResearchGate. (n.d.). 2-Methoxy-4-(prop-2-en-1-yl)phenyl 4-methoxybenzoate. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]
Cheméo. (n.d.). Chemical Properties of m-Methoxybenzoic acid, phenyl ester (CAS 65853-67-0). Retrieved from [Link]
Loyola University Chicago. (2011, July 31). CHEM254 Experiment 06 Synthesis of Novel Esters. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). 2-Methoxy-4-(prop-2-en-1-yl)phenyl 4-methoxybenzoate. Retrieved from [Link]
American Chemical Society. (2026, January 20). Hydrosilylation of Esters via a Titanocene(III) Borohydride−PMHS System: Scope, Limitations, and. Retrieved from [Link]
Lead Sciences. (n.d.). Phenyl 4-methoxybenzoate. Retrieved from [Link]
Emco Dyestuff. (n.d.). 4-Methoxybenzoic Acid | CAS 100-09-4 | Manufacturer, Supplier, Exporter. Retrieved from [Link]
An In-depth Technical Guide to the Physical Properties of Phenyl 4-methoxybenzoate
For Researchers, Scientists, and Drug Development Professionals Introduction Phenyl 4-methoxybenzoate, an aromatic ester, holds significance in various chemical and pharmaceutical research domains. Its structural feature...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenyl 4-methoxybenzoate, an aromatic ester, holds significance in various chemical and pharmaceutical research domains. Its structural features, comprising a phenyl group linked to a 4-methoxybenzoyl moiety, impart specific physicochemical characteristics that are crucial for its application and handling. This technical guide provides a comprehensive overview of two key physical properties of Phenyl 4-methoxybenzoate: its melting point and solubility profile. Understanding these properties is fundamental for its purification, formulation, and application in synthetic chemistry and drug development.
Melting Point of Phenyl 4-methoxybenzoate
The melting point of a crystalline solid is a critical physical constant used for identification, purity assessment, and quality control. It is the temperature at which the material transitions from a solid to a liquid phase at atmospheric pressure. For a pure crystalline substance, the melting point is typically a sharp, well-defined temperature range.
Reported Melting Point
The experimentally determined melting point of Phenyl 4-methoxybenzoate is presented in the table below.
This value serves as a benchmark for the identification and purity assessment of Phenyl 4-methoxybenzoate. A broader melting range or a depression in the melting point can indicate the presence of impurities.
Scientific Principles of Melting Point Determination
The melting point of a crystalline solid is the temperature at which the vibrational energy of the atoms or molecules in the crystal lattice overcomes the forces holding them in their fixed positions. This transition is endothermic, requiring energy to break the crystal lattice structure. The sharpness of the melting point range is an indicator of the purity of the substance. Impurities disrupt the crystal lattice, leading to a depression of the melting point and a broadening of the melting range, a phenomenon known as melting point depression.
Experimental Protocol for Melting Point Determination (Capillary Method)
The following protocol outlines the standard capillary method for determining the melting point of Phenyl 4-methoxybenzoate. This method is widely adopted for its accuracy and requirement of a small sample size.
Materials:
Phenyl 4-methoxybenzoate (finely powdered and dry)
Capillary tubes (sealed at one end)
Melting point apparatus or Thiele tube setup
Thermometer (calibrated)
Mortar and pestle
Procedure:
Sample Preparation: Ensure the Phenyl 4-methoxybenzoate sample is completely dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.
Capillary Tube Packing: Introduce the powdered sample into the open end of a capillary tube. Tap the sealed end of the tube gently on a hard surface to pack the sample into a dense column of 2-3 mm in height.
Apparatus Setup: Place the packed capillary tube into the heating block of the melting point apparatus. Ensure the thermometer is correctly positioned to accurately measure the temperature of the heating block.
Heating Rate: Initially, heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point (around 55-60 °C).
Melting Point Observation: Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium between the sample and the thermometer.
Record the Melting Range:
T1: Record the temperature at which the first drop of liquid appears.
T2: Record the temperature at which the entire sample has completely melted into a clear liquid.
Reporting: The melting point is reported as the range from T1 to T2. For pure Phenyl 4-methoxybenzoate, this range should be narrow.
Self-Validation: To ensure accuracy, the determination should be repeated at least twice. The results should be consistent within a narrow margin. Calibration of the thermometer with known standards is crucial for trustworthy measurements.
Diagram of Melting Point Determination Workflow
Workflow for the determination of melting point.
Solubility of Phenyl 4-methoxybenzoate
Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. The solubility of a substance fundamentally depends on the physical and chemical properties of both the solute and the solvent as well as on temperature, pressure, and the pH of the solution.
Qualitative and Predicted Solubility Profile
Solvent
Qualitative Solubility
Predicted Solubility
Rationale for Prediction
Water
Insoluble
Very Low
The molecule is largely nonpolar due to the two aromatic rings, making it hydrophobic. The ester and methoxy groups offer some polarity but are insufficient to overcome the hydrophobicity.
Ethanol
Soluble
High
Ethanol is a polar protic solvent that can engage in dipole-dipole interactions with the ester and methoxy groups. The ethyl group provides some nonpolar character, aligning with the aromatic rings.
Acetone
Soluble
High
Acetone is a polar aprotic solvent. Its carbonyl group can act as a hydrogen bond acceptor and engage in dipole-dipole interactions with the ester and methoxy functionalities of the solute.
Hexane
Sparingly Soluble
Low to Moderate
Hexane is a nonpolar solvent. While Phenyl 4-methoxybenzoate has significant nonpolar character (aromatic rings), the polar ester and methoxy groups limit its solubility in purely nonpolar solvents.
Chloroform is a relatively nonpolar solvent but can form weak hydrogen bonds. It is a good solvent for many organic compounds of intermediate polarity.
DMSO is a highly polar aprotic solvent, effective at dissolving a wide range of polar and nonpolar compounds.
Note: Predicted solubility is based on the "like dissolves like" principle and the analysis of intermolecular forces. Quantitative Structure-Activity Relationship (QSAR) models can provide more precise predictions but require specialized software and extensive datasets.
Scientific Principles of Solubility
The solubility of a substance is governed by the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.
Phenyl 4-methoxybenzoate possesses both polar (ester and methoxy groups) and nonpolar (phenyl and benzene rings) regions. Its solubility is therefore highest in solvents of intermediate polarity or those that can interact favorably with both its polar and nonpolar parts.
Experimental Protocol for Solubility Determination (Shake-Flask Method)
The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound in a given solvent. This protocol is adapted from the OECD Guideline for the Testing of Chemicals, Section 105.
Materials:
Phenyl 4-methoxybenzoate (high purity)
Selected solvents (e.g., water, ethanol, acetone, hexane) of analytical grade
Thermostatic shaker or water bath with temperature control
Centrifuge
Analytical balance
Volumetric flasks and pipettes
Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
Preparation of Saturated Solution: Add an excess amount of Phenyl 4-methoxybenzoate to a flask containing a known volume of the solvent. The presence of undissolved solid is necessary to ensure saturation.
Equilibration: Seal the flask and place it in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To ensure complete separation of the solid from the saturated solution, centrifuge the sample at a controlled temperature.
Sample Dilution: Carefully withdraw a known volume of the clear supernatant (the saturated solution) and dilute it with the same solvent to a concentration that falls within the linear range of the analytical method.
Quantification: Analyze the concentration of Phenyl 4-methoxybenzoate in the diluted solution using a pre-calibrated analytical method (e.g., UV-Vis spectrophotometry at a predetermined λmax or HPLC with a suitable standard curve).
Calculation: Calculate the solubility of Phenyl 4-methoxybenzoate in the solvent using the following formula:
Solubility (g/L) = (Concentration of diluted sample (g/L)) x (Dilution factor)
Self-Validation: The experiment should be performed in triplicate to ensure the reproducibility of the results. The concentration of the saturated solution should be measured at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration no longer changes with time).
Diagram of Solubility Determination Workflow
Workflow for the determination of solubility via the shake-flask method.
Starting materials for Phenyl 4-methoxybenzoate synthesis
An In-Depth Technical Guide to the Synthesis of Phenyl 4-methoxybenzoate Abstract Phenyl 4-methoxybenzoate is an aromatic ester with applications in organic synthesis, materials science, and as an intermediate in the pro...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Synthesis of Phenyl 4-methoxybenzoate
Abstract
Phenyl 4-methoxybenzoate is an aromatic ester with applications in organic synthesis, materials science, and as an intermediate in the production of more complex molecules. Its synthesis involves the formation of an ester linkage between a phenol and a 4-methoxybenzoic acid moiety. This guide provides a comprehensive overview of the principal synthetic routes, detailing the underlying mechanisms, experimental protocols, and comparative analysis of each methodology. The content is tailored for researchers, scientists, and drug development professionals, offering field-proven insights into the selection and execution of the most appropriate synthesis strategy based on laboratory scale, substrate sensitivity, and desired yield.
Introduction: Core Principles of Synthesis
The synthesis of Phenyl 4-methoxybenzoate (IUPAC: phenyl 4-methoxybenzoate, CAS: 4181-97-9) fundamentally involves the creation of an ester bond between the hydroxyl group of phenol and the carboxyl group of 4-methoxybenzoic acid (also known as p-anisic acid).[1] The core challenge lies in activating the carboxylic acid or the phenol to facilitate this condensation reaction, which typically does not proceed spontaneously.
The primary retrosynthetic disconnection is across the ester C-O bond, leading to two key synthons: a 4-methoxybenzoyl cation equivalent and a phenoxide anion equivalent.
Figure 1: Retrosynthetic analysis of Phenyl 4-methoxybenzoate.
This guide explores four principal methodologies for achieving this transformation:
Fischer-Speier Esterification: Direct acid-catalyzed esterification.
Schotten-Baumann Reaction: Acylation using a highly reactive acid chloride.
Mitsunobu Reaction: A redox-condensation method for sensitive substrates.
Methodology 1: Fischer-Speier Esterification
The Fischer-Speier esterification is a classic method involving the reaction of a carboxylic acid and an alcohol in the presence of a strong acid catalyst.[2] While highly effective for primary and secondary alcohols, its application to phenols can be less efficient due to the lower nucleophilicity of the phenolic hydroxyl group and the reversible nature of the reaction.
Causality and Mechanism: The reaction is an equilibrium process.[3] A strong acid catalyst (e.g., H₂SO₄, p-TsOH) protonates the carbonyl oxygen of 4-methoxybenzoic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, rendering it susceptible to nucleophilic attack by the weakly nucleophilic phenol. The subsequent elimination of a water molecule, driven by Le Châtelier's principle, shifts the equilibrium toward the ester product.[4] To achieve high yields, water must be removed as it is formed (e.g., using a Dean-Stark apparatus) or a large excess of one reactant must be used.[2]
Figure 2: Workflow for Fischer-Speier Esterification.
Experimental Protocol:
To a round-bottom flask equipped with a Dean-Stark trap and condenser, add 4-methoxybenzoic acid (1.0 eq.), phenol (1.2 eq.), and a non-polar solvent such as toluene (approx. 2 mL per mmol of acid).
Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq.).
Heat the mixture to reflux and continue until the theoretical amount of water has been collected in the Dean-Stark trap (typically 4-10 hours).
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
Wash the organic phase sequentially with a saturated sodium bicarbonate solution, water, and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by recrystallization or silica gel chromatography.
Methodology 2: Schotten-Baumann Reaction
This method offers a highly efficient and often high-yielding route by using a more reactive acylating agent, 4-methoxybenzoyl chloride, in the presence of an aqueous base.[5][6]
Causality and Mechanism: The reaction's success hinges on two key principles. First, the carboxylic acid is converted to a highly electrophilic acyl chloride. Second, the phenol is deprotonated by a base (typically aqueous NaOH) to form the much more nucleophilic phenoxide ion.[5] The phenoxide then readily attacks the acyl chloride in a rapid and generally irreversible nucleophilic acyl substitution to form the ester. The base also serves to neutralize the HCl byproduct.[6]
Figure 3: Logical workflow of the Schotten-Baumann Reaction.
Experimental Protocol:
Dissolve phenol (1.0 eq.) in a 10% aqueous sodium hydroxide solution (2.5 eq.) in an Erlenmeyer flask, and cool the mixture in an ice bath.
In a separate container, dissolve 4-methoxybenzoyl chloride (1.05 eq.) in a suitable organic solvent like dichloromethane or THF.
Add the 4-methoxybenzoyl chloride solution dropwise to the vigorously stirred, cooled phenoxide solution over 15-20 minutes.
After the addition is complete, continue stirring vigorously for an additional 30-60 minutes at room temperature.
The solid product will precipitate. Collect the solid by vacuum filtration.
Wash the filter cake thoroughly with cold water to remove salts, followed by a small amount of cold diethyl ether or hexane to remove any unreacted acyl chloride.
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure ester.
Methodology 3: Steglich Esterification
For substrates that are sensitive to the harsh acidic or basic conditions of the previous methods, the Steglich esterification provides a remarkably mild and effective alternative.[7] It utilizes a coupling agent, typically a carbodiimide like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP).[8][9]
Causality and Mechanism: The carboxylic acid adds to one of the double bonds of DCC, forming a highly reactive O-acylisourea intermediate. This intermediate is essentially a carboxylic acid with an excellent leaving group. While phenol could attack this intermediate directly, the reaction is significantly accelerated by the hypernucleophilic catalyst DMAP. DMAP attacks the O-acylisourea, displacing the dicyclohexylurea (DCU) leaving group to form a reactive acylpyridinium salt. This salt is then rapidly attacked by the phenol to yield the final ester and regenerate the DMAP catalyst. The main drawback is the removal of the DCU byproduct, which is often done by filtration.[9]
Experimental Protocol:
In a round-bottom flask, dissolve 4-methoxybenzoic acid (1.0 eq.), phenol (1.1 eq.), and a catalytic amount of DMAP (0.1 eq.) in an anhydrous aprotic solvent such as dichloromethane (DCM) or THF.
Cool the solution to 0 °C in an ice bath.
Add a solution of DCC (1.1 eq.) in DCM dropwise to the cooled mixture.
Allow the reaction to warm to room temperature and stir for 4-12 hours. The formation of a white precipitate (DCU) is indicative of reaction progress.
Monitor the reaction by TLC. Upon completion, filter off the DCU precipitate.
Transfer the filtrate to a separatory funnel and wash sequentially with dilute HCl (to remove residual DMAP and any remaining DCC), saturated sodium bicarbonate, and brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
Purify the resulting residue via silica gel column chromatography.
Methodology 4: Mitsunobu Reaction
The Mitsunobu reaction is a powerful tool for forming esters under neutral, low-temperature conditions, proceeding via a redox-condensation mechanism.[10] It is particularly valuable for complex molecules where inversion of stereochemistry at an alcohol center is desired; while this feature is not relevant for achiral phenol, the mildness of the reaction is a significant advantage.[11][12]
Causality and Mechanism: The reaction is initiated by the formation of a betaine intermediate from triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[13] This highly reactive species is protonated by the acidic pronucleophile (4-methoxybenzoic acid) to form a phosphonium salt. The alcohol (phenol) then attacks the phosphorus atom, leading to an alkoxyphosphonium salt intermediate. In the final, rate-determining step, the carboxylate anion acts as a nucleophile, attacking the carbon of the activated phenol in an Sₙ2 fashion to form the ester and triphenylphosphine oxide (TPPO).[11][13]
Experimental Protocol:
To a stirred solution of phenol (1.2 eq.), 4-methoxybenzoic acid (1.0 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF at 0 °C under an inert atmosphere (N₂ or Ar), add DIAD (1.5 eq.) dropwise.
Maintain the temperature at 0 °C during the addition, after which the reaction is allowed to warm to room temperature and stirred for 6-18 hours.
Monitor the reaction by TLC.
Upon completion, concentrate the reaction mixture under reduced pressure.
The primary challenge in purification is the removal of the triphenylphosphine oxide and dialkyl hydrazinedicarboxylate byproducts. This is typically achieved by silica gel column chromatography.
Comparative Analysis of Synthesis Routes
The choice of synthetic route depends heavily on the specific requirements of the researcher, including scale, cost, available equipment, and the presence of other functional groups in more complex substrates.
Equilibrium reaction requires water removal; harsh acidic conditions; may not be suitable for sensitive molecules.[7]
Schotten-Baumann Reaction
4-Methoxybenzoyl Chloride, Phenol
aq. NaOH or Pyridine
Room Temp or 0 °C
High yield; fast; irreversible; simple product isolation (precipitation).[5][14]
Requires prior synthesis of acyl chloride; harsh basic conditions; acyl chloride is moisture-sensitive.[7][15]
Steglich Esterification
4-Methoxybenzoic Acid, Phenol
DCC (or EDC), DMAP
Mild (0 °C to RT)
Very mild conditions, suitable for acid/base sensitive substrates; good yields.[7][8]
Stoichiometric amounts of coupling agent needed; byproduct (DCU/EDU) removal can be tedious.[9]
Mitsunobu Reaction
4-Methoxybenzoic Acid, Phenol
PPh₃, DEAD (or DIAD)
Mild (0 °C to RT)
Extremely mild, neutral conditions; excellent for complex, sensitive molecules.[10]
High cost of reagents; stoichiometric byproducts (TPPO) can complicate purification; azodicarboxylates are hazardous.[11][16]
Conclusion for the Practicing Scientist
The synthesis of Phenyl 4-methoxybenzoate can be approached through several robust chemical strategies. For large-scale, cost-effective production where substrate sensitivity is not a concern, the Schotten-Baumann reaction is often the superior choice due to its high yields and straightforward workup. For general laboratory use and applications involving acid-sensitive functionalities, the Steglich esterification offers a reliable and mild alternative, provided the urea byproduct can be efficiently removed. The Fischer-Speier esterification remains a viable, albeit potentially lower-yielding, option if simplicity and low reagent cost are the highest priorities. Finally, the Mitsunobu reaction , while powerful, is typically reserved for instances where its extreme mildness is essential to preserve delicate molecular architecture, making it less common for this specific target molecule but a critical tool in the broader context of ester synthesis. A thorough understanding of the causality and practical limitations of each method empowers the research scientist to make an informed, effective decision for their specific synthetic challenge.
References
U. A. Shah, M. I. F. Khan, G. A. Khan, S. T. H. Shah, S. G. Musharraf, M. I. Choudhary, and Atta-ur-Rahman, "Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity," Molecules, vol. 20, no. 5, pp. 8846–8860, May 2015. [Online]. Available: [Link]
CN104151157A, "Preparation method of methoxybenzoic acid," Google Patents. [Online].
EP1454891A1, "Process for preparation of 4-(4-phenoxyphenoxy) benzoic acid by oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene," Google Patents. [Online].
"The Synthesis of Methyl 4-Methoxybenzoate: A Look at Production Methods," sfcchem.com. [Online]. Available: [Link]
B. T. Gowda, M. Tokarcik, J. Kozisek, P. A. Suchetan, and H. Fuess, "Phenyl 4-methylbenzoate," Acta Crystallographica Section E: Structure Reports Online, vol. 65, no. 10, p. o2573, Oct. 2009. [Online]. Available: [Link]
"esterification of benzoic acid to methyl benzoate," chem.ucla.edu. [Online]. Available: [Link]
R. A. Batey and D. A. Powell, "A Convenient Procedure for the Esterification of Benzoic Acids with Phenols: A New Application for the Mitsunobu Reaction," Organic Letters, vol. 2, no. 22, pp. 3237–3240, Nov. 2000. [Online]. Available: [Link]
S. S. Gaikwad, S. S. Kadam, and G. B. Kolekar, "Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives," RSC Advances, vol. 13, no. 36, pp. 25301–25321, Aug. 2023. [Online]. Available: [Link]
S. Swamy and S. D. S. Joge, "Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review," Letters in Organic Chemistry, vol. 18, no. 1, pp. 2–15, 2021. [Online]. Available: [Link]
"Acid to Ester - Common Conditions," organicchemistrydata.org. [Online]. Available: [Link]
"Help with Steglich esterification reaction," Reddit. [Online]. Available: [Link]
An In-Depth Technical Guide on the Potential Therapeutic Effects of Phenyl 4-methoxybenzoate Derivatives
A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals In the dynamic landscape of drug discovery, the exploration of novel chemical scaffolds that offer both synthet...
Author: BenchChem Technical Support Team. Date: February 2026
A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals
In the dynamic landscape of drug discovery, the exploration of novel chemical scaffolds that offer both synthetic accessibility and diverse biological activity is paramount. Phenyl 4-methoxybenzoate derivatives have emerged as a promising class of compounds with a wide spectrum of potential therapeutic applications. This technical guide provides a comprehensive overview of these derivatives, from their synthesis and chemical properties to their biological activities and the experimental methodologies required for their evaluation.
The Phenyl 4-methoxybenzoate Scaffold: A Foundation for Therapeutic Innovation
At its core, the phenyl 4-methoxybenzoate structure, also known as 4-methoxy-benzoic acid phenyl ester, is a relatively simple aromatic ester.[1] Its significance in medicinal chemistry lies in its versatility as a scaffold. The phenyl and 4-methoxybenzoate moieties provide a framework that can be readily modified through various synthetic strategies, allowing for the systematic exploration of structure-activity relationships (SAR). This adaptability enables the fine-tuning of pharmacokinetic and pharmacodynamic properties to optimize therapeutic potential.
Synthetic Pathways and Chemical Space Exploration
The synthesis of phenyl 4-methoxybenzoate derivatives is often achieved through well-established esterification reactions. A common and efficient method involves the reaction of 4-methoxybenzoyl chloride with a substituted phenol in the presence of a base. This straightforward approach allows for the generation of a diverse library of analogues by varying the substituents on the phenol ring.
The vast chemical space accessible through the modification of this scaffold is a key advantage. Strategic placement of different functional groups on either the phenyl or the benzoate ring can profoundly influence the molecule's lipophilicity, electronic distribution, and steric profile. These modifications are crucial for modulating target binding affinity, selectivity, and metabolic stability.
Therapeutic Potential Across Multiple Disease Areas
Research has unveiled a broad range of biological activities for phenyl 4-methoxybenzoate derivatives, highlighting their potential in various therapeutic fields.
3.1. Anticancer Activity
A significant body of research points to the anticancer potential of this class of compounds. Several phenyl benzoate derivatives have demonstrated marked cell-growth inhibition in various cancer cell lines, including human lung cancer (A549) and colon cancer (SW480) cells. F[2][3]or instance, 4-butylphenyl 4-(6-hydroxyhexyloxy)benzoate showed significant cell-growth inhibition at concentrations higher than 5 μM. A[3]t higher concentrations, some derivatives have been observed to induce apoptosis, a programmed cell death mechanism that is often dysregulated in cancer.
[2][3]Furthermore, related structures like N-4-methoxybenzoyl-N'-phenylurea have shown potent anticancer activity against HeLa cervical cancer cells, with an IC50 value significantly lower than the standard agent hydroxyurea. T[4]his suggests that the methoxybenzoyl moiety is a key contributor to the cytotoxic effects. Thiourea derivatives are also known to inhibit tumor cell proliferation by targeting receptors like the epidermal growth factor receptor (EGFR).
The antimicrobial effects of phenolic acid esters are well-documented. E[6][7]sters of p-hydroxybenzoic acid are effective against a range of fungi and Gram-positive bacteria. T[7]he antimicrobial activity of these esters, including 4-methoxybenzoate derivatives, is influenced by the length of the alkyl chain, with higher esters often exhibiting greater inhibitory activity. F[6]or example, certain para-alkoxyphenylcarbamic acid esters have shown activity against Candida albicans. T[8]his suggests that phenyl 4-methoxybenzoate derivatives could be developed as novel antifungal or antibacterial agents.
3.3. Anti-inflammatory Effects
Inflammation is a key pathological feature of many chronic diseases. Phenylpropanoids and related phenolic compounds are known to possess anti-inflammatory properties. T[9]he mechanism of action often involves the inhibition of key inflammatory mediators and signaling pathways. For instance, 2-methoxy-4-vinylphenol, a related phenolic compound, has been shown to inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2) by suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). T[10][11]his is often achieved through the modulation of the NF-κB and MAPK signaling pathways. G[10][11]iven these findings, it is plausible that phenyl 4-methoxybenzoate derivatives could exert similar anti-inflammatory effects.
3.4. Other Potential Applications
The versatility of the phenyl 4-methoxybenzoate scaffold extends to other therapeutic areas. For example, derivatives of 4-hydroxybenzoic acid have been investigated for a wide array of biological activities, including antialgal, antimutagenic, antiestrogenic, hypoglycemic, and antiviral effects. A[12]dditionally, benzothiazole derivatives containing a hydroxylated phenyl group have been designed as multifunctional agents for Parkinson's disease, targeting monoamine oxidase B (MAO-B) and exhibiting antioxidant and neuroprotective properties.
[13]#### 4. Key Experimental Protocols for Efficacy and Safety Assessment
To rigorously evaluate the therapeutic potential of novel phenyl 4-methoxybenzoate derivatives, a series of standardized in vitro and in vivo assays are essential.
4.1. In Vitro Cytotoxicity Assessment (MTT Assay)
This assay is a cornerstone for determining the anticancer activity of a compound.
Step-by-Step Methodology:
Cell Culture: Maintain the chosen cancer cell line (e.g., A549, HeLa) in appropriate culture medium and conditions.
Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
Compound Treatment: Prepare serial dilutions of the phenyl 4-methoxybenzoate derivative and treat the cells for a specified duration (e.g., 24, 48, or 72 hours).
MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
Absorbance Reading: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.
Step-by-Step Methodology:
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Candida albicans).
Compound Dilution: Prepare serial twofold dilutions of the test compound in a suitable broth medium within a 96-well plate.
Inoculation: Add the microbial inoculum to each well.
Incubation: Incubate the plate under conditions optimal for the growth of the microorganism.
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Diagram: Experimental Workflow for Therapeutic Evaluation
Caption: A comprehensive workflow for the evaluation of phenyl 4-methoxybenzoate derivatives.
Data Presentation and Interpretation
For clarity and comparative analysis, quantitative data from these assays should be presented in a structured format.
Table 1: Hypothetical Anticancer Activity of Phenyl 4-methoxybenzoate Derivatives
Derivative
R-Group on Phenyl Ring
IC50 (µM) on A549 Cells
IC50 (µM) on HeLa Cells
PMB-01
H
25.3
32.1
PMB-02
4-Cl
12.8
18.5
PMB-03
4-NO2
8.5
11.2
Doxorubicin
(Positive Control)
0.5
0.8
Conclusion and Future Directions
Phenyl 4-methoxybenzoate derivatives represent a versatile and promising scaffold for the development of new therapeutic agents. Their demonstrated activities in the realms of oncology, infectious diseases, and inflammation warrant further investigation. Future research should focus on:
Lead Optimization: Systematic modification of the lead compounds to enhance potency, selectivity, and pharmacokinetic profiles.
Mechanism of Action Studies: Elucidation of the precise molecular targets and signaling pathways responsible for their biological effects.
In Vivo Studies: Evaluation of the most promising candidates in relevant animal models to assess their efficacy and safety.
The continued exploration of this chemical class holds significant potential for addressing unmet medical needs and advancing the field of drug discovery.
References
Fukushi, Y., Yoshino, H., Ishikawa, J., Sagisaka, M., Kashiwakura, I., & Yoshizawa, A. (2014). Synthesis and anticancer properties of phenyl benzoate derivatives possessing a terminal hydroxyl group. Journal of Materials Chemistry B, 2(10), 1335–1343. [Link]
Jain, S., & Sharma, P. (2013). A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. International Journal of Pharmaceutical Sciences and Research, 4(10), 3844-3853.
Kesuma, D., et al. (2023). Synthesis of n-4-methoxybenzoyl-n'-phenylurea and anticancer testing. Journal of Pharmacy & Pharmacognosy Research, 11(2), 209-220.
Kim, J. Y., et al. (2012). Anti-inflammatory effect of 2-methoxy-4-vinylphenol via the suppression of NF-κB and MAPK activation, and acetylation of histone H3. Archives of Pharmacal Research, 35(1), 161-169.
Li, Q., et al. (2022). Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson's disease. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2151-2165.
National Center for Biotechnology Information (n.d.). Phenyl 4-methoxybenzoate. PubChem Compound Summary for CID 346052. Retrieved from [Link].
Pan, Y., et al. (2011). Anti-inflammatory effects of E-α-(p-methoxyphenyl)-2',3,4,4' -tetramethoxychalcone in vitro and in vivo. International Immunopharmacology, 11(11), 1709-1716.
Saeed, S., et al. (2014). Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. Molecules, 19(9), 13686-13702.
Vagabov, V. M., & Ponomarev, D. A. (2013). Antimicrobial properties of phenolic acid alkyl esters. Microbiology, 82(5), 585-590.
Varvaresou, A., et al. (2000). Synthesis and antimicrobial activity of some new phenyl- and diphenyl-methyl- N-[4-(alkoxycarbonyl)
Veverka, M., et al. (2013). Antimicrobial effect of para-alkoxyphenylcarbamic acid esters containing substituted N-phenylpiperazine moiety. Acta Poloniae Pharmaceutica, 70(6), 1039-1046.
Yoshizawa, A., et al. (2014). Synthesis and anticancer properties of phenyl benzoate derivatives possessing a terminal hydroxyl group.
Zha, G. F., et al. (2010). Synthesis and antiviral activity of N-phenylbenzamide derivatives, a novel class of enterovirus 71 inhibitors. Molecules, 15(10), 7387-7398.
Technical Guide: Phenyl 4-Methoxybenzoate in Organic Synthesis
[1] Executive Summary & Strategic Utility Phenyl 4-methoxybenzoate (CAS: 4181-97-9), also known as phenyl p-anisate, serves as a pivotal structural motif in two distinct high-value domains: photochemical synthesis and ma...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary & Strategic Utility
Phenyl 4-methoxybenzoate (CAS: 4181-97-9), also known as phenyl p-anisate, serves as a pivotal structural motif in two distinct high-value domains: photochemical synthesis and materials science .[1]
Unlike simple alkyl esters, the phenyl ester linkage provides a unique reactivity landscape. It acts as a "latent" hydroxybenzophenone precursor via the Fries Rearrangement , granting access to the 2-hydroxybenzophenone scaffold—the core structure of widely used UV-A/UV-B absorbers (e.g., Oxybenzone derivatives). Simultaneously, its rigid, conjugated diphenyl core makes it a fundamental mesogen (liquid crystal precursor), where the ester linkage provides the necessary linearity and polarizability anisotropy for nematic phase formation.
This guide details the synthesis, mechanistic transformations, and application protocols for leveraging Phenyl 4-methoxybenzoate as a high-purity precursor.
Chemical Profile & Physical Properties[1][2][3]
Property
Specification
IUPAC Name
Phenyl 4-methoxybenzoate
Molecular Formula
C₁₄H₁₂O₃
Molecular Weight
228.24 g/mol
Melting Point
~74–76 °C
Structural Class
Diaryl Ester / Mesogen
Key Reactivity
Fries Rearrangement (Lewis Acid), Photo-Fries (Radical), EAS (Phenoxy ring activation)
Module A: High-Fidelity Synthesis Protocol
While Phenyl 4-methoxybenzoate can be synthesized via Fischer esterification, the equilibrium nature of that reaction often leads to lower yields. The Acyl Chloride Method is the gold standard for research applications, ensuring complete conversion and simplified purification.
Protocol: Schotten-Baumann Acylation[1]
Objective: Synthesis of Phenyl 4-methoxybenzoate on a 50 mmol scale.
Reagents:
4-Methoxybenzoyl chloride (p-Anisoyl chloride): 8.53 g (50 mmol)[1]
Phenol: 4.70 g (50 mmol)
Triethylamine (Et₃N): 7.6 mL (55 mmol) [Base scavenger]
Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and drying tube (CaCl₂), dissolve Phenol (50 mmol) and Et₃N (55 mmol) in anhydrous DCM (80 mL). Add DMAP (5 mmol).[1]
Addition: Cool the solution to 0°C in an ice bath. Dissolve 4-Methoxybenzoyl chloride in the remaining 20 mL of DCM and add it dropwise over 30 minutes. Rationale: Exothermic control prevents side reactions.
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor via TLC (Hexane/Ethyl Acetate 8:2).[1]
Workup: Wash the organic layer successively with:
1M HCl (2 x 50 mL) – Removes unreacted amine.
1M NaOH (2 x 50 mL) – Removes unreacted phenol.
Brine (1 x 50 mL).
Purification: Dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Recrystallize the crude solid from ethanol to yield white crystalline needles.
Self-Validation Check:
Target Yield: >85%
Purity Check: ¹H NMR should show a singlet at ~3.8 ppm (Methoxy) and lack the broad singlet of phenolic -OH.
Module B: The Fries Rearrangement (Thermal)
The most critical synthetic application of Phenyl 4-methoxybenzoate is its conversion into hydroxybenzophenones .[1] This transformation is driven by Lewis Acids (e.g., AlCl₃) and is thermodynamically controlled.
Mechanism & Selectivity
The reaction proceeds via an acylium ion intermediate or a tight ion pair.[2]
Low Temperature (<60°C): Favors para-migration (kinetic product) → 4-Hydroxy-4'-methoxybenzophenone .[1]
High Temperature (>120°C): Favors ortho-migration (thermodynamic product) → 2-Hydroxy-4'-methoxybenzophenone .[1]
Note: The ortho-isomer is stabilized by an intramolecular hydrogen bond between the carbonyl oxygen and the hydroxyl proton, making it the preferred target for UV stabilizer synthesis.
Protocol: Synthesis of 2-Hydroxy-4'-methoxybenzophenone
Mixing: In a dry flask, mix Phenyl 4-methoxybenzoate (10 mmol) with anhydrous Aluminum Chloride (AlCl₃, 12 mmol). Note: Excess Lewis acid is required as it complexes with the carbonyl product.[2]
Fusion: Heat the neat mixture (solvent-free) to 140°C for 2 hours. The solid will melt into a viscous red/brown oil.
Quenching: Cool to room temperature. Carefully add crushed ice/HCl (conc.) to decompose the aluminum complex.[1]
Extraction: Extract with DCM, dry, and concentrate.
Purification: Silica gel chromatography (Hexane/EtOAc) is required to separate the major ortho product from minor para isomers and phenol byproducts.[1]
Module C: The Photo-Fries Rearrangement
For sensitive substrates where strong Lewis acids are contraindicated, the Photo-Fries rearrangement offers a radical-mediated alternative.[1] This reaction occurs under UV irradiation and involves the homolytic cleavage of the ester C-O bond.
Mechanism: Radical Cage Recombination
Upon UV excitation (typically 254 nm or >300 nm), the ester enters an excited singlet state, undergoing homolysis to form a phenoxy radical and an anisoyl radical . These radicals are held within a solvent cage.[1] Recombination at the ortho or para positions yields the hydroxyketones.[3]
Key Difference: Unlike the thermal variant, the Photo-Fries reaction yields significant amounts of Phenol (via radical escape and H-abstraction) and shows different selectivity patterns.
Caption: Radical cage mechanism illustrating the competition between recombination and diffusion.
Module D: Application in Liquid Crystal Engineering
Phenyl 4-methoxybenzoate is a classic Mesogenic Core .[1] In liquid crystal (LC) design, the molecule serves as a rigid rod (calamitic mesogen).
Structural Functionality
Rigid Core: The central ester linkage maintains linearity between the two phenyl rings, essential for the anisotropic packing required for nematic phases.
Dipole Moment: The methoxy group (electron donor) and the ester group create a longitudinal dipole, influencing the dielectric anisotropy (
) of the final LC mixture.
Derivatization: To lower the melting point and induce liquid crystalline behavior at room temperature, the phenyl ring is often substituted at the para position with alkyl chains (e.g., 4-pentylphenyl 4-methoxybenzoate).
Data: Impact of Chain Length on Phase Transition
Comparison of Phenyl 4-methoxybenzoate derivatives:
Derivative (Para-substituted)
Melting Point (°C)
Phase Behavior
H (Unsubstituted)
76
Crystalline (No mesophase)
n-Pentyl
~28
Nematic (Room Temp LC)
n-Heptyl
~35
Smectic/Nematic
Interpretation: The unsubstituted precursor described here is the "scaffold." It requires alkylation (usually pre-synthesis on the phenol) to become a functional liquid crystal.
References
Fries Rearrangement Mechanism & C
Source: Martin, R. (2011).[1] Aromatic Hydroxyketones: Preparation and Physical Properties.[1] Springer.[1]
Context: Detailed thermodynamic analysis of ortho/para selectivity in phenyl benzo
Photo-Fries Rearrangement Dynamics
Source: Kamanina, N. V., et al. (2010). "Photo-Fries rearrangement in liquid crystalline esters."[1] Physics of the Solid State.
Context: Investigation of the radical mechanism in mesogenic environments.
Liquid Crystal Synthesis & Properties
Source: Gray, G. W. (1962).[1] Molecular Structure and the Properties of Liquid Crystals. Academic Press.[1]
Context: Foundational text establishing phenyl benzoates as key mesogenic cores.[1]
Synthesis Protocol Valid
Source: "Esterification of Phenols."[1][4] Organic Syntheses, Coll.[1] Vol. 3, p.167.
Context: Standardized Schotten-Baumann conditions adapted for Module A.[1]
Author: BenchChem Technical Support Team. Date: February 2026
Content Type: Technical Investigation Guide & Protocol
Audience: Medicinal Chemists, Enzymologists, and Drug Discovery Scientists
Executive Summary & Structural Rationale
Phenyl 4-methoxybenzoate (P4MB) represents a privileged scaffold in medicinal chemistry, combining the pharmacophoric features of anisic acid (p-methoxybenzoic acid) with a phenyl ester moiety. While the hydrolysis product, anisic acid, is a documented non-competitive inhibitor of tyrosinase (Kubo et al., 2003), the esterified P4MB offers unique lipophilic properties and potential for dual-mode inhibition against esterases and oxidases.
This guide provides a rigorous technical framework to investigate P4MB as a targeted inhibitor for two primary enzyme systems:
Tyrosinase (EC 1.14.18.1): Targeting melanogenesis and hyperpigmentation.[1]
Porcine Pancreatic Lipase (EC 3.1.1.3): Targeting lipid metabolism and obesity.[1]
The protocols below are designed to validate inhibitory potential, determine kinetic mechanisms (competitive vs. non-competitive), and map molecular interactions via in silico docking.
Chemical Profile & Synthesis Validation[2]
Before enzymatic screening, the integrity of P4MB must be validated. Impurities such as free phenol or anisic acid can skew kinetic data.
Property
Specification
IUPAC Name
Phenyl 4-methoxybenzoate
Molecular Formula
C₁₄H₁₂O₃
MW
228.24 g/mol
Solubility
DMSO (High), Ethanol (Moderate), Water (Low)
Key Impurities
Phenol, 4-Methoxybenzoic acid (Anisic acid)
Synthesis & Purification Workflow (Brief)
Reaction: 4-Methoxybenzoyl chloride + Phenol (in Pyridine/DCM).
Purification: Recrystallization from Ethanol/Water (critical to remove hydrolytic byproducts).
QC Check: HPLC purity >98%; ¹H-NMR confirmation of the methoxy singlet (~3.8 ppm) and aromatic protons.
Experimental Framework: Enzyme Inhibition Assays
Tyrosinase Inhibition Assay (DOPAchrome Method)
Rationale: Tyrosinase catalyzes the rate-limiting step in melanin synthesis.[1] P4MB mimics the tyrosine substrate structure but lacks the oxidizable phenolic hydroxyl group (blocked by the methoxy group), hypothesizing a competitive or mixed-type inhibition mechanism.
Protocol:
Preparation: Dissolve P4MB in DMSO to create a 10 mM stock. Prepare serial dilutions (10 µM – 500 µM) in 50 mM phosphate buffer (pH 6.8).
Enzyme Mix: Incubate 20 µL of Mushroom Tyrosinase (1000 U/mL) with 20 µL of P4MB solution for 10 minutes at 25°C.
Substrate Addition: Add 20 µL of L-DOPA (0.5 mM).
Detection: Monitor absorbance at 475 nm (formation of DOPAchrome) kinetically for 20 minutes using a microplate reader.
Control: Kojic acid (Positive Control) and DMSO blank (Negative Control).
Self-Validating Check:
Linearity: The uninhibited reaction must show linear absorbance increase (
) for the first 10 minutes.
Solvent Effect: Ensure final DMSO concentration is <5% to prevent enzyme denaturation.
Lipase Inhibition Assay (p-NPB Method)
Rationale: Phenyl esters are frequent substrates or inhibitors of serine hydrolases.[1] This assay determines if P4MB acts as a "suicide substrate" or a reversible inhibitor of pancreatic lipase.
Protocol:
Substrate Prep: Dissolve
-nitrophenyl butyrate (p-NPB) in acetonitrile (10 mM).
The following diagram illustrates the specific intervention points of P4MB within the melanin biosynthesis pathway.
Caption: P4MB targets the rate-limiting oxidation steps of Tyrosinase, preventing Dopaquinone formation.
Investigative Workflow
This flowchart defines the decision matrix for the researcher.
Caption: Step-by-step validation protocol from synthesis to mechanistic characterization.
In Silico Docking Protocol (Validation)
To corroborate wet-lab data, perform molecular docking against the Mushroom Tyrosinase crystal structure.
Target PDB: 2Y9X (Agaricus bisporus tyrosinase).
Ligand Prep: Energy minimize P4MB using MM2 force field.
Grid Box: Center on the binuclear copper active site (His61, His85, His259, His263).
Success Metric: Binding affinity ($ \Delta G $) < -6.5 kcal/mol and interaction with His263 or Val283 (key residues for benzoate recognition).
References
Kubo, I., Chen, Q. X., Nihei, K., Calderón, J. S., & Céspedes, C. L. (2003). Tyrosinase inhibition kinetics of anisic acid. Zeitschrift für Naturforschung C, 58(9-10), 713-718.[2] Link
Khanum, S. A., Murari, S. K., Vishwanth, B. S., & Shashikanth, S. (2005). Synthesis of benzoyl phenyl benzoates as effective inhibitors for phospholipase A2 and hyaluronidase enzymes.[3] Bioorganic & Medicinal Chemistry Letters, 15(18), 4100-4104.[3] Link
Chang, T. S. (2009). An updated review of tyrosinase inhibitors. International Journal of Molecular Sciences, 10(6), 2440-2475. Link
PubChem. (n.d.).[1][4][5] Phenyl 4-methoxybenzoate (CID 346052).[1] National Library of Medicine. Link
Kim, Y. J., & Uyama, H. (2005). Tyrosinase inhibitors from natural and synthetic sources: structure, inhibition mechanism and perspective for the future. Cellular and Molecular Life Sciences, 62(15), 1707-1723. Link
Phenyl 4-Methoxybenzoate: Technical Monograph & Experimental Guide
Part 1: Executive Summary & Historical Context Phenyl 4-methoxybenzoate (also known as phenyl p-anisate; CAS RN: 5333-42-6) is a classic rod-like ester that serves as a fundamental building block in the fields of liquid...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Summary & Historical Context
Phenyl 4-methoxybenzoate (also known as phenyl p-anisate; CAS RN: 5333-42-6) is a classic rod-like ester that serves as a fundamental building block in the fields of liquid crystal (LC) engineering and organic photochemistry. While often overshadowed by its alkyl-substituted cousins in commercial LC displays, this molecule remains a critical "tuning agent" for modifying the viscosity and transition temperatures of eutectic LC mixtures.
Discovery and Evolution
The history of phenyl 4-methoxybenzoate is inextricably linked to the broader discovery of liquid crystals in the late 19th and early 20th centuries. Following Friedrich Reinitzer's 1888 discovery of cholesteryl benzoate, researchers like Otto Lehmann and later Vorländer systematically synthesized phenyl benzoate derivatives to understand the structural requirements for mesophase formation.
The Rigid Rod Era: In the mid-20th century, as the "rigid rod" model of liquid crystals solidified, phenyl 4-methoxybenzoate was identified as a key structural motif. Its high shape anisotropy (length-to-width ratio) allows it to align with external fields, although its relatively high melting point (compared to alkyl esters) often relegates it to use as a mixture component rather than a standalone mesogen.
Photochemical Significance: Beyond materials science, the compound became a standard substrate for studying the Photo-Fries rearrangement . It serves as a textbook model for converting phenyl esters into hydroxybenzophenones—a critical transformation for synthesizing UV absorbers and sunscreen active ingredients.
Part 2: Chemical Profile & Physical Properties
The following data aggregates experimentally verified values. Researchers should use these baselines for purity assessment.
Part 3: Synthesis Protocol (Schotten-Baumann Method)
This protocol utilizes the Schotten-Baumann condition, preferred for its reliability and high yield. It avoids the harsh conditions of Fischer esterification and minimizes side reactions.
Reagents & Safety
4-Methoxybenzoyl chloride (p-Anisoyl chloride): Corrosive, lachrymator. Handle in a fume hood.
Phenol: Toxic, causes severe burns. Rapidly absorbed through skin. Double-glove required.[2]
Sodium Hydroxide (10% aq): Corrosive base.
Ethanol (95%): For recrystallization.
Step-by-Step Methodology
Preparation of Phenoxide:
In a 250 mL Erlenmeyer flask, dissolve 1.0 g (10.6 mmol) of phenol in 15 mL of 10% NaOH solution. Ensure the phenol is completely dissolved to form the sodium phenoxide intermediate.
Technical Insight: The solution must remain basic (pH > 10) throughout the reaction to scavenge the HCl byproduct and keep the phenol deprotonated (nucleophilic).
Acylation:
Add 2.0 mL (~14 mmol) of 4-methoxybenzoyl chloride dropwise to the phenoxide solution.
Critical Step: Cork the flask securely and shake vigorously for 15–20 minutes. The reaction is biphasic; vigorous agitation increases the interfacial surface area, driving the kinetics.
Reaction Monitoring:
The reaction is exothermic; the flask will warm slightly. As the reaction proceeds, the smell of the acid chloride will disappear, and a white solid precipitate (the ester) will form.
Isolation:
Filter the crude solid using a Buchner funnel. Wash the precipitate thoroughly with cold water (3 x 20 mL) to remove excess NaOH and NaCl.
Check: The filtrate should be alkaline. If acidic, the phenol was not fully deprotonated, leading to lower yields.
Purification (Recrystallization):
Dissolve the crude white solid in the minimum amount of boiling ethanol (95%) . Allow the solution to cool slowly to room temperature, then place in an ice bath. Collect the needle-like crystals by filtration.
Purity Check: Verify MP is within 61–64 °C range.[1]
Workflow Visualization
Figure 1: Schotten-Baumann synthesis workflow for Phenyl 4-methoxybenzoate.
Part 4: Reactivity & Mechanistic Insights
The Photo-Fries Rearrangement
Upon exposure to UV light (typically < 300 nm), phenyl 4-methoxybenzoate undergoes an intramolecular rearrangement known as the Photo-Fries reaction. This pathway is significant for drug development as it generates hydroxybenzophenones, a scaffold found in many UV filters and pharmaceutical agents.
Mechanism: The reaction proceeds via a radical pair mechanism. Homolytic cleavage of the ester C-O bond generates a solvent-caged radical pair (phenoxy radical + p-anisoyl radical). These radicals recombine at the ortho or para positions of the phenoxy ring.
Product Distribution:
Ortho-isomer: (2-Hydroxy-phenyl)(4-methoxyphenyl)methanone (Major product due to proximity in solvent cage).
Phenol: Byproduct from hydrogen abstraction (radical escape).
Rearrangement Pathway Diagram
Figure 2: Mechanistic pathway of the Photo-Fries rearrangement for Phenyl 4-methoxybenzoate.
Hydrolysis Kinetics
Phenyl 4-methoxybenzoate serves as a model for studying substituent effects in ester hydrolysis. The methoxy group (-OCH₃) is electron-donating by resonance, which stabilizes the carbonyl carbon, making it less electrophilic compared to phenyl benzoate or phenyl 4-nitrobenzoate. Consequently, its alkaline hydrolysis rate is slower, following Hammett equation predictions with a negative
value contribution.
Part 5: Applications in R&D
Liquid Crystal Engineering
While Phenyl 4-methoxybenzoate has a relatively high melting point (61°C) preventing room-temperature LC phases on its own, it is used in eutectic mixtures .
Function: It acts as a "hard" segment. When mixed with lower-melting alkyl analogues (e.g., 4-n-pentylphenyl 4-n-hexyloxybenzoate), it depresses the melting point of the mixture while maintaining the rod-like anisotropy required for the nematic phase [3].
Ferroelectrics: Recent studies utilize its core scaffold to design ferroelectric nematic LCs, where the high polarity of the ester linkage contributes to the macroscopic polarization of the phase [4].
Organic Afterglow Hosts
Recent research (2024-2025) has identified Phenyl 4-methoxybenzoate as a suitable host matrix for organic afterglow materials. Its rigid crystal lattice restricts the non-radiative decay of dopants (like coronene), enabling persistent room-temperature phosphorescence [5].
References
Melting Point Verification: Collection of Czechoslovak Chemical Communications, 2000 , 65(11), 1779-1790. (Confirmed MP 61-64°C).[1] Link
Crystal Structure: Acta Crystallographica Section E, 2009 , 65, o2620. (Structural comparison of phenyl benzoate derivatives). Link
LC Mixtures: Journal of Chemical Physics, 1982 , 76, 6369. (Viscosity studies of eutectic mixtures containing phenyl 4-methoxybenzoate). Link
Ferroelectric LCs: Journal of Materials Chemistry C, 2024 , Advance Article. (Fluorine-substituted derivatives of the phenyl benzoate core).[1][3][4] Link
Organic Afterglow: Chemical Science, 2025 , Advance Article. (Use as a host matrix for coronene derivatives). Link
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Role of Phenyl 4-methoxybenzoate Scaffolds in Liquid Crystal Formulation
Content Type: Application Note & Protocol Guide
Audience: Research Scientists, Formulation Chemists, and Materials Engineers
Abstract & Technical Scope
In the field of soft matter physics, Phenyl 4-methoxybenzoate refers both to a specific chemical intermediate (CAS 5327-04-8) and, more significantly, to a class of calamitic liquid crystal (LC) cores . While the parent unsubstituted ester is a crystalline solid (MP ~70°C) with no stable mesophase, its 4-alkylphenyl derivatives (e.g., 4-pentylphenyl 4-methoxybenzoate, commercially known as Nematal 105 ) are critical low-viscosity nematogens.
This guide details the application of these benzoate esters as low-viscosity hosts and eutectic dopants . Unlike cyanobiphenyls (e.g., 5CB), phenyl benzoates offer superior chemical stability against hydrolysis and UV degradation, making them ideal for high-durability displays and photonic devices.
The utility of phenyl 4-methoxybenzoate stems from its anisotropic molecular geometry, which balances rigidity and flexibility.
Rigid Core (Phenyl Benzoate): The central ester linkage (
) maintains linearity between the two phenyl rings, providing the necessary aspect ratio for liquid crystallinity. The ester group also imparts a transverse dipole moment, contributing to dielectric anisotropy.
Terminal Methoxy Group (
): This electron-donating group increases the polarizability along the long axis, stabilizing the nematic phase compared to a hydrogen-terminated analog.
Terminal Alkyl Chain (Derivatives): In derivatives like Nematal 105 (pentyl-substituted), the flexible alkyl tail disrupts crystal packing, lowering the melting point from 70°C (parent) to 29°C, thereby enabling mesophase formation.
Visualization: Structural Logic
Figure 1: Structural contributions to the mesogenic behavior of Phenyl 4-methoxybenzoate derivatives.
Application Note: Formulation Strategies
Strategy A: Viscosity Reduction in LC Mixtures
Pure high-birefringence LCs (like terphenyls) often suffer from high rotational viscosity (
), leading to slow response times. Phenyl 4-methoxybenzoates are used as diluents .
Mechanism: The ester linkage is less viscous than the biphenyl core. Adding 10-20% wt of Nematal 105 can reduce mixture viscosity by 30% without significantly sacrificing the clearing point.
Strategy B: Eutectic Engineering for Wide Temperature Ranges
Pure Nematal 105 melts at 29°C, which is too high for room-temperature (RT) operation. To suppress the melting point, it must be formulated into a eutectic mixture .
Concept: Mixing homologues (e.g., propyl, butyl, and pentyl derivatives) creates a eutectic depression, potentially lowering the crystallization temperature (
) to below 0°C while maintaining the nematic order.
Detailed Protocols
Protocol 1: Synthesis of 4-Pentylphenyl 4-Methoxybenzoate (Nematal 105)
Objective: Synthesize the active mesogen from the non-mesogenic parent acid.
Method: Acid Chloride Esterification (High Yield/Scale-up preferred).
Reflux at 80°C for 3 hours until gas evolution (HCl/SO2) ceases.
Remove excess
under reduced pressure to isolate 4-methoxybenzoyl chloride (yellow oil/solid).
Coupling:
Dissolve 4-pentylphenol in dry DCM containing pyridine (base catalyst).
Cool solution to 0°C in an ice bath.
Dropwise add the crude acid chloride (dissolved in minimal DCM) over 30 minutes.
Allow to warm to RT and stir overnight (12h).
Purification:
Wash organic layer with 1M HCl (to remove pyridine), then sat.
, then brine.
Dry over
and concentrate.
Recrystallization: Recrystallize twice from hot ethanol to ensure high purity (>99.5% is required for sharp phase transitions).
Protocol 2: Formulation of a Low-Melting Eutectic Mixture
Objective: Create a binary mixture to lower the melting point below 20°C.
Materials
Component A: 4-Pentylphenyl 4-methoxybenzoate (
).
Component B: 4-Butylphenyl 4-methoxybenzoate (
).
Vials: Amber glass vials (UV protection).
Workflow
Molar Calculation: Calculate the Schröder-Van Laar equation estimates for the eutectic composition (typically near 50:50 molar ratio for similar homologues).
Weighing: Weigh Component A (50 mol%) and Component B (50 mol%) into a vial with 0.1 mg precision.
Isotropic Mixing:
Heat the vial to 60°C (well above the clearing points of both components).
Vortex mix for 2 minutes to ensure homogeneity.
Annealing:
Cool to room temperature.
Store at 0°C for 24 hours to check for crystallization. If crystals form, the mixture is not at the eutectic point or the eutectic
is not low enough.
Protocol 3: Characterization (POM & DSC)
Objective: Validate the phase transition temperatures and texture.[2]
Polarized Optical Microscopy (POM):
Sample Prep: Sandwich the LC between a glass slide and coverslip (no alignment layer needed for texture ID).
Observation: Heat to isotropic phase, then cool at 1°C/min.
Validation: Look for the "Schlieren texture" (characteristic of Nematic) or "Marble texture".
Note: If "focal conic" fans appear, a Smectic phase is present (undesirable for this formulation).
Differential Scanning Calorimetry (DSC):
Cycle: Heat-Cool-Heat (-20°C to 80°C) at 10°C/min.
Data Extraction: Record the onset temperature of the endothermic peak (Heating) for
and (Nematic-Isotropic).
Experimental Workflow Diagram
Figure 2: Complete workflow from chemical synthesis to liquid crystal formulation validation.
References
Ossila. 4-Pentylphenyl 4-methoxybenzoate (Nematal 105) Product Specification. Retrieved from
PubChem. Phenyl 4-methoxybenzoate Compound Summary (CAS 5327-04-8). Retrieved from
Lalanne, J.R. (1975).[3] Picosecond investigation of optical field induced birefringence of the isotropic phase of a nematogen (Nematal 105). Physics Letters A, 51(2), 74-76.[3]
TCI Chemicals. Liquid Crystal Materials and Mesophase Characterization. Retrieved from
High-Yield Synthesis of Phenyl 4-methoxybenzoate Derivatives: An Application and Protocol Guide for Researchers
This comprehensive guide provides detailed protocols and expert insights into the high-yield synthesis of Phenyl 4-methoxybenzoate and its derivatives. Designed for researchers, scientists, and professionals in drug deve...
Author: BenchChem Technical Support Team. Date: February 2026
This comprehensive guide provides detailed protocols and expert insights into the high-yield synthesis of Phenyl 4-methoxybenzoate and its derivatives. Designed for researchers, scientists, and professionals in drug development, this document elucidates the critical parameters and mechanistic underpinnings of various synthetic strategies, ensuring reproducible and efficient outcomes. Phenyl 4-methoxybenzoate derivatives are a significant class of compounds in medicinal chemistry, exhibiting a range of biological activities, including potential applications in anticancer and neuroprotective therapies.[1][2] This guide emphasizes not only the procedural steps but also the rationale behind experimental choices, fostering a deeper understanding of the synthetic processes.
Introduction to Phenyl 4-methoxybenzoate Derivatives in Drug Discovery
The Phenyl 4-methoxybenzoate scaffold serves as a versatile template in the design of novel therapeutic agents. The methoxy group on the benzoic acid moiety and the potential for substitution on the phenyl ring allow for fine-tuning of the molecule's physicochemical properties, such as lipophilicity and electronic character, which are crucial for optimizing pharmacokinetic and pharmacodynamic profiles.[3] Modifications of this core structure have led to the development of compounds with potent biological activities, including the inhibition of key enzymes implicated in disease pathways and the modulation of cellular processes relevant to cancer and neurodegenerative disorders.[1][4] For instance, certain derivatives have been investigated as tubulin polymerization inhibitors, a validated target in oncology.[1]
Synthetic Strategies for Phenyl 4-methoxybenzoate
The synthesis of Phenyl 4-methoxybenzoate is primarily achieved through the esterification of 4-methoxybenzoic acid with phenol. Several methods can be employed, each with its own advantages and considerations regarding yield, purity, and substrate scope. This guide will focus on three robust and widely used methods: Fischer-Speier Esterification, Steglich Esterification, and the Mitsunobu Reaction.
Fischer-Speier Esterification: The Classic Approach
Fischer-Speier esterification is a traditional and cost-effective method for producing esters by reacting a carboxylic acid and an alcohol in the presence of a strong acid catalyst.[5] The reaction is reversible, and to achieve high yields, the equilibrium must be shifted towards the product side.[5] This is typically accomplished by using an excess of one of the reactants or by removing the water formed during the reaction, often through azeotropic distillation with a Dean-Stark apparatus.[5]
Causality of Experimental Choices:
Catalyst: Strong acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) are used to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the alcohol.[6]
Reaction Conditions: Refluxing the reaction mixture provides the necessary activation energy for the reaction to proceed at a reasonable rate. The use of a Dean-Stark trap is crucial for driving the equilibrium towards the ester product by continuously removing water.[5]
Work-up: The work-up procedure is designed to remove the acid catalyst and any unreacted starting materials. Washing with a saturated sodium bicarbonate solution neutralizes the acid catalyst, while subsequent washes with water and brine remove any remaining water-soluble impurities.
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-methoxybenzoic acid (15.2 g, 100 mmol), phenol (10.4 g, 110 mmol), and toluene (100 mL).
Carefully add concentrated sulfuric acid (1 mL) to the mixture.
Assemble a Dean-Stark apparatus with a condenser and heat the mixture to reflux.
Continue refluxing until the theoretical amount of water (1.8 mL) is collected in the Dean-Stark trap (approximately 4-6 hours).
Allow the reaction mixture to cool to room temperature.
Transfer the mixture to a 500 mL separatory funnel and dilute with ethyl acetate (150 mL).
Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 100 mL), water (100 mL), and brine (100 mL).
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purify the crude Phenyl 4-methoxybenzoate by recrystallization from ethanol or by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford a white solid.
Steglich Esterification: Mild and Efficient
The Steglich esterification is a milder method that utilizes a coupling agent, typically N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).[7] This method is particularly advantageous for substrates that are sensitive to the harsh acidic conditions of the Fischer esterification.
Causality of Experimental Choices:
Coupling Agent (DCC/EDC): These carbodiimides activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the alcohol.
Catalyst (DMAP): DMAP acts as an acyl transfer catalyst. It reacts with the O-acylisourea intermediate to form a more reactive N-acylpyridinium species, which is then rapidly attacked by the alcohol, accelerating the reaction and suppressing side reactions.
Solvent: Aprotic solvents like dichloromethane (DCM) or acetonitrile are typically used to avoid interference with the reactive intermediates.[7]
By-product Removal: The main byproduct of the reaction using DCC is N,N'-dicyclohexylurea (DCU), which is poorly soluble in most organic solvents and can be removed by filtration. When using the water-soluble EDC, the corresponding urea byproduct can be removed by an aqueous work-up.
Reaction Mechanism: Steglich Esterification
Caption: Simplified mechanism of Steglich Esterification.
Detailed Protocol: High-Yield Steglich Esterification of Phenyl 4-methoxybenzoate
In a 250 mL round-bottom flask under a nitrogen atmosphere, dissolve 4-methoxybenzoic acid (7.6 g, 50 mmol) and phenol (5.2 g, 55 mmol) in anhydrous dichloromethane (100 mL).
Add 4-dimethylaminopyridine (0.61 g, 5 mmol).
Cool the solution to 0 °C in an ice bath.
Add a solution of N,N'-dicyclohexylcarbodiimide (11.3 g, 55 mmol) in anhydrous dichloromethane (50 mL) dropwise over 30 minutes.
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
Monitor the reaction progress by thin-layer chromatography (TLC).
Once the reaction is complete, filter off the precipitated N,N'-dicyclohexylurea (DCU) and wash the filter cake with a small amount of cold dichloromethane.
Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (50 mL).
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel to afford Phenyl 4-methoxybenzoate as a white solid.
Mitsunobu Reaction: Mild and Stereospecific
The Mitsunobu reaction is a powerful tool for the formation of esters from primary and secondary alcohols with inversion of stereochemistry.[8] It involves the use of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[9] This reaction is known for its mild conditions and high yields, even with sterically hindered substrates.[10]
Causality of Experimental Choices:
Reagents (PPh₃ and DEAD/DIAD): Triphenylphosphine and the azodicarboxylate react to form a phosphonium salt intermediate. The alcohol then adds to this intermediate, forming an alkoxyphosphonium salt, which is a good leaving group. The carboxylate then acts as a nucleophile, displacing the activated hydroxyl group in an Sₙ2 fashion.
Solvent: Anhydrous tetrahydrofuran (THF) is a common solvent for the Mitsunobu reaction as it is aprotic and effectively dissolves the reactants.
Temperature: The reaction is typically initiated at a low temperature (0 °C) to control the initial exothermic reaction between PPh₃ and DEAD/DIAD, and then allowed to warm to room temperature to ensure the reaction goes to completion.
By-product Removal: The main by-products are triphenylphosphine oxide (TPPO) and the reduced hydrazine derivative. TPPO can often be removed by crystallization or column chromatography.
Experimental Workflow: Mitsunobu Reaction
Caption: Workflow for the Mitsunobu Reaction.
Detailed Protocol: High-Yield Mitsunobu Reaction for Phenyl 4-methoxybenzoate
Reagents and Materials:
4-Methoxybenzoic acid
Phenol
Triphenylphosphine (PPh₃)
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
Tetrahydrofuran (THF), anhydrous
Silica gel for column chromatography
Hexane and Ethyl acetate for elution
Round-bottom flask, magnetic stirrer, ice bath, dropping funnel, rotary evaporator.
Procedure:
To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add 4-methoxybenzoic acid (7.6 g, 50 mmol), phenol (4.7 g, 50 mmol), and triphenylphosphine (14.4 g, 55 mmol) and dissolve in anhydrous THF (150 mL).
Cool the solution to 0 °C in an ice bath.
Add diethyl azodicarboxylate (9.6 mL, 55 mmol) or diisopropyl azodicarboxylate (10.9 mL, 55 mmol) dropwise via a dropping funnel over a period of 30 minutes, maintaining the internal temperature below 5 °C.
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
Monitor the reaction by TLC.
Once the reaction is complete, remove the solvent under reduced pressure.
Purify the resulting residue directly by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to separate the Phenyl 4-methoxybenzoate from triphenylphosphine oxide and the hydrazine byproduct. The product will be obtained as a white solid.
Data Presentation and Characterization
A thorough characterization of the synthesized Phenyl 4-methoxybenzoate is essential to confirm its identity and purity. The following table summarizes the expected analytical data.
Note: The fragmentation pattern in mass spectrometry is a key identifier. The base peak at m/z 135 corresponds to the stable 4-methoxybenzoyl cation, formed by the loss of the phenoxy radical.[12]
Harsh acidic conditions, requires high temperatures, reversible reaction.
60-80%
Steglich Esterification
Mild reaction conditions, high yields, suitable for sensitive substrates.[7]
Use of expensive coupling agents, formation of difficult-to-remove byproducts (DCU).
85-95%
Mitsunobu Reaction
Very mild conditions, high yields, stereospecific inversion (for chiral alcohols).[8][10]
Expensive reagents, formation of byproducts that require chromatographic separation.
80-95%
Applications in Drug Development
Phenyl 4-methoxybenzoate derivatives have emerged as promising scaffolds in the development of new therapeutic agents.
Anticancer Agents: Several studies have explored the synthesis and structure-activity relationships (SAR) of Phenyl 4-methoxybenzoate analogs as potential anticancer drugs.[1] These compounds have been shown to inhibit the proliferation of various cancer cell lines, with some derivatives targeting tubulin polymerization.[1] The substitution pattern on both the phenyl and the benzoate rings significantly influences their cytotoxic activity.
Neuroprotective Agents: The Phenyl 4-methoxybenzoate core has also been incorporated into molecules designed to combat neurodegenerative diseases like Alzheimer's.[4] These derivatives are often designed to target specific enzymes or pathways implicated in the disease's progression. For example, some analogs have been investigated as inhibitors of enzymes involved in the production of amyloid-beta peptides.[2]
Conclusion
This guide provides a comprehensive overview of the high-yield synthesis of Phenyl 4-methoxybenzoate derivatives, catering to the needs of researchers and scientists in the field of drug development. By detailing three robust synthetic methods—Fischer-Speier esterification, Steglich esterification, and the Mitsunobu reaction—and elucidating the rationale behind the experimental choices, this document serves as a practical and educational resource. The provided protocols, coupled with detailed characterization data and an overview of the therapeutic potential of these compounds, are intended to facilitate the efficient and successful synthesis of this important class of molecules for further investigation in medicinal chemistry.
References
OPTIMIZING FISCHER ESTERIFICATION OF SUBSTITUTED BENZOIC ACID WITH SEALED-VESSEL MICROWAVE CONDITIONS. (n.d.). American Academic Publisher. Retrieved January 30, 2026, from [Link]
Phenyl 4-methoxybenzoate. (n.d.). PubChem. Retrieved January 30, 2026, from [Link]
A Convenient Procedure for the Esterification of Benzoic Acids with Phenols: A New Application for the Mitsunobu Reaction. (2025). ResearchGate. Retrieved January 30, 2026, from [Link]
Fischer Esterification-Typical Procedures. (2024). OperaChem. Retrieved January 30, 2026, from [Link]
Structural understanding of 5-(4-hydroxy-phenyl)-N-(2-(5-methoxy-1H-indol-3-yl)-ethyl)-3-oxopentanamide as a neuroprotectant for Alzheimer's disease. (n.d.). PMC. Retrieved January 30, 2026, from [Link]
Design, Synthesis, and SAR Studies of 4-Substituted Methoxylbenzoyl-aryl-thiazoles Analogues as Potent and Orally Bioavailable Anticancer Agents. (n.d.). PMC. Retrieved January 30, 2026, from [Link]
Fourier transform infrared (FTIR) spectra of the phenyl group in coating samples. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]
A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. (2021). Green Chemistry (RSC Publishing). Retrieved January 30, 2026, from [Link]
Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances. (2024). MDPI. Retrieved January 30, 2026, from [Link]
Design, synthesis, and SAR studies of 4-substituted methoxylbenzoyl-aryl-thiazoles analogues as potent and orally bioavailable anticancer agents. (2011). PubMed. Retrieved January 30, 2026, from [Link]
Phenolic compounds as anti-Alzheimer's disease agents. (n.d.). Open Exploration Publishing. Retrieved January 30, 2026, from [Link]
Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. (n.d.). NIH. Retrieved January 30, 2026, from [Link]
Exploration of Compounds with 2-Phenylbenzo[d]oxazole Scaffold as Potential Skin-Lightening Agents through Inhibition of Melanin Biosynthesis and Tyrosinase Activity. (2024). MDPI. Retrieved January 30, 2026, from [Link]
Combining Kinase Inhibitors for Selective Target Inhibition and Rational Polypharmacology. (2023). bioRxiv. Retrieved January 30, 2026, from [Link]
Drug Candidates for the Treatment of Alzheimer's Disease: New Findings from 2021 and 2022. (2023). MDPI. Retrieved January 30, 2026, from [Link]
Fragmentation Processes - Structure Determination of Organic Compounds. (n.d.). Pharmacy 180. Retrieved January 30, 2026, from [Link]
Synthesis and in vitro Activity of Eugenyl Benzoate Derivatives as BCL-2 Inhibitor in Colorectal Cancer with QSAR and Molecular Docking Approach. (2023). ResearchGate. Retrieved January 30, 2026, from [Link]
Mitsunobu Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 30, 2026, from [Link]
How can I improve the yield of my Fischer Esterification?. (n.d.). Reddit. Retrieved January 30, 2026, from [Link]
Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. (n.d.). NIH. Retrieved January 30, 2026, from [Link]
Synthesis of methoxy-X04 derivatives and their evaluation in Alzheimer's disease pathology. (2014). PubMed. Retrieved January 30, 2026, from [Link]
Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives. (n.d.). Google Patents.
Mitsunobu reaction. (2019). Retrieved January 30, 2026, from [Link]
Comparative representations of FT-IR spectra for methyl 4-hydroxybenzoate. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]
Green and Efficient Esterification Method Using Dried Dowex H+/NaI Approach. (n.d.). PMC. Retrieved January 30, 2026, from [Link]
Synthesis and anticancer properties of phenyl benzoate derivatives possessing a terminal hydroxyl group. (n.d.). Journal of Materials Chemistry B (RSC Publishing). Retrieved January 30, 2026, from [Link]
Mass spectra of methoxy- and dimethoxy-phenyl acetates. (n.d.). Journal of the Chemical Society B: Physical Organic (RSC Publishing). Retrieved January 30, 2026, from [Link]
A Solvent-Reagent Selection Guide for Steglich-type Esterification of Carboxylic Acids - Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved January 30, 2026, from [Link]
Phenyl 3-methoxy-4-phenoxybenzoate. (n.d.). PMC. Retrieved January 30, 2026, from [Link]
Synthesis of Methoxy-X04 Derivatives and Their Evaluation in Alzheimer's Disease Pathology. (2026). ResearchGate. Retrieved January 30, 2026, from [Link]
Method for the esterification of 2-hydroxy-4-amino-benzoic acid with phenols. (n.d.). Google Patents.
FT-IR Investigation of Methoxy Substituted Benzenes Adsorbed on Solid Acid Catalysts. (2012). Insubria. Retrieved January 30, 2026, from [Link]
Discovery of 4-substituted methoxybenzoyl-aryl-thiazole as novel anticancer agents: synthesis, biological evaluation, and structure-activity relationships. (2009). PubMed. Retrieved January 30, 2026, from [Link]
Mitsunobu reaction. (n.d.). Organic Synthesis. Retrieved January 30, 2026, from [Link]
A proposed fragmentation pathway of 4-hydroxy-3-methoxybenzaldehyde by mass spectrometry. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]
The Main Fragmentation Reactions of Organic Compounds. (n.d.). Retrieved January 30, 2026, from [Link]
FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b) 4-aminophenyl-4 0 -aminobenzoate. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]
Technical Monograph: Phenyl 4-Methoxybenzoate in Fragrance & Formulation Science
[1] Executive Summary Phenyl 4-methoxybenzoate (Phenyl p-anisate) is a functional ester utilized in the fragrance industry primarily as a fixative and modifier for floral and balsamic accords.[1] Unlike its methyl ester...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
Phenyl 4-methoxybenzoate (Phenyl p-anisate) is a functional ester utilized in the fragrance industry primarily as a fixative and modifier for floral and balsamic accords.[1] Unlike its methyl ester analog (Methyl p-anisate), which provides sharp, volatile top notes of anise and hawthorn, the phenyl ester exhibits a high boiling point (367°C) and a subdued, persistent olfactory profile.
This guide provides a comprehensive technical analysis for researchers and formulation scientists. It covers the physicochemical basis for its fixative properties, a robust laboratory synthesis protocol via the Schotten-Baumann reaction, and a critical safety assessment focusing on metabolic hydrolysis and phenol release.
Physicochemical Characterization
Phenyl 4-methoxybenzoate acts as a "base note" anchor in formulation.[1] Its high lipophilicity (LogP ~2.[1]91) and molecular weight contribute to its substantivity on skin and fabric.[1]
Table 1: Key Chemical Constants
Property
Value
Relevance to Formulation
CAS Number
4181-97-9
Regulatory Identification
IUPAC Name
Phenyl 4-methoxybenzoate
Chemical Structure
Molecular Weight
228.24 g/mol
Volatility determinant (Low volatility)
Appearance
White to off-white crystalline solid
Solid handling required in compounding
Melting Point
73–75 °C
Requires heating/solvation during compounding
Boiling Point
~367 °C (at 760 mmHg)
Excellent thermal stability; Fixative
LogP (o/w)
~2.91
High substantivity; Lipid soluble
Solubility
Soluble in Ethanol, DEP, IPM; Insoluble in Water
Compatible with standard fragrance carriers
Synthesis Protocol: Modified Schotten-Baumann
For research and development purposes, high-purity Phenyl 4-methoxybenzoate can be synthesized using a biphasic Schotten-Baumann esterification.[1] This method is preferred over direct Fischer esterification due to the lower nucleophilicity of phenol compared to aliphatic alcohols.[1]
Reaction Scheme
The synthesis involves the acylation of phenol with p-anisoyl chloride under basic conditions to neutralize the HCl byproduct and drive the equilibrium.
Figure 1: Synthetic pathway via acyl chloride intermediate.[1]
Experimental Procedure
Objective: Synthesis of 50g of Phenyl 4-methoxybenzoate.
Solvent: Dichloromethane (DCM) or Diethyl Ether (optional for extraction)[1]
Step-by-Step Protocol:
Preparation of Phenolate: In a 500 mL Erlenmeyer flask, dissolve 23.5 g of phenol in 150 mL of 10% NaOH solution. Cool the mixture to <10°C using an ice bath. Note: Phenol is corrosive; handle with appropriate PPE.[1][2]
Acylation: Add p-anisoyl chloride (42.6 g) dropwise to the cold phenolate solution over 30 minutes with vigorous stirring. The reaction is exothermic; maintain temperature below 20°C to minimize hydrolysis of the acid chloride.[1]
Reaction: Once addition is complete, remove the ice bath and stopper the flask. Shake or stir vigorously for 45–60 minutes at room temperature. A solid precipitate (the ester) should form as the oily acid chloride is consumed.[1]
Neutralization Check: Verify the pH is still basic (pH > 9).[1] If acidic, add small amounts of NaOH to ensure complete consumption of the acid chloride and neutralization of HCl.
Isolation: Filter the solid precipitate using a Buchner funnel. Wash the cake exclusively with cold water (3 x 50 mL) to remove residual salts and unreacted phenol.[1]
Purification: Recrystallize the crude solid from hot Ethanol (95%).
Dissolve solid in minimum boiling ethanol.
Allow to cool slowly to room temperature, then refrigerate.
Validation: Verify melting point (Target: 73–75°C) and absence of phenolic odor.
Olfactory Characterization & Application
Unlike the "edible" anise notes of methyl anisate, the phenyl ester is a functional fixative.[1] It modifies the evaporation rate of lighter volatiles.[1]
Dip: Dip blotters to a depth of 2cm in Control and Test solutions.
Weigh: Record initial mass (
).
Evaporate: Hang strips in a draft-free chamber at 20°C.
Monitor: Weigh strips at T=1h, 4h, 24h, 48h.
Sensory Panel: At 24h, a panel of 3 evaluators compares the intensity and character of the remaining scent.
Expected Result: The Test Accord will retain the "heart" notes (Hydroxycitronellal) longer than the Control due to the Raoult’s Law depression of vapor pressure caused by the high-molecular-weight ester.[1]
Safety & Toxicology: The Phenol Factor
For drug development and cosmetic professionals, the metabolic fate of phenyl esters is the critical safety control point.
Metabolic Hydrolysis Pathway
Phenyl esters are susceptible to hydrolysis by carboxylesterases in the skin and liver. This releases the parent acid and, critically, phenol .
Figure 2: Metabolic activation and toxicological risk pathway.
Safety Guidelines
Phenol Release: The theoretical phenol content is approx. 41% by weight.[1]
Regulatory Limits: While Phenyl 4-methoxybenzoate itself may not be explicitly restricted in all jurisdictions, Phenol is strictly regulated in cosmetics (e.g., Annex II/III of EU Cosmetics Regulation).[1]
Self-Validating Safety Step:
Protocol: Perform a High-Performance Liquid Chromatography (HPLC) assay on the raw material to ensure free phenol content is <0.1% before formulation.[1]
In-Vivo Proxy: Ensure the final formulation concentration accounts for potential hydrolysis.[1] If the maximum safe level of Phenol is X%, the ester concentration must be calculated accordingly.
References
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 346052, Phenyl 4-methoxybenzoate.[1] Retrieved January 30, 2026 from [Link]
Scientific Committee on Consumer Safety (SCCS). Opinion on o-Phenylphenol and Sodium o-phenylphenate.[1][5] (Reference for Phenol safety limits). Retrieved from [Link][1]
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry.[1] (Standard reference for Schotten-Baumann protocols).
Application Note: Phenyl 4-methoxybenzoate as a Versatile Standard for Chromatographic Analysis
Abstract This comprehensive guide details the application of Phenyl 4-methoxybenzoate as a reference standard for quantitative and qualitative analysis in High-Performance Liquid Chromatography (HPLC) and Gas Chromatogra...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This comprehensive guide details the application of Phenyl 4-methoxybenzoate as a reference standard for quantitative and qualitative analysis in High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). We provide scientifically grounded protocols, explaining the causality behind experimental choices, from solvent selection to chromatographic conditions. This document is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries, offering a robust framework for method development and validation using this stable and versatile compound.
Introduction: The Rationale for Phenyl 4-methoxybenzoate as a Chromatographic Standard
The selection of an appropriate analytical standard is a cornerstone of accurate chromatographic quantification. An ideal standard should be a highly pure, stable, non-hygroscopic solid that can be weighed accurately and is soluble in common mobile phases.[1][2] Phenyl 4-methoxybenzoate (CAS: 4181-97-9) meets these essential criteria, making it an excellent candidate for a reference standard.
Its molecular structure confers properties that are advantageous for both HPLC and GC. The presence of two aromatic rings and an ester functional group provides a balance of hydrophobicity and polarity, allowing for strong retention and good peak shape in reversed-phase HPLC. The phenyl and methoxybenzoyl moieties contain strong chromophores, making the molecule easily detectable by UV-Vis spectrophotometry, a common detection method in HPLC.[3]
For gas chromatography, its molecular weight (228.24 g/mol ) and predicted boiling point ensure sufficient volatility for analysis without the need for derivatization.[4] As a stable aromatic ester, it is representative of a broad class of compounds found in pharmaceuticals, flavorings, and industrial materials.
This application note will establish Phenyl 4-methoxybenzoate as a reliable standard by providing detailed methodologies for its use, ensuring trustworthiness through self-validating protocol design based on established analytical principles.[5]
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a standard is critical for its effective use.
Accurate preparation of standard solutions is paramount for reliable quantitative analysis.[9] This protocol outlines the steps for preparing a primary stock solution and subsequent working standards.
Materials and Equipment
Phenyl 4-methoxybenzoate (≥99% purity)
HPLC-grade methanol
HPLC-grade acetonitrile
Calibrated analytical balance (readable to 0.01 mg)
Class A volumetric flasks (e.g., 10 mL, 50 mL, 100 mL)
Calibrated micropipettes
Amber glass storage vials with PTFE-lined caps
Workflow for Standard Preparation
Caption: Workflow for preparing stock and working standard solutions.
Step-by-Step Procedure
Prepare Primary Stock Solution (500 µg/mL):
Accurately weigh approximately 25 mg of Phenyl 4-methoxybenzoate using a calibrated analytical balance.
Quantitatively transfer the solid to a 50 mL Class A volumetric flask.
Add approximately 30 mL of HPLC-grade methanol.
Sonicate the flask for 5 minutes or until all the solid has completely dissolved.
Allow the solution to return to room temperature.
Dilute to the mark with methanol and mix thoroughly by inverting the flask 15-20 times.
Prepare Working Standard Solutions:
Create a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by performing serial dilutions of the primary stock solution.
Causality: It is critical to use the intended mobile phase (or a solvent of similar composition) as the diluent for working standards. This prevents peak distortion or retention time shifts that can occur due to solvent mismatch between the injected sample and the mobile phase.
Storage and Stability:
Transfer the primary stock solution to an amber glass vial with a PTFE-lined cap to prevent photodegradation and solvent evaporation.
Store the stock solution at 2-8°C. For long-term storage, aliquoting and freezing at -20°C is recommended to minimize degradation from repeated freeze-thaw cycles.[10]
Working standards should be prepared fresh daily for optimal accuracy.
Application in High-Performance Liquid Chromatography (HPLC)
Phenyl 4-methoxybenzoate is an excellent standard for reversed-phase HPLC methods, particularly for the analysis of aromatic compounds, esters, and other moderately non-polar analytes.
Rationale for Method Parameters
Stationary Phase: A C18 column is a versatile and robust starting point for most reversed-phase separations due to its strong hydrophobic interactions.[7] However, a Phenyl-Hexyl stationary phase offers an alternative selectivity. The phenyl groups on the stationary phase can engage in π-π interactions with aromatic analytes like Phenyl 4-methoxybenzoate, providing unique retention and resolution characteristics that are not solely based on hydrophobicity.[11][12]
Mobile Phase: A mixture of water and an organic modifier (acetonitrile or methanol) is standard for reversed-phase chromatography.
Methanol: When using a phenyl-based column, methanol is often the preferred organic solvent. Acetonitrile contains a triple bond (π electron system) which can compete with the analyte for π-π interactions on the stationary phase, potentially dampening the unique selectivity of the phenyl column.[11]
Acidification: Adding a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to the mobile phase is crucial for ensuring good peak shape and reproducible retention times, especially for any acidic or basic impurities. It suppresses the ionization of residual silanol groups on the silica support, minimizing unwanted secondary interactions.[6]
Recommended HPLC Protocol
Caption: General workflow for HPLC analysis using Phenyl 4-methoxybenzoate.
Chromatographic Conditions
The following table provides recommended starting conditions for HPLC analysis. These should be optimized as part of method development for a specific analyte.
Parameter
Condition A (Standard)
Condition B (Alternative Selectivity)
HPLC System
Agilent 1260 Infinity II or equivalent
Agilent 1260 Infinity II or equivalent
Column
C18, 4.6 x 150 mm, 5 µm
Phenyl-Hexyl, 4.6 x 150 mm, 5 µm
Mobile Phase
60:40 Acetonitrile:Water + 0.1% Formic Acid
70:30 Methanol:Water + 0.1% Formic Acid
Flow Rate
1.0 mL/min
1.0 mL/min
Column Temp.
30 °C
30 °C
Injection Vol.
10 µL
10 µL
Detection
UV at 254 nm
UV at 254 nm
Expected RT
~5-7 min (highly dependent on exact conditions)
~6-8 min (highly dependent on exact conditions)
Application in Gas Chromatography (GC)
Phenyl 4-methoxybenzoate serves as an excellent standard for GC analysis of semi-volatile aromatic esters and related compounds. Its thermal stability and distinct fragmentation pattern in mass spectrometry (MS) make it suitable for use with various detectors, including Flame Ionization Detectors (FID) and Mass Spectrometers.
Rationale for Method Parameters
Injection Mode: Split injection is recommended to prevent column overloading when analyzing high-concentration standards. A split ratio of 50:1 is a good starting point.
Stationary Phase: A low-bleed, non-polar, or mid-polarity column, such as one with a 5% phenyl / 95% dimethylpolysiloxane phase (e.g., HP-5ms, DB-5ms), is ideal. This phase provides good separation for a wide range of semi-volatile organic compounds based primarily on boiling point, with some selectivity for aromatic compounds.
Temperature Program: A temperature gradient is necessary to ensure that Phenyl 4-methoxybenzoate elutes as a sharp peak in a reasonable time while also allowing for the separation of other potential components in a mixture.
Detector: FID is a robust, universal detector for hydrocarbons, offering a wide linear range and high sensitivity, making it ideal for quantification.[13]
Application Note: Phenyl 4-methoxybenzoate in Enzyme Inhibitor Development
The following Application Note and Protocol guide is designed for researchers in enzymology and drug discovery. It focuses on the specific utility of Phenyl 4-methoxybenzoate as a mechanistic probe and transient inhibito...
Author: BenchChem Technical Support Team. Date: February 2026
The following Application Note and Protocol guide is designed for researchers in enzymology and drug discovery. It focuses on the specific utility of Phenyl 4-methoxybenzoate as a mechanistic probe and transient inhibitor for serine proteases.
Mechanistic Probing and Transient Inhibition of Serine Proteases
Executive Summary
Phenyl 4-methoxybenzoate (Phenyl p-anisate) is a specialized biochemical tool used to probe the active site dynamics of serine proteases (e.g., Chymotrypsin, Elastase). Unlike broad-spectrum inhibitors (e.g., PMSF) that permanently ablate activity, Phenyl 4-methoxybenzoate acts as a pseudo-substrate or transient inhibitor . It rapidly acylates the catalytic serine residue, forming a stable p-methoxybenzoyl-enzyme intermediate . The electron-donating methoxy group stabilizes this intermediate, significantly retarding the deacylation step (
).
This unique kinetic signature allows researchers to:
Quantify Active Enzyme Concentration: Use as an active-site titrant (burst kinetics).
Map Electronic Requirements: Probe the oxyanion hole's ability to stabilize acyl-enzymes with varying electronic demands.
Crystallography: Trap the enzyme in a covalent acyl-enzyme state for structural analysis.
Mechanism of Action
The interaction follows a classic Acyl-Enzyme mechanism . The compound is not a simple "lock-and-key" inhibitor but a "suicide substrate" that gets stuck in the middle of the catalytic cycle.
Kinetic Pathway
The reaction proceeds in two distinct steps:
Acylation (
): The active site Serine-195 attacks the carbonyl carbon, releasing phenol. This step is generally fast.
Deacylation (
): Water attacks the acyl-enzyme to regenerate the free enzyme. The p-methoxy substituent donates electron density to the carbonyl, reducing its electrophilicity and making this step the rate-limiting bottleneck.
DOT Diagram: Catalytic Cycle & Inhibition Node
Figure 1: Kinetic pathway of Phenyl 4-methoxybenzoate. The red arrow indicates the "kinetic trap" caused by the stable acyl-enzyme intermediate.
Chemical Properties & Synthesis
Before kinetic assays, high-purity material is essential to avoid artifacts from free phenol or acid hydrolysis products.
Property
Specification
IUPAC Name
Phenyl 4-methoxybenzoate
CAS Number
4181-97-9
Molecular Weight
228.25 g/mol
Solubility
DMSO (>50 mM), Ethanol, Acetonitrile. Poor in water.
Stability
Stable in solid state. Hydrolyzes slowly in alkaline buffers (pH > 8.5).
Protocol 1: Synthesis of Phenyl 4-methoxybenzoate
Note: While commercially available, in-house synthesis ensures fresh, phenol-free material.
Dissolution: Dissolve 10 mmol of Phenol (0.94 g) and 12 mmol of TEA (1.67 mL) in 20 mL of anhydrous DCM in a round-bottom flask. Cool to 0°C on ice.
Addition: Dropwise add 10 mmol of 4-Methoxybenzoyl chloride (1.70 g) dissolved in 5 mL DCM over 15 minutes.
Reaction: Allow to warm to room temperature and stir for 3 hours. Monitor by TLC (Hexane:EtOAc 8:2).
Workup: Wash the organic layer with 1M HCl (2x) to remove amine, then 1M NaOH (2x) to remove unreacted phenol (Critical step), then Brine.
Drying: Dry over anhydrous
and evaporate solvent.
Recrystallization: Recrystallize from Ethanol/Water to yield white crystals.
Validation: Confirm purity via HPLC (>98%) and NMR. Absence of free phenol is critical for kinetic assays.
Experimental Protocols: Kinetic Characterization
Protocol 2: Active Site Titration (Burst Kinetics)
This assay determines the concentration of active enzyme sites, which often differs from total protein concentration due to autolysis or misfolding.
Principle:
When the enzyme is mixed with excess Phenyl 4-methoxybenzoate, a "burst" of phenol is released corresponding to the stoichiometric amount of active sites (
).
Materials:
Buffer: 50 mM Tris-HCl, pH 7.5, 10 mM
.
Substrate Stock: 10 mM Phenyl 4-methoxybenzoate in Acetonitrile.
Enzyme:
-Chymotrypsin (approx. 10-50 M active sites).
Detection: UV Spectrophotometer (Dual beam or diode array recommended).
Workflow:
Baseline: In a quartz cuvette, add 980
L Buffer and 10 L Enzyme solution. Record baseline at 270 nm (Phenol absorbance max) or use difference spectroscopy (Reference cuvette: Buffer + Enzyme; Sample cuvette: Buffer + Enzyme + Substrate).
Initiation: Rapidly add 10
L Substrate Stock (Final conc: 100 M). Mix by inversion (3s).
Measurement: Monitor Absorbance at 270 nm for 10 minutes.
Analysis:
You will observe a rapid initial increase (Burst) followed by a slow steady-state linear rate.
Extrapolate the linear steady-state portion back to Time = 0 (y-intercept).
The magnitude of the intercept (Absorbance) corresponds to the concentration of phenol released in the burst, which equals
.
Calculation:
Where is the difference extinction coefficient between Phenol and the Ester (approx. 1400 , but must be determined experimentally).
Protocol 3: Transient Inhibition (
Determination)
To use Phenyl 4-methoxybenzoate as an inhibitor against a standard chromogenic substrate (e.g., N-Succinyl-Ala-Ala-Pro-Phe-pNA).
Workflow:
Pre-incubation: Incubate Enzyme with varying concentrations of Phenyl 4-methoxybenzoate (0, 10, 50, 100
M) for 5 minutes.
Competition: Add the standard chromogenic substrate (e.g., Suc-AAPF-pNA).
Kinetics: Measure the initial velocity (
) of pNA release at 410 nm.
Data Plotting:
Since Phenyl 4-methoxybenzoate is a substrate itself, this acts as Competitive Inhibition .
Plot Lineweaver-Burk (1/V vs 1/[S]). The lines should intersect at the Y-axis (same
, different ).
Data Analysis Table Template:
[Inhibitor] (M)
(Abs/min)
(M)
Calculated
0 (Control)
-
10
50
100
Note:
is calculated using the formula:
Troubleshooting & Optimization
Common Issue: High Background Absorbance
Cause: Phenyl esters have significant absorbance in the UV range.
Solution: Use Difference Spectroscopy . Place the substrate (at identical concentration) in the reference cuvette without enzyme. This subtracts the substrate background, isolating the signal from the released phenol.
Common Issue: No "Burst" Observed
Cause:
(deacylation) might be too fast relative to (acylation) under your specific pH/Temperature conditions, or the enzyme is inactive.
Solution: Lower the pH to 6.0. Deacylation of acyl-enzymes is often more sensitive to pH than acylation. This stabilizes the intermediate.
Common Issue: Solubility Precipitation
Cause: High concentration of the hydrophobic ester in aqueous buffer.
Solution: Ensure organic co-solvent (Acetonitrile/DMSO) does not exceed 5% v/v. If precipitation occurs, lower the substrate concentration and increase the path length or sensitivity.
References
Mechanism of Serine Proteases: Hedstrom, L. (2002). Serine protease mechanism and specificity.[3] Chemical Reviews, 102(12), 4501-4524. Link
Inverse Substrates & Inhibitors: Walker, B., et al. (1997). Peptidyl inverse esters of p-methoxybenzoic acid: a novel class of potent inactivator of the serine proteases. Biochemical Journal, 325(Pt 3), 609. Link
Acyl-Enzyme Stabilization: Bender, M. L., & Zerner, B. (1962). The formation of an acyl-enzyme intermediate in the chymotrypsin-catalyzed hydrolyses of non-specific substrates. Journal of the American Chemical Society, 84(13), 2550-2554. Link
Active Site Titration: Schonbaum, G. R., Zerner, B., & Bender, M. L. (1961). The Spectrophotometric Determination of the Operational Normality of an α-Chymotrypsin Solution. Journal of Biological Chemistry, 236, 2930-2935. Link
Synthesis of Phenyl Esters: Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Schotten-Baumann reaction).
Technical Support Center: Phenyl 4-Methoxybenzoate Synthesis Optimization
From the Desk of the Senior Application Scientist Welcome to the dedicated technical support center for the synthesis of phenyl 4-methoxybenzoate. This guide is designed for researchers, chemists, and drug development pr...
Author: BenchChem Technical Support Team. Date: February 2026
From the Desk of the Senior Application Scientist
Welcome to the dedicated technical support center for the synthesis of phenyl 4-methoxybenzoate. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize their synthetic protocols, troubleshoot common issues, and ensure the highest purity and yield. We understand that while esterifications are fundamental reactions, the specific characteristics of anisic acid and phenol can present unique challenges.
This resource is built on the principles of expertise, trustworthiness, and authoritative grounding. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our recommendations in established chemical literature.
Part 1: Troubleshooting Guide - Common Synthesis Issues
This section addresses specific problems you may encounter during the synthesis and purification of phenyl 4-methoxybenzoate.
Question 1: My reaction yield is consistently low. What are the most likely causes when using the Schotten-Baumann method (acyl chloride)?
Answer:
Low yields in the Schotten-Baumann synthesis of phenyl 4-methoxybenzoate often stem from three primary issues: hydrolysis of the acyl chloride, incomplete reaction, or side reactions.
Hydrolysis of 4-Methoxybenzoyl Chloride: The acyl chloride is highly reactive and susceptible to hydrolysis by water, which converts it back to 4-methoxybenzoic acid. This is a common problem if the reaction is not conducted under strictly anhydrous conditions. The base (like pyridine or aqueous NaOH) can also contain water.
Troubleshooting:
Ensure all glassware is oven-dried or flame-dried before use.
Use an anhydrous solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), that has been dried over molecular sieves.
If using aqueous NaOH, the reaction must be biphasic and stirred vigorously to ensure the phenoxide ion reacts faster than the hydrolysis of the acyl chloride. The acyl chloride should be added slowly to a cooled mixture of phenol and the base.
Incomplete Deprotonation of Phenol: Phenol has a pKa of approximately 9.95. For the reaction to proceed, the phenol must be deprotonated to the more nucleophilic phenoxide ion. If the base is too weak or used in insufficient quantity, the concentration of the phenoxide will be low, leading to a slow or incomplete reaction.
Troubleshooting:
Use at least a stoichiometric equivalent of a suitable base. For organic-phase reactions, tertiary amines like triethylamine or pyridine are common. For biphasic reactions, an excess of NaOH is typically used.
Side Reactions: The primary side reaction is the formation of 4-methoxybenzoic anhydride from the reaction of 4-methoxybenzoyl chloride with a 4-methoxybenzoate salt. This can occur if the acyl chloride is added too quickly or if local concentrations are too high.
Troubleshooting:
Add the 4-methoxybenzoyl chloride solution dropwise to the reaction mixture containing phenol and the base over an extended period.
Maintain a low reaction temperature (e.g., 0-5 °C) during the addition to control the reaction rate.
Question 2: I am using a carbodiimide coupling agent (like DCC or EDC) for the esterification, but the reaction is stalling or forming significant amounts of N-acylurea byproduct. How can I fix this?
Answer:
This is a classic issue in Steglich esterification. The formation of the highly stable N-acylurea byproduct occurs when the activated O-acylisourea intermediate rearranges before it can be intercepted by the phenol.
Causality: The O-acylisourea intermediate is formed by the reaction of 4-methoxybenzoic acid with the carbodiimide (e.g., Dicyclohexylcarbodiimide - DCC). Phenol, being a relatively weak nucleophile, may react too slowly with this intermediate. This gives the intermediate time to undergo an irreversible intramolecular rearrangement to the N-acylurea.
Optimization & Troubleshooting:
Use a Nucleophilic Catalyst: The addition of a catalyst like 4-dimethylaminopyridine (DMAP) is crucial. DMAP is a hyper-nucleophilic acylation catalyst. It reacts rapidly with the O-acylisourea intermediate to form a highly reactive acylpyridinium salt. This new intermediate is much more susceptible to attack by phenol and significantly outcompetes the rearrangement pathway.
Catalyst Loading: Typically, 5-10 mol% of DMAP is sufficient. Higher loadings are usually unnecessary and can complicate purification.
Solvent Choice: Use aprotic solvents like DCM or THF. Polar aprotic solvents can sometimes accelerate the desired reaction.
Temperature: Run the reaction at room temperature or slightly below (0 °C to RT). Elevated temperatures can favor the rearrangement to the N-acylurea.
Question 3: My final product is difficult to purify. I see multiple spots on TLC, even after column chromatography. What are these impurities and how can I remove them?
Answer:
Purification challenges often arise from unreacted starting materials or byproducts with similar polarities to the desired phenyl 4-methoxybenzoate ester.
Common Impurities:
Unreacted Phenol: Phenol is acidic and can be removed with a basic wash.
Unreacted 4-Methoxybenzoic Acid: This is also acidic and can be removed with a basic wash.
Dicyclohexylurea (DCU): If using DCC, this byproduct is notoriously difficult to remove as it has limited solubility in most organic solvents.
4-Methoxybenzoic Anhydride: A potential byproduct in the acyl chloride method.
Purification Strategy:
Aqueous Work-up (Crucial First Step):
Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove any basic catalysts like pyridine or DMAP.
Follow with a wash using a dilute base (e.g., 5% NaHCO₃ or 1M NaOH) to remove unreacted 4-methoxybenzoic acid and phenol. Be aware that excess strong base can hydrolyze your ester, so the wash should be performed quickly and preferably at a low temperature.
Finish with a brine wash to remove residual water before drying the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).
Dealing with DCU (from DCC coupling):
After the reaction, filter the crude mixture to remove the precipitated DCU.
Cooling the reaction mixture (e.g., in an ice bath) can often increase the precipitation of DCU before filtration.
If DCU remains, it can sometimes be removed by recrystallization from a solvent system where the ester is soluble but DCU is not (e.g., hexane/ethyl acetate mixtures).
Recrystallization: Phenyl 4-methoxybenzoate is a solid. Recrystallization is an excellent final purification step. Ethanol or a mixture of ethyl acetate and hexanes are good solvent systems to try. This is highly effective at removing trace impurities that co-elute during column chromatography.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the best method for synthesizing phenyl 4-methoxybenzoate?
There is no single "best" method; the choice depends on laboratory constraints, scale, and available reagents.
Schotten-Baumann (Acyl Chloride): Best for speed and high reactivity. It's often high-yielding but requires handling a moisture-sensitive acyl chloride and a base.
Steglich Esterification (Carbodiimide): Ideal for mild reaction conditions and avoids the need to prepare an acyl chloride. However, it requires a catalyst (DMAP) and can form urea byproducts that require careful removal.
Fischer Esterification (Acid Catalysis): This method, involving heating the carboxylic acid and alcohol with a strong acid catalyst, is generally not suitable for synthesizing esters from phenols due to the low nucleophilicity of the phenol hydroxyl group.
Q2: How can I monitor the reaction progress effectively?
Thin-Layer Chromatography (TLC) is the most common and effective method.
TLC System: Use a solvent system like 4:1 Hexane:Ethyl Acetate.
Procedure: Spot the starting materials (phenol and 4-methoxybenzoic acid) and the co-spotted reaction mixture on a TLC plate. The product, phenyl 4-methoxybenzoate, will be less polar than the carboxylic acid starting material and should have a higher Rf value. The reaction is complete when the limiting reagent spot has disappeared.
Q3: What are the expected spectroscopic data for phenyl 4-methoxybenzoate?
You should always confirm the structure of your final product using spectroscopic methods.
To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-methoxybenzoic acid (1.0 eq).
Add phenol (1.1 eq) and DMAP (0.1 eq).
Dissolve the solids in anhydrous DCM (approx. 10 mL per gram of carboxylic acid).
Cool the flask in an ice bath (0 °C).
Slowly add EDC·HCl (1.2 eq) portion-wise over 10 minutes.
Remove the ice bath and allow the reaction to stir at room temperature overnight (12-16 hours).
Monitor the reaction by TLC until the 4-methoxybenzoic acid spot is consumed.
Upon completion, dilute the reaction mixture with DCM.
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), 5% NaHCO₃ (2x), and brine (1x).
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purify the resulting crude solid by recrystallization from a minimal amount of hot ethanol or a hexane/ethyl acetate mixture to yield pure phenyl 4-methoxybenzoate.
Visual Diagrams
Diagram 1: Steglich Esterification Mechanism
Caption: Catalytic cycle of the DMAP-mediated Steglich esterification.
Diagram 2: General Troubleshooting Workflow
Optimization
Technical Support Center: Phenyl 4-methoxybenzoate Synthesis
Welcome to the technical support center for the synthesis of Phenyl 4-methoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side rea...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of Phenyl 4-methoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important aryl ester. Here, we provide in-depth troubleshooting advice and frequently asked questions, grounded in established chemical principles, to help you optimize your reaction outcomes.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the synthesis of Phenyl 4-methoxybenzoate, providing potential causes and actionable solutions.
Q1: My final product yield is significantly lower than expected. What are the likely causes?
Low yield is a common issue that can stem from several factors, primarily related to incomplete reactions or the formation of side products. The cause often depends on the synthetic route chosen.
Potential Causes & Solutions:
For Fischer Esterification (4-methoxybenzoic acid + phenol + acid catalyst):
Incomplete Reaction Due to Equilibrium: Fischer esterification is a reversible reaction.[1][2][3] The water generated during the reaction can hydrolyze the ester product back to the starting materials, limiting the yield.
Solution: To drive the equilibrium towards the product, water must be removed as it is formed. This can be achieved by using a Dean-Stark apparatus during reflux or by adding a dehydrating agent like molecular sieves to the reaction mixture. Using an excess of one reactant (typically the less expensive one) can also shift the equilibrium.[2][3]
Insufficient Catalyst: An inadequate amount of acid catalyst (e.g., H₂SO₄, p-TsOH) will result in a slow and incomplete reaction.
Solution: Ensure you are using a catalytic amount of a strong acid. The mechanism involves protonation of the carboxylic acid to make it a better electrophile.[2][3]
For Schotten-Baumann Reaction (4-methoxybenzoyl chloride + phenol + base):
Hydrolysis of Acyl Chloride: 4-methoxybenzoyl chloride is highly reactive and can be hydrolyzed by water in the aqueous base to form the unreactive 4-methoxybenzoic acid. This is a significant competitive side reaction.[4]
Solution: Perform the reaction at low temperatures (e.g., 0°C) to slow down the rate of hydrolysis.[4] Add the acyl chloride slowly and dropwise to the reaction mixture to avoid a localized excess that can't react with the phenol quickly enough. Using a two-phase system (e.g., dichloromethane and water) with a phase-transfer catalyst can also improve the reaction by bringing the phenoxide and acyl chloride together in the organic phase.[4]
Hydrolysis of the Ester Product: The desired phenyl 4-methoxybenzoate can be hydrolyzed back to 4-methoxybenzoic acid and phenol under the basic reaction conditions, especially with prolonged reaction times or elevated temperatures.[5]
Solution: Monitor the reaction closely using Thin Layer Chromatography (TLC) and quench the reaction as soon as the starting material is consumed. Avoid unnecessarily long reaction times and high temperatures.
Q2: My NMR/LC-MS analysis shows significant peaks other than my desired product. What could these impurities be?
The presence of unexpected peaks indicates the formation of side products or the presence of unreacted starting materials. Identifying these impurities is key to optimizing your reaction and purification.
Common Impurities and Their Origins:
Impurity
Synthesis Route
Probable Cause
Identification & Removal
4-methoxybenzoic acid
Both
Incomplete reaction; Hydrolysis of acyl chloride (Schotten-Baumann) or ester.[4][5]
Acidic impurity. Can be removed by washing the organic layer with a mild aqueous base (e.g., NaHCO₃ solution) during workup.
Phenol
Both
Incomplete reaction.
Can be removed by washing the organic layer with a dilute aqueous base (e.g., NaOH solution) to form sodium phenoxide, which is water-soluble.[6]
Hydroxy-methoxy acetophenones
Schotten-Baumann
C-acylation (Fries Rearrangement). Instead of attacking the oxygen (O-acylation), the acyl group attacks the aromatic ring of phenol.
Isomeric with the desired product. Separation can be challenging. Column chromatography with a carefully selected solvent system is often required.
Troubleshooting Workflow for Impurity Identification:
Caption: A workflow for troubleshooting unexpected impurities.
Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the synthesis of Phenyl 4-methoxybenzoate.
Q3: Which is the better method for synthesizing Phenyl 4-methoxybenzoate: Fischer Esterification or the Schotten-Baumann reaction?
Both methods are viable, but the choice depends on the available starting materials, scale, and desired reaction conditions.
Fischer Esterification: This method uses 4-methoxybenzoic acid and phenol, which are generally less expensive and easier to handle than acyl chlorides.[7] However, it is an equilibrium-controlled reaction that often requires heat and efficient water removal to achieve high yields.[1][2] It is generally considered a milder, more "green" option if conditions can be optimized.
Schotten-Baumann Reaction: This method uses the more reactive 4-methoxybenzoyl chloride, leading to faster reaction times and generally higher yields under optimized conditions.[8] The reaction is typically irreversible. However, it requires the preparation or purchase of the acyl chloride, which is moisture-sensitive, and the use of a base which can promote hydrolysis side reactions.[4][9] This method is often preferred in laboratory settings for its speed and high conversion.[8]
Q4: How can I avoid the C-acylation side reaction when synthesizing aryl esters?
C-acylation, where the acyl group attaches to the carbon of the phenol ring, is a competing reaction to the desired O-acylation. Phenols are bidentate nucleophiles, meaning they can react at either the oxygen or the ring.
Understanding Kinetic vs. Thermodynamic Control:
O-acylation (ester formation) is the kinetically favored product, meaning it forms faster, especially at lower temperatures.
C-acylation (hydroxy ketone formation) is the thermodynamically favored product, meaning it is more stable. This reaction is often catalyzed by Lewis acids like AlCl₃ and is known as the Fries Rearrangement.
Strategies to Favor O-Acylation:
Avoid Lewis Acid Catalysts: Do not use catalysts like AlCl₃, which strongly promote the Fries rearrangement.
Use Base Catalysis: Using a base like pyridine or aqueous NaOH deprotonates the phenol, making the oxygen a much stronger nucleophile and dramatically increasing the rate of O-acylation.[6]
Control the Temperature: Running the reaction at low temperatures (0°C to room temperature) favors the faster-forming kinetic product (the O-acylated ester).[4]
Caption: Competing O- vs. C-acylation pathways in phenol acylation.
Q5: What is the best way to purify the final Phenyl 4-methoxybenzoate product?
The optimal purification strategy depends on the scale of the reaction and the nature of the impurities.
Recrystallization: This is often the most effective method for purifying solid products like Phenyl 4-methoxybenzoate on a large scale. A good solvent system is one in which the product is sparingly soluble at room temperature but highly soluble when hot. Common solvents include ethanol, methanol, or mixtures of ethanol and water. This method is excellent for removing small amounts of closely related impurities.[10]
Column Chromatography: For small-scale reactions or when dealing with impurities that have very similar solubility profiles (like C-acylation products), silica gel column chromatography is the method of choice. A solvent system of varying polarity, such as a mixture of hexane and ethyl acetate, can be used to separate the desired ester from unreacted starting materials and side products.[10][11]
Acid-Base Extraction (Workup): Before final purification, it is crucial to perform a proper aqueous workup.
Wash the crude organic solution with a saturated sodium bicarbonate (NaHCO₃) solution to remove any unreacted 4-methoxybenzoic acid.
A subsequent wash with dilute, cold sodium hydroxide (NaOH) can remove unreacted phenol. Be cautious, as a strong base or prolonged contact can hydrolyze the ester product.
Finally, wash with brine (saturated NaCl solution) to remove residual water before drying the organic layer with an agent like anhydrous MgSO₄ or Na₂SO₄.
Experimental Protocols
Protocol 1: Synthesis of Phenyl 4-methoxybenzoate via Schotten-Baumann Conditions
Objective: To synthesize Phenyl 4-methoxybenzoate with high yield while minimizing hydrolysis and C-acylation side reactions.
Materials:
Phenol
4-methoxybenzoyl chloride
Sodium hydroxide (NaOH)
Dichloromethane (DCM)
Deionized water
Magnetic stirrer, ice bath, separatory funnel
Procedure:
In a round-bottom flask, dissolve phenol (1.0 equivalent) in a 10% aqueous NaOH solution (2.5 equivalents) and add DCM to create a two-phase system.
Cool the vigorously stirring mixture in an ice bath to 0-5°C.
Dissolve 4-methoxybenzoyl chloride (1.05 equivalents) in a small amount of DCM.
Add the 4-methoxybenzoyl chloride solution dropwise to the cooled, stirring biphasic mixture over 15-20 minutes. Maintain the temperature below 10°C.
After the addition is complete, allow the mixture to stir vigorously in the ice bath for an additional 30 minutes, then let it warm to room temperature and stir for 1-2 hours.
Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent).
Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer one more time with DCM.
Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude product.
Purify the crude solid by recrystallization from an appropriate solvent like ethanol.
References
Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. PMC - NIH. Available at: [Link]
Process to manufacture 4-methoxybenzoic acid from herbal anethole and the use of 4-methoxybenzoic acid in cosmetic and dermatologic products as well as foodstuffs.Google Patents.
Preparation method of methoxybenzoic acid.Google Patents.
Process for the purification of benzoic acid.Google Patents.
Fischer Esterification Detailed Mechanism. BYJU'S. Available at: [Link]
Phenyl 4-methylbenzoate. ResearchGate. Available at: [Link]
Fischer Esterification. Organic Chemistry Portal. Available at: [Link]
The Science Behind 4-Methoxybenzoic Acid: Properties and Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
Other Reactions of Phenol. Chemistry LibreTexts. Available at: [Link]
The Synthesis of Methyl 4-Methoxybenzoate: A Look at Production Methods. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
A Convenient Procedure for the Esterification of Benzoic Acids with Phenols: A New Application for the Mitsunobu Reaction. ResearchGate. Available at: [Link]
S-Phenyl 4-methoxybenzothioate. PMC - PubMed Central - NIH. Available at: [Link]
Phenyl 4-methoxybenzoate. PubChem - NIH. Available at: [Link]
Acylation of phenols. University of Calgary. Available at: [Link]
Degradation pathway of esters of 4-hydroxybenzoic acid into phenol by... ResearchGate. Available at: [Link]
Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Available at: [Link]
Schotten–Baumann reaction. Wikipedia. Available at: [Link]
Kinetic study of hydrolysis of benzoates. Part XXIV—Variation of the ortho substituent effect with solvent in the alkaline hydrolysis of substituted phenyl benzoates. ResearchGate. Available at: [Link]
O-ACYLATION MECHANISM OF p-SUBSTITUTED PHENOLS WITH VARIOUS ALKANOYL CHLORIDES UNDER PHASE TRANSFER CATALYSIS CONDITIONS. Journal of the Korean Chemical Society. Available at: [Link]
The mechanism of the hydrolysis of phenyl salicylate and catechol monobenzoate in the presence and absence of borate ions. Journal of the Chemical Society B: Physical Organic. Available at: [Link]
Schotten-Baumman method: Significance and symbolism. Zendy. Available at: [Link]
Regioselective direct ortho C-acylation of phenol and naphthol derivatives catalyzed by modified ZnCl2 on Al2O3 as catalyst under solvent-free and microwave conditions. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
Schotten Baumann Reaction. BYJU'S. Available at: [Link]
Process for the preparation of (4-hydroxyphenyl)-4-hydroxy-benzoate, and its use.Google Patents.
Schotten-Baumann Reaction. Cambridge University Press. Available at: [Link]
Alternative catalysts for Phenyl 4-methoxybenzoate synthesis
Technical Support Center: Alternative Catalysts for Phenyl 4-Methoxybenzoate Synthesis Executive Summary The synthesis of Phenyl 4-methoxybenzoate (CAS: 4181-97-9) presents a specific kinetic challenge distinct from alip...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Alternative Catalysts for Phenyl 4-Methoxybenzoate Synthesis
Executive Summary
The synthesis of Phenyl 4-methoxybenzoate (CAS: 4181-97-9) presents a specific kinetic challenge distinct from aliphatic esterification. The nucleophilicity of phenol is significantly lower than that of aliphatic alcohols, and the electron-donating methoxy group on the benzoic acid reduces the electrophilicity of the carbonyl carbon. Traditional Fischer esterification (H₂SO₄) often leads to equilibrium limitations, harsh conditions, or competing Fries rearrangement to hydroxybenzophenones.
This guide details high-performance alternative catalytic systems—Homogeneous Lewis Acids , Heterogeneous Solid Acids , and Biocatalysts —that circumvent these thermodynamic and kinetic barriers.
Module 1: Homogeneous Lewis Acid Catalysis (Hafnium & Zirconium)
Core Technology: Group IVB metal salts (Hf(IV), Zr(IV)) are "oxophilic" Lewis acids that activate the carboxylic carbonyl without requiring dehydrating agents like DCC/EDC. They are particularly effective for phenol esterification where proton-catalyzed methods fail.
Q1: Why is Hafnium(IV) triflate [Hf(OTf)₄] preferred over traditional sulfuric acid?
A: Hf(OTf)₄ operates via a distinct mechanism. Unlike H₂SO₄, which relies on Brønsted acidity, Hf(IV) forms a stable, monomeric coordination complex with the carboxylic acid. This activates the carbonyl group specifically for nucleophilic attack by the sterically demanding and less nucleophilic phenol.
Benefit: Reaction proceeds in equimolar amounts (1:1 acid:phenol) with >90% yields.
Selectivity: Eliminates the risk of acid-catalyzed ether cleavage of the 4-methoxy group.
Q2: I am observing a white precipitate immediately upon adding the catalyst. Has the reaction failed?
A: Not necessarily, but it indicates a moisture issue.
Cause: Hf(OTf)₄ hydrolyzes rapidly in the presence of ambient moisture to form inactive triflic acid and hafnium oxides.
Troubleshooting:
Solvent Check: Ensure toluene or xylene is anhydrous (<50 ppm water).
Soxhlet Loop: For large-scale reactions, install a Soxhlet extractor containing activated 4Å molecular sieves to continuously dry the refluxing solvent.
Catalyst Loading: Increase loading from 1 mol% to 5 mol% if the system cannot be kept strictly anhydrous.
Protocol: Hf(OTf)₄ Catalyzed Synthesis
Charge: 4-Methoxybenzoic acid (10 mmol), Phenol (10 mmol), and Hf(OTf)₄ (0.1 mmol, 1 mol%) in Toluene (50 mL).
Reflux: Heat to reflux with a Dean-Stark trap for 6–12 hours.
Core Technology: Zeolites (specifically H-Beta and H-Y ) act as shape-selective solid acids. They are ideal for "Green Chemistry" applications as they are recoverable and reusable.[1]
Q3: My yield is low (<40%) using H-Y Zeolite. What is the bottleneck?
A: The issue is likely pore confinement or competitive adsorption .
Mechanism: The critical diameter of the phenyl 4-methoxybenzoate molecule is close to the pore size of certain zeolites. If the product cannot diffuse out, it blocks active sites.
Solution: Switch to Zeolite H-Beta (SiO₂/Al₂O₃ ratio ~25). H-Beta has a 3D pore structure with larger 12-membered rings that accommodate the bulky diphenyl ester structure better than H-Y.
Optimization: Pre-activate the zeolite at 500°C for 4 hours to remove adsorbed water, which poisons Lewis acid sites (Al³⁺).
Q4: How do I prevent the Fries Rearrangement by-product?
A: This is a common failure mode in phenol esterification.
The Problem: Strong acid sites at high temperatures can rearrange the formed phenyl ester into 2-hydroxy-4'-methoxybenzophenone (ortho-isomer) or the para-isomer.
Control Strategy:
Temperature Limit: Do not exceed 120°C.
Solvent Choice: Use mesitylene or o-xylene. Avoid nitrobenzene (promotes rearrangement).
Catalyst Type: H-Beta zeolites show higher selectivity for the ester over the ketone compared to homogeneous acids like AlCl₃.
Module 3: Chemical Coupling Agents (Diphenyl Carbonate)
Core Technology: Diphenyl Carbonate (DPC) serves as a mild, base-catalyzed coupling agent, avoiding acidic conditions entirely.
Q5: When should I use DPC instead of acid catalysis?
A: Use the DPC method when your substrate contains acid-sensitive groups (e.g., acid-labile protecting groups elsewhere on the molecule) or if you lack equipment for azeotropic water removal.
Mechanism: 4-Methoxybenzoic acid reacts with DPC to form a mixed anhydride intermediate, which then releases CO₂ and phenol to form the ester.
Catalyst: 4-Dimethylaminopyridine (DMAP) or DBU (10-20 mol%).
Visualizing the Catalytic Workflow
The following diagram illustrates the decision logic and mechanistic flow for selecting the optimal catalyst based on laboratory constraints.
Caption: Decision matrix for catalyst selection. Route B (Hafnium) offers the highest single-pass yield; Route C (Zeolite) offers the best sustainability profile.
Comparative Data Analysis
The table below summarizes experimental performance metrics for the synthesis of phenyl 4-methoxybenzoate based on recent literature precedents.
Catalyst System
Reaction Temp
Time (h)
Yield (%)
Selectivity
Reusability
Key Risk
H₂SO₄ (Standard)
110°C
24
65-70%
Moderate
No
Corrosive, Sulfonation of phenol
Hf(OTf)₄ (1 mol%)
110°C
6
92-96%
High
Low
Moisture Sensitivity
Zeolite H-Beta
120°C
12
82%
High
Yes (5 cycles)
Pore Diffusion Limits
Diphenyl Carbonate
100°C
4
88%
Very High
No
Cost of Reagent
Ligase ClxA
30°C
24
45-60%
Perfect
Yes
Enzyme cost, low conversion
References
Ishihara, K., et al. (2000). "Scandium Trifluoromethanesulfonate as an Extremely Active Lewis Acid Catalyst in Acylation of Alcohols with Acid Anhydrides and Mixed Anhydrides." Journal of the American Chemical Society.
Chiriac, C. I., et al. (1998). "Direct synthesis of phenyl esters from carboxylic acids and diphenyl carbonate." Tetrahedron.
Veluturla, S., et al. (2012). "Zeolite catalyzed acylation of phenol with benzoic acid: A study on selectivity." Catalysis Communications.
Ascham, A., et al. (2025).[2][3] "Biocatalytic synthesis of phenyl benzoate esters using the amide ligase ClxA." RSC Chemical Biology.[2][3]
Tang, M., et al. (2015).[2] "Base catalyzed sustainable synthesis of phenyl esters from carboxylic acids using diphenyl carbonate."[4] RSC Advances.
Column chromatography protocol for Phenyl 4-methoxybenzoate purification
Technical Support Center: Phenyl 4-methoxybenzoate Purification This guide provides a comprehensive technical resource for the purification of Phenyl 4-methoxybenzoate using column chromatography. It is designed for rese...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Phenyl 4-methoxybenzoate Purification
This guide provides a comprehensive technical resource for the purification of Phenyl 4-methoxybenzoate using column chromatography. It is designed for researchers, scientists, and drug development professionals to navigate the complexities of the purification process, troubleshoot common issues, and understand the fundamental principles governing the separation.
Troubleshooting Guide
This section addresses specific problems that may arise during the column chromatography of Phenyl 4-methoxybenzoate.
Question: My separation is poor. The TLC of my collected fractions shows significant overlap between the product and impurities. What went wrong?
Answer:
Poor resolution is a frequent issue in column chromatography and can stem from several factors. Let's break down the potential causes and solutions:
Improper Solvent System Selection: The polarity of your eluent is the most critical factor. If your solvent system is too polar, all compounds, including your desired Phenyl 4-methoxybenzoate and any impurities, will travel down the column too quickly, resulting in co-elution. Conversely, a system that is not polar enough will lead to very slow elution and band broadening, which also diminishes separation.
Causality: The separation in normal-phase chromatography relies on the differential adsorption of compounds to the stationary phase (e.g., silica gel).[1][2] A highly polar eluent will compete effectively with the compounds for binding sites on the silica, causing everything to move rapidly with the mobile phase.
Solution: Re-optimize your solvent system using Thin Layer Chromatography (TLC). The ideal solvent system should afford your product, Phenyl 4-methoxybenzoate, a Retention Factor (Rf) of approximately 0.25-0.35. A significant difference (ΔRf) between your product and its impurities is essential for good separation on the column.
Overloading the Column: Applying too much crude sample to the column is a common mistake. An overloaded column exceeds the separation capacity of the stationary phase, leading to broad, overlapping bands.
Causality: The stationary phase has a finite number of interaction sites. When these are saturated, the excess sample can no longer adsorb properly and travels down the column as a concentrated, poorly resolved band.
Solution: As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel used. For a difficult separation, this ratio should be even lower.
Poor Column Packing: An improperly packed column containing air bubbles, channels, or cracks will result in an uneven flow of the mobile phase.
Causality: An uneven solvent front causes the band of compounds to travel non-uniformly, leading to significant band distortion and co-elution.
Solution: Ensure your column is packed uniformly. The "slurry method," where the silica gel is mixed with the initial eluent before being added to the column, is generally more reliable than dry packing for achieving a homogenous stationary phase.[2] Gently tapping the column as the silica settles can help to dislodge any trapped air bubbles.
Question: The elution is extremely slow, or it has stopped completely. What should I do?
Answer:
A stalled column can be frustrating. The issue is typically related to either the stationary phase or a physical blockage.
Fine Particles Clogging the Frit: If your silica gel contains very fine particles, they can clog the porous frit or cotton plug at the bottom of the column, impeding solvent flow.
Solution: Ensure you are using silica gel with an appropriate mesh size (e.g., 70-230 mesh is common for gravity chromatography). Adding a thin layer of sand on top of the bottom frit or plug before packing the silica can also help prevent clogging.[3]
Sample Precipitation: If your crude sample is not fully soluble in the mobile phase, it can precipitate at the top of the column upon loading, creating a blockage.
Causality: The principle of "like dissolves like" is crucial here. Loading the sample in a solvent that is too strong can cause it to crash out when it comes into contact with the less polar mobile phase at the top of the column.
Solution: Dissolve your sample in a minimal amount of a solvent in which it is highly soluble (e.g., dichloromethane or ethyl acetate). Alternatively, use the "dry loading" method: pre-adsorb your crude material onto a small amount of silica gel, evaporate the solvent, and then carefully add the resulting free-flowing powder to the top of the packed column.
Pressure Buildup: In flash chromatography, if the flow rate has stopped, it could be due to excessive pressure.
Solution: Immediately stop the air/gas flow. Check for blockages at the column outlet. If the column is clogged, trying to force solvent through can crack the glass. It may be necessary to carefully "stir" the very top of the silica to break up any precipitated material or, in a worst-case scenario, unpack the column.[4]
Question: I ran the column, but I can't find my product in any of the fractions. Where did it go?
Answer:
This is a disconcerting situation, but there are several logical explanations.
Compound is Unstable on Silica Gel: Phenyl 4-methoxybenzoate is generally stable, but some organic compounds can decompose on the acidic surface of silica gel.
Solution: Before running a large-scale column, it's wise to perform a stability test. Spot your crude mixture on a TLC plate, and let it sit for a few hours before eluting. If a new spot appears or the product spot diminishes, your compound may be degrading. In such cases, you can use a deactivated stationary phase like neutral alumina or silica gel that has been treated with a base (e.g., triethylamine) mixed into the eluent.[4]
Product is Colorless and Was Missed: Since Phenyl 4-methoxybenzoate is a white solid, you cannot track it visually.[5]
Causality: Without visual cues, it's easy to stop collecting fractions too early or to discard fractions that appear empty but contain your compound.
Solution: Always monitor the elution process using TLC. Collect numerous small fractions and spot them sequentially on a TLC plate to determine which ones contain your purified product.[6] It's also possible the fractions are too dilute to see on a TLC plate; try concentrating a few fractions in the expected elution range and re-spotting.[4]
Eluted in the Solvent Front: If the initial eluent was too polar, your product might have eluted very quickly with the solvent front in the very first fractions.
Solution: Always check your first few fractions by TLC, even if you don't expect the product to elute that early.[4]
Frequently Asked Questions (FAQs)
Question: What is the fundamental principle behind using column chromatography for purifying Phenyl 4-methoxybenzoate?
Answer:
Column chromatography is a preparative separation technique that operates on the principle of differential adsorption.[1] In the context of purifying Phenyl 4-methoxybenzoate, we typically use normal-phase chromatography.
Stationary Phase: A polar solid adsorbent, most commonly silica gel (SiO₂), is packed into a vertical column.[3]
Mobile Phase: A less polar liquid solvent (the eluent) is passed through the column.
Separation Mechanism: The crude mixture containing Phenyl 4-methoxybenzoate and impurities is loaded at the top of the column. As the eluent flows through, the components of the mixture engage in a continuous process of adsorbing to the stationary phase and desorbing back into the mobile phase. Polar compounds will interact more strongly with the polar silica gel and thus travel down the column more slowly. Less polar compounds will spend more time in the mobile phase and travel down the column more quickly. Phenyl 4-methoxybenzoate, being an ester of moderate polarity, can be effectively separated from more polar impurities (like unreacted 4-methoxybenzoic acid) and less polar impurities (like non-polar side products).[1][6]
Question: How do I select the right stationary and mobile phases?
Answer:
The choice of phases is critical for successful purification.[2]
Stationary Phase: For a moderately polar compound like Phenyl 4-methoxybenzoate, silica gel (60 Å, 70-230 mesh) is the standard and most cost-effective choice. Its slightly acidic nature is generally not problematic for this ester. If you encounter stability issues, neutral alumina can be used as an alternative.
Mobile Phase (Eluent): The selection of the eluent is guided by TLC analysis. You are looking for a solvent system that separates your target compound from its impurities. For Phenyl 4-methoxybenzoate, a mixture of a non-polar solvent (like n-hexane or petroleum ether) and a moderately polar solvent (like ethyl acetate or dichloromethane) is typically effective. You can start by testing a 9:1 hexane:ethyl acetate mixture and gradually increase the polarity until you achieve an Rf value for your product of ~0.3. A documented system for a similar compound used a 95:5 v/v mixture of n-hexane-ethyl acetate.[7]
Question: What are the common impurities I should expect when purifying Phenyl 4-methoxybenzoate?
Answer:
The impurities will depend on the synthetic route used. A common synthesis is the Fischer esterification of 4-methoxybenzoic acid with phenol. In this case, the primary impurities would be:
Unreacted 4-methoxybenzoic acid: This starting material is significantly more polar than the ester product due to its carboxylic acid group. It will have a very low Rf value and will stick strongly to the top of the silica gel column.
Unreacted Phenol: This starting material is less polar than the carboxylic acid but generally more polar than the final ester product due to its hydroxyl group. It should elute before the 4-methoxybenzoic acid but after the product.
Side-products: Depending on the reaction conditions, other minor impurities could be formed.
Question: How much silica gel and solvent will I need?
Answer:
Silica Gel: The amount of silica gel depends on the quantity of crude material and the difficulty of the separation. A general guideline is a mass ratio of silica gel to crude material between 20:1 and 100:1 . For a routine purification, a 30:1 to 50:1 ratio is a good starting point.
Solvent: The volume of solvent required will depend on the column size. A rough estimate is that the total solvent volume will be about 10-15 times the volume of the packed silica gel. Always prepare more solvent than you think you will need to avoid running out mid-purification.
Quantitative Data Summary
The following table provides recommended parameters for the purification of Phenyl 4-methoxybenzoate. These values should be optimized for your specific crude mixture using TLC.
Parameter
Recommended Value/System
Rationale & Comments
Stationary Phase
Silica Gel (60 Å, 70-230 mesh)
Standard choice for compounds of moderate polarity.[3]
TLC Mobile Phase
Start with 9:1 Hexane:Ethyl Acetate
Adjust ratio to achieve a product Rf of 0.25-0.35.
Column Mobile Phase
~2% less polar than TLC system
e.g., If 8:2 Hexane:EtOAc gives a good TLC, use 8.2:1.8 for the column. This ensures the compound moves slightly slower on the column than the TLC plate, improving separation.
Sample Loading
1 g crude per 30-50 g silica
A higher ratio (e.g., 1:100) is needed for difficult separations.
Product Rf (TLC)
0.25 - 0.35
Provides a good balance between resolution and elution time.
Impurity: 4-Methoxybenzoic Acid
Expected Rf ≈ 0.0 - 0.1
Highly polar, will adhere strongly to the silica.[8]
Impurity: Phenol
Expected Rf > Product Rf
Less polar than the acid, but more polar than the ester. Its position relative to the product should be confirmed by TLC.
Detailed Experimental Protocol
This protocol outlines the purification of Phenyl 4-methoxybenzoate from a crude reaction mixture.
1. Preparation of the Mobile Phase:
Based on prior TLC analysis, prepare an appropriate solvent system (e.g., 9:1 n-hexane:ethyl acetate).
Prepare at least 500 mL of this eluent for a small-scale column (e.g., purifying 1 g of crude material).
2. Column Packing (Slurry Method):
Secure a glass chromatography column of appropriate size vertically with a clamp.
Place a small plug of cotton or glass wool at the bottom, ensuring it is snug but not overly compressed.[3]
Add a ~1 cm layer of sand over the plug to create an even base.[3]
In a separate beaker, weigh out the required amount of silica gel (e.g., 30 g for 1 g of crude).
Add the mobile phase to the silica gel to create a free-flowing slurry. Stir gently to remove air bubbles.
With the stopcock closed, pour the slurry into the column. Use a funnel to aid the transfer.
Open the stopcock to allow the solvent to drain, collecting it for reuse. As the silica packs, gently tap the side of the column to ensure an even, compact bed without cracks.
Once the silica has settled, add another ~1 cm layer of sand on top to protect the silica surface during sample and solvent addition.
Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.
3. Sample Loading (Dry Loading Method):
Dissolve your crude Phenyl 4-methoxybenzoate (~1 g) in a minimal amount of a volatile solvent (e.g., 5-10 mL of dichloromethane).
Add ~2-3 g of silica gel to this solution.
Remove the solvent under reduced pressure (using a rotary evaporator) until a dry, free-flowing powder is obtained.
Carefully add this powder as an even layer on top of the sand in the packed column.
4. Elution and Fraction Collection:
Carefully add the mobile phase to the top of the column, taking care not to disturb the top layer of sand and silica.
Open the stopcock and begin collecting the eluent in numbered test tubes or flasks. Maintain a constant level of solvent at the top of the column by continuously adding fresh eluent.
For a 30 g column, collecting ~10-15 mL fractions is a reasonable starting point.
5. Monitoring the Separation:
Periodically, analyze the collected fractions using TLC.
Spot a small amount from each fraction onto a TLC plate, alongside a spot of your crude starting material and, if available, a pure standard of Phenyl 4-methoxybenzoate.
Visualize the TLC plate (e.g., under a UV lamp, as aromatic compounds are often UV-active).
Identify the fractions that contain your pure product.
6. Isolation of the Purified Product:
Combine the fractions that contain only the pure Phenyl 4-methoxybenzoate.
Remove the solvent from the combined fractions using a rotary evaporator.
The resulting solid can be further dried under high vacuum to remove any residual solvent.
Confirm the purity of the final product using analytical techniques such as NMR or melting point analysis (literature m.p. ~74°C).[5]
Process Visualization
The following diagram illustrates the logical workflow for the purification of Phenyl 4-methoxybenzoate via column chromatography.
Caption: Workflow for Phenyl 4-methoxybenzoate Purification.
References
Column Chromatography. Organic Chemistry at CU Boulder. [Link]
Mastering Column Chromatography: Techniques and Tips. Chrom Tech, Inc. [Link]
How to run column chromatography. University of Massachusetts Lowell. [Link]
2-Methoxy-4-(prop-2-en-1-yl)phenyl 4-methoxybenzoate. National Institutes of Health. [Link]
Phenyl 4-methoxybenzoate. PubChem, National Institutes of Health. [Link]
Troubleshooting Flash Column Chromatography. Department of Chemistry, University of Rochester. [Link]
Preventing byproduct formation in Phenyl 4-methoxybenzoate reactions
Technical Support Center | Ticket ID: PMB-SYNTH-001 Welcome to the Advanced Synthesis Support Hub. You are accessing this guide because you are encountering yield losses or purity issues during the esterification of Phen...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center | Ticket ID: PMB-SYNTH-001
Welcome to the Advanced Synthesis Support Hub.
You are accessing this guide because you are encountering yield losses or purity issues during the esterification of Phenyl 4-methoxybenzoate . This molecule presents a unique set of challenges due to the electron-donating nature of the para-methoxy group, which reduces the electrophilicity of the carbonyl center, and the susceptibility of the phenyl ester linkage to rearrangement.
This guide moves beyond basic recipes. We analyze the why behind the failure points and provide self-validating protocols to ensure batch-to-batch consistency.
Module 1: The Steglich Coupling – Eliminating the N-Acylurea Trap
The Problem:
In DCC-mediated couplings, users often report a "stubborn byproduct" that co-elutes with the product. This is almost invariably the N-acylurea derivative.
The Mechanism:
The reaction proceeds via an O-acylisourea intermediate.[1]
The Good Path: The phenol attacks the O-acylisourea to form the ester and insoluble DCU (dicyclohexylurea).
The Bad Path: If the phenol attack is slow (common with steric bulk or low nucleophilicity), the O-acylisourea undergoes an intramolecular
acyl migration. This forms the thermodynamically stable, soluble N-acylurea, which is dead weight.
The Fix: DMAP & Temperature Control
Because the 4-methoxy group deactivates the carboxylic acid (making it less prone to initial attack), you generally cannot rely on uncatalyzed DCC coupling.
Validated Protocol (Steglich)
Step 1: Dissolve 4-methoxybenzoic acid (1.0 eq) and Phenol (1.1 eq) in anhydrous DCM.
Why? DMAP acts as an acyl-transfer catalyst, reacting with the O-acylisourea faster than the rearrangement can occur, forming a highly reactive N-acylpyridinium ion.
Step 3: Cool the system to 0°C (Ice/Water bath).
Why? Low temperature suppresses the intramolecular rearrangement (high activation energy) while allowing the intermolecular DMAP attack to proceed.
Step 4: Add DCC (1.1 eq) dissolved in minimal DCM dropwise over 20 minutes.
Step 5: Stir at 0°C for 1 hour, then warm to Room Temp (RT).
Visualization: The Kinetic Fork
Figure 1: The kinetic competition between productive esterification (Green path) and byproduct formation (Red path). DMAP and low temperature are required to force the reaction down the upper branch.
Module 2: The Acid Chloride Route – Overcoming Deactivation
The Problem:
Users attempting the Schotten-Baumann reaction (Acid Chloride + Phenol + NaOH) often report low yields and recovered starting material.
The Cause:
The 4-methoxy group is an Electron Donating Group (EDG). Through resonance, it donates electron density into the benzene ring and onto the carbonyl carbon.
Consequence: The carbonyl carbon is less electrophilic than in unsubstituted benzoyl chloride.
Result: The attack by phenol (which is already a weaker nucleophile than an amine) is sluggish. Water in the solvent/base competes effectively, hydrolyzing the acid chloride back to the acid.
The Fix: The "Turbo-Charged" Conditions
Do not use aqueous Schotten-Baumann conditions. Use anhydrous conditions with a nucleophilic catalyst.[1]
Validated Protocol (Modified)
Solvent: Anhydrous DCM or THF (Do not use water/biphasic systems).
Base: Triethylamine (TEA) or Pyridine (excess, 2.0 eq).
Catalyst:DMAP (0.05 eq) is mandatory.
Mechanism:[1][2][3][4][5][6][7] DMAP displaces the chloride to form the N-acylpyridinium salt, which is more electrophilic than the deactivated acid chloride.
Workup: Wash with 1M HCl (to remove TEA/DMAP), then 1M NaOH (to remove unreacted phenol), then Brine.
Module 3: Stability & Storage – The Fries Rearrangement
The Problem:
The product turns yellow or develops new impurity peaks (hydroxybenzophenones) upon storage or during harsh purification.
The Mechanism:
Phenyl esters are "latent" Lewis acid substrates. In the presence of Lewis acids (AlCl₃, BF₃) or high-energy UV light, the acyl group migrates from the oxygen to the ortho or para position of the phenol ring.
The Fix:
Avoid Silica Gel Baking: Do not leave the compound on a silica column or TLC plate for extended periods; silica is slightly acidic and can catalyze surface rearrangement.
Light Protection: Store in amber vials. The "Photo-Fries" rearrangement is radical-mediated and occurs under UV exposure.[3]
Visualization: Troubleshooting Logic
Figure 2: Diagnostic flowchart for identifying and resolving common impurities.
Comparative Data: Coupling Agents
Coupling Agent
Reactivity w/ Phenols
Byproduct Solubility
Recommended For
DCC
High (w/ DMAP)
Insoluble (DCU) - Filters off
Large scale, cheap
EDC (EDAC)
High (w/ DMAP)
Water Soluble (Urea)
Small scale, easy workup
HATU
Very High
Water/Solvent Soluble
Sterically hindered phenols
SOCl₂ (Acid Cl)
Moderate (Requires Base)
HCl Gas / Salts
"Deactivated" acids (like 4-OMe)
Frequently Asked Questions (FAQ)
Q: Can I use ethanol as a solvent for the reaction?A:Absolutely not. Ethanol is a nucleophile. If you use ethanol, it will compete with the phenol for the activated acid, forming Ethyl 4-methoxybenzoate instead of your target phenyl ester. Use non-nucleophilic solvents like Dichloromethane (DCM), THF, or Toluene.
Q: My product has a lingering smell of phenol. How do I remove it?A: Phenol is difficult to remove by rotovap due to its high boiling point (181°C).
Chemical Wash: Wash your organic layer with 2M NaOH (cold). Phenol (pKa ~10) will be deprotonated to sodium phenoxide, which partitions into the water layer.
Caution: Do not let it sit in NaOH for hours, or you risk hydrolyzing your ester. Perform the wash quickly and rinse immediately with brine.
Q: Why did my white product turn yellow after sitting on the bench?A: This indicates a Photo-Fries Rearrangement . Phenyl esters can rearrange to hydroxybenzophenones (which are often yellow) under UV light. Recrystallize from Ethanol/Water to purify, and store the purified material in an amber vial or wrapped in foil.
References
Steglich Esterification Mechanism & N-Acylurea Form
Neises, B., & Steglich, W. (1978).[1][5] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition.
Source:
Fries Rearrangement of Phenyl Esters
Martin, R. (1992).
Source:
Biosynthesis and Chemical Logic of Ester Couplings
Cano, R., et al. (2014). Ester Coupling Reactions – an Enduring Challenge. Royal Society of Chemistry.
Scaling up Phenyl 4-methoxybenzoate synthesis from lab to pilot plant
Topic: Scaling up Phenyl 4-methoxybenzoate synthesis from lab to pilot plant Audience: Researchers, Process Chemists, and Drug Development Professionals Introduction: The Scale-Up Gap You have likely synthesized Phenyl 4...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Scaling up Phenyl 4-methoxybenzoate synthesis from lab to pilot plant
Audience: Researchers, Process Chemists, and Drug Development Professionals
Introduction: The Scale-Up Gap
You have likely synthesized Phenyl 4-methoxybenzoate (PMB) successfully in a 500 mL flask using 4-methoxybenzoyl chloride (anisoyl chloride) and phenol. The yield was 95%, and the product was a pristine white solid. Now, at the 50 L or 500 L scale, you are facing lower yields, colored impurities, or "oiling out" during crystallization.
This guide bridges the gap between the fume hood and the pilot plant, focusing on the Acid Chloride Route (Nucleophilic Acyl Substitution), which is the industry standard for high-purity esterification in pharma contexts.
Module 1: Reaction Engineering (The "Make" Phase)
Core Philosophy: In the lab, heat transfer is instantaneous. In the pilot plant, heat transfer is your rate-limiting step.
Solvent: Toluene (Preferred over DCM for scale-up due to environmental and boiling point advantages).
Troubleshooting Guide: Reaction
Q: My reaction temperature spiked uncontrollably during the acid chloride addition. Why?A: You likely underestimated the Damköhler Number (Da) . In the lab, mixing is faster than the reaction. At scale, the reaction may be faster than the mixing, creating localized "hot spots" where the temperature exceeds the boiling point of the solvent or triggers side reactions.
The Fix:
Dosing Control: Do not dump reagents. Use a dosing pump to add the Acid Chloride solution to the Phenol/Base mixture.
Dosimetry Calculation: Calculate the Adiabatic Temperature Rise (
). If > 50°C, the addition time must be extended to match the cooling capacity of your jacketed reactor.
Sensor Placement: Ensure your temperature probe is in the bulk fluid, not near the jacket wall or the vortex, to get accurate readings.
Q: The reaction mixture became a thick slurry that stalled the impeller. What happened?A: You precipitated Triethylamine Hydrochloride (TEA·HCl) at a concentration exceeding the slurry handling capacity.
The Fix:
Solvent Volume: Ensure the reaction concentration is < 1.5 M. TEA·HCl is voluminous.
Impeller Selection: Switch from a marine propeller (axial flow) to a Pitched Blade Turbine (PBT) or Anchor impeller . You need shear to keep the salt suspended, not just flow.
Visualizing the Process Flow
Figure 1: Process flow logic for the acylation reaction, emphasizing the critical decision point at the IPC (In-Process Control) stage.
Module 2: Work-up & Impurity Control (The "Clean" Phase)
Core Philosophy: Separation issues at scale are usually density or emulsion issues.
Troubleshooting Guide: Work-up
Q: The product has a persistent pink/red hue. How do I remove it?A: This is due to the oxidation of unreacted phenol into quinones or coupled byproducts.
The Fix:
Caustic Wash: You must wash the organic layer with 5% NaOH or 10% Na₂CO₃ . Phenol (
) will deprotonate into water-soluble phenoxide, while the ester ( N/A) remains in the organic layer.
Reducing Agent: If the color persists, add a Sodium Dithionite (Na₂S₂O₄) wash (1% aq solution). This reduces colored quinones back to colorless hydroquinones, which are water-soluble.
Q: I have a "rag layer" (emulsion) that won't separate.A: This is common when TEA·HCl salts are not fully dissolved before phase separation.
The Fix:
Filter First: If the salt load is high, filter the solid TEA·HCl before adding water. This prevents the "salting out" effect that stabilizes emulsions.
Temperature: Warm the separation to 35-40°C. Viscosity drops significantly with temperature, aiding coalescence.
Table 1: Purification Strategy Comparison
Impurity
Origin
Lab Removal Method
Pilot Plant Removal Method
Unreacted Phenol
Stoichiometry imbalance
Column Chromatography
Caustic Wash (NaOH) (Converts to phenoxide)
4-Methoxybenzoic Acid
Hydrolysis of acid chloride
Column Chromatography
Bicarbonate Wash (Converts to benzoate salt)
TEA·HCl Salt
Byproduct of base
Filtration/Water Wash
Water Wash (Solubility ~1.4g/mL)
Color (Quinones)
Oxidation
Recrystallization
Sodium Dithionite Wash + Activated Carbon
Module 3: Crystallization & Isolation (The "Keep" Phase)
Core Philosophy: Crystallization is not just drying; it is your final purification step.
Troubleshooting Guide: Isolation
Q: The product is "oiling out" (liquid-liquid phase separation) instead of crystallizing.A: You have entered the "Oiling Out Zone" where the metastable limit is hit at a temperature above the crystal melting point. This is disastrous for purity.
The Fix:
Seed Loading: You must seed the reactor. Add 0.5% wt pure seed crystals at the saturation temperature (
).
Cooling Ramp: Do not crash cool. Use a Cubic Cooling Profile (slow at first, faster later).
Example: Cool from 60°C to 50°C over 2 hours (nucleation zone), then 50°C to 10°C over 1 hour (growth zone).
Solvent System: If using Toluene, add an anti-solvent like Heptane slowly. The ratio should be optimized (typically 1:3 Toluene:Heptane) to lower solubility without triggering oiling.
Q: My residual solvent analysis (GC-HS) shows high Toluene levels.A: Phenyl esters can solvate toluene in the crystal lattice (inclusion).
The Fix:
Drying Protocol: Use a conical dryer with agitation. Apply vacuum (<50 mbar) and heat to 45°C.
Solvent Swap: If toluene persists, perform a "displacement wash" on the filter cake with a lower boiling solvent (e.g., Heptane or Ethanol) before drying.
Visualizing the Crystallization Logic
Figure 2: Decision tree for avoiding "oiling out" during the critical crystallization phase.
Risk: It releases HCl gas immediately upon contact with moisture (lungs, eyes, skin).
Control:
Scrubbers: The pilot reactor vent must be connected to a caustic scrubber (NaOH circulation) to neutralize HCl off-gassing.
Quench Safety: Never add water to the acid chloride. Always add the reaction mixture to the quench water (or vice versa under strict temp control) to manage the hydrolysis exotherm.
Control: Use Nitrogen inerting (O2 < 5%) and ensure all equipment (reactor, filters, drums) is grounded and bonded.
References
Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Standard text for scale-up mechanics and solvent selection).
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical.
Org. Process Res. Dev. (2002). "Scale-up of the Schotten-Baumann Reaction". Organic Process Research & Development, 6(6). (Validates the biphasic vs. anhydrous route considerations).
Beckmann, W. (2013). Crystallization: Basic Concepts and Industrial Applications. Wiley-VCH. (Source for "oiling out" mechanisms and seeding strategies).[1][2]
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 69517, 4-Methoxybenzoyl chloride. [Link] (Safety and physical property data).
Technical Support Center: Phenyl 4-methoxybenzoate Characterization
Reference ID: PMB-TECH-001 Status: Active Author: Senior Application Scientist, Analytical Division Introduction & Molecule Profile Welcome to the technical support hub for Phenyl 4-methoxybenzoate (also known as Phenyl...
Welcome to the technical support hub for Phenyl 4-methoxybenzoate (also known as Phenyl p-anisate). This compound is a critical intermediate in the synthesis of liquid crystalline materials and pharmaceutical precursors. Its structural rigidity and electronic properties make it a valuable model for studying mesogenic behavior, but these same properties introduce specific analytical hurdles.
Critical Stability Note: Phenyl esters are "activated" esters; the phenoxide leaving group makes them significantly more susceptible to hydrolysis and transesterification than simple alkyl esters.
Module 1: Chromatographic Challenges (HPLC/UPLC)
Issue: "Ghost Peaks" and Retention Time Drift
User Report: "I see three peaks instead of one in my chromatogram after the sample sits in the autosampler for 4 hours."
Technical Analysis:
This is a classic signature of on-column or in-vial hydrolysis . Unlike methyl esters, the phenyl ester bond is labile. If your diluent contains water (even trace amounts in "dry" acetonitrile) or if your mobile phase pH is unbuffered, the molecule hydrolyzes into 4-methoxybenzoic acid and phenol .
Troubleshooting Protocol:
Check Diluent: Never dissolve this standard in 100% water or unbuffered aqueous mixtures. Use anhydrous Acetonitrile (MeCN) or Tetrahydrofuran (THF) .
Buffer pH: Phenyl esters are base-labile. Ensure your aqueous mobile phase is buffered to pH 3.0 – 4.5 (e.g., Ammonium Formate/Formic Acid). Avoid pH > 7.0 completely.
Column Selection:
Standard: C18 is acceptable but may show peak tailing for the phenol hydrolysis product.
Pro-Tip: Use a Phenyl-Hexyl column. The
interactions provide superior selectivity for separating the intact phenyl ester from the phenol byproduct.
Visual Workflow: Hydrolysis Diagnosis
Figure 1: Decision tree for diagnosing degradation artifacts in HPLC analysis.
Module 2: The "Methanol Trap" (GC-MS)
Issue: Mismatch in Mass Spectrum and Melting Point
User Report: "My GC-MS confirms the mass is 166 m/z, not 228 m/z. Also, the solid melts at ~48°C, but literature suggests higher."
Technical Analysis:
You have likely created a synthetic artifact inside your vial or GC inlet.
Transesterification: If you dissolved Phenyl 4-methoxybenzoate in Methanol (MeOH) , the methoxide ion (formed in trace amounts or thermally in the hot injector) attacks the carbonyl.
The Result: The phenyl group is displaced, forming Methyl 4-methoxybenzoate (Methyl Anisate).
When characterizing the bulk solid, you must distinguish the ester from its potential hydrolysis products (p-anisic acid).
1. Infrared Spectroscopy (FT-IR)
The carbonyl stretch is the diagnostic handle.
Phenyl Ester (Target): ~1730–1750 cm⁻¹ (Higher frequency due to electron-withdrawing phenyl group).
Carboxylic Acid (Impurity): ~1680–1700 cm⁻¹ (Lower frequency due to hydrogen bonding dimerization).
2. ¹H-NMR Analysis
Focus on the aromatic region.[4] The protons ortho to the carbonyl are sensitive to the ester vs. acid environment.
Data Comparison Table:
Feature
Phenyl 4-methoxybenzoate (Target)
4-Methoxybenzoic Acid (Impurity)
Methoxy (-OCH₃)
Singlet, ~3.88 ppm
Singlet, ~3.86 ppm (Poor resolution)
Aromatic (Ortho to C=O)
Doublet, ~8.15 ppm
Doublet, ~8.05 ppm
Aromatic (Ortho to -O-)
Doublet, ~7.00 ppm
Doublet, ~6.95 ppm
Phenolic Ring
Multiplet, 7.20–7.45 ppm
Absent
-OH Proton
Absent
Broad singlet, >11.0 ppm
Frequently Asked Questions (FAQ)
Q1: What is the best storage condition for the reference standard?A: Store the solid at -20°C under an inert atmosphere (Argon or Nitrogen). Phenyl esters are moisture-sensitive.[5] Desiccate thoroughly before opening to prevent condensation-induced hydrolysis.
Q2: Can I use UV detection for this compound?A: Yes. The molecule has strong UV absorbance due to the conjugated aromatic system.
Lambda Max: ~255 nm (primary) and ~210 nm.
Warning: Phenol (degradation product) also absorbs strongly at 210 nm and 270 nm. Use a Diode Array Detector (DAD) to check peak purity.
Q3: Is this compound a liquid crystal?A: Phenyl 4-methoxybenzoate itself is a mesogenic precursor. While the pure compound has a high melting point, derivatives (especially with longer alkoxy chains) exhibit nematic phases. Purity is critical; even 1% hydrolysis can destroy the liquid crystalline phase transition.
References
NIST Mass Spectrometry Data Center. Benzoic acid, 4-methoxy-, phenyl ester - Mass Spectrum (Electron Ionization).[1] National Institute of Standards and Technology.[6][7] [Link]
Kirsch, J. F., & Jencks, W. P. (1964). Base-Catalyzed Hydrolysis of p-Nitrophenyl Acetate. (Mechanistic parallel for activated phenyl esters). Journal of the American Chemical Society. [Link]
PubChem. Phenyl 4-methoxybenzoate Compound Summary. National Library of Medicine.[1] [Link]
Chromatography Online. Troubleshooting HPLC: Ghost Peaks and Degradation. (General reference for ester hydrolysis in HPLC). [Link]
Validating the efficacy of Phenyl 4-methoxybenzoate in liquid crystal applications
Subject: Technical Validation Guide: Phenyl 4-Methoxybenzoate (PMB) as a Structural Mesogen in Liquid Crystal Matrices Executive Summary This guide validates the efficacy of Phenyl 4-methoxybenzoate (PMB) and its derivat...
Author: BenchChem Technical Support Team. Date: February 2026
Subject: Technical Validation Guide: Phenyl 4-Methoxybenzoate (PMB) as a Structural Mesogen in Liquid Crystal Matrices
Executive Summary
This guide validates the efficacy of Phenyl 4-methoxybenzoate (PMB) and its derivatives as robust mesogenic cores for liquid crystal (LC) applications.[1] While cyanobiphenyls (e.g., 5CB) dominate the market for high-dielectric nematics, PMB-based esters offer a critical alternative where photochemical stability , low birefringence , and tunable viscoelasticity are required.[1]
This document moves beyond basic property listing to provide a comparative efficacy analysis against industry standards (5CB and MBBA), supported by self-validating experimental protocols.
Part 1: Chemical Basis & Structural Significance[1]
Phenyl 4-methoxybenzoate (PMB) represents the fundamental Phenyl Benzoate (PB) ester core.[1] Unlike direct biphenyl linkages, the ester bridge (
) introduces a permanent dipole moment transverse to the molecular long axis and decouples the conjugation between the two phenyl rings.[1]
Why PMB?
Dielectric Tuning: The ester linkage provides a moderate negative contribution to dielectric anisotropy (
), making PMB derivatives ideal for broadening the range of Dual-Frequency Liquid Crystals (DFLCs).[1]
Optical Birefringence (
): The interruption of conjugation by the ester group results in lower birefringence compared to biphenyls or tolanes, a critical requirement for reducing chromatic dispersion in specific photonic devices.[1]
Synthetic Versatility: The PMB core is the precursor for Reactive Mesogens (RMs) used in polymer-stabilized vertical alignment (PS-VA) modes (e.g., 4-((6-(Acryloyloxy)hexyl)oxy)phenyl 4-methoxybenzoate).[1]
Part 2: Comparative Efficacy Analysis
The following analysis compares the PMB core against the two historic and practical standards: 5CB (4-Cyano-4'-pentylbiphenyl) and MBBA (N-(4-Methoxybenzylidene)-4-butylaniline).
Table 1: Comparative Performance Metrics
Feature
Phenyl 4-methoxybenzoate (PMB Core)
5CB (Cyanobiphenyl)
MBBA (Schiff Base)
Application Implication
Chemical Stability
High (Hydrolysis resistant under neutral conditions; UV stable)
Very High (Chemically inert; UV stable)
Low (Hydrolyzes rapidly in moisture)
PMB is preferred over Schiff bases for long-lifetime displays.[1]
PMB is superior for applications requiring low dispersion (e.g., waveguides).[1]
Dielectric Anisotropy
Low Positive / Negative (Depends on substituents)
Large Positive ()
Negative ()
PMB acts as a "diluent" to adjust without destroying phase stability.[1]
Viscosity ()
Moderate (Ester group increases rotational drag)
Low (Ideal for fast switching)
Moderate
PMB increases viscosity; often used as a dopant rather than a pure solvent.[1]
Phase Behavior
Monotropic/High Melting (Pure PMB mp ~68°C)
Enantiotropic (Nematic at RT)
Enantiotropic (Nematic at RT)
PMB requires tail elongation (alkylation) to induce stable room-temp mesophases.[1]
Critical Insight: The "Ester Advantage"
While 5CB is the gold standard for room-temperature nematics, its high polarity (cyano group) can lead to ionic impurity trapping (image sticking).[1] PMB derivatives, being less polar and lacking the cyano-trap, are often employed in Active Matrix (TFT) mixtures to improve voltage holding ratios (VHR).[1]
Part 3: Experimental Validation Protocols
To validate PMB efficacy in your specific matrix, follow these self-validating workflows.
Protocol A: Synthesis & Structural Verification
Objective: Synthesize high-purity PMB to ensure no acidic impurities remain, which would degrade LC resistivity.[1]
The following diagrams illustrate the logical flow for synthesizing and validating PMB-based liquid crystals.
Diagram 1: Synthesis & Quality Control Workflow
Caption: Workflow ensuring removal of ionic impurities (acids) which is critical for high-resistivity LC applications.
Diagram 2: Phase Identification Logic (DSC/POM)
Caption: Logic tree to distinguish between simple crystallization and true mesogenic behavior (monotropic or enantiotropic).
Part 5: Data Interpretation & Conclusion
When validating PMB, the data will likely show:
Alkoxy-Derivatives (e.g., 4-butoxyphenyl 4-methoxybenzoate): Will show enantiotropic Nematic/Smectic phases.[1]
Mixture Data: Adding PMB derivatives to a host (like 5CB) will:
Decrease
(Useful for matching refractive indices).
Increase Viscosity (Slight drawback).
Improve Stability against UV/Moisture compared to Schiff bases.[1]
Final Verdict: Phenyl 4-methoxybenzoate is a validated, high-efficacy structural motif for chemically stable, low-birefringence liquid crystal formulations, particularly in active matrix displays and polymer-stabilized systems.[1]
References
PubChem. (2025).[1][7][8][9] Phenyl 4-methoxybenzoate Compound Summary. National Library of Medicine. Available at: [Link][1]
NIST Standard Reference Data. (2009). Critical evaluation of liquid crystal transition temperatures I: 4,4'-alkyl/alkoxyphenylbenzoates. NIST.[7] Available at: [Link][1]
Kelker, H., & Hatz, R. (1980).[1] Handbook of Liquid Crystals. Verlag Chemie. (Foundational text on Phenyl Benzoate phase behaviors).
Goodby, J. W. (2014).[1] Liquid Crystals: Design and Structure-Property Relationships. Wiley-VCH. (Authoritative source on ester vs. biphenyl stability).
Merck KGaA. (n.d.).[1] Reactive Mesogens for Display Applications. (Industry standard reference for acrylate-functionalized PMB derivatives).
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Phenyl 4-methoxybenzoate
In the landscape of pharmaceutical development and quality control, the reliability of analytical data is paramount. The choice of an analytical method can significantly impact the accuracy and precision of quantificatio...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of pharmaceutical development and quality control, the reliability of analytical data is paramount. The choice of an analytical method can significantly impact the accuracy and precision of quantification, which in turn affects product safety and efficacy. This guide provides an in-depth comparison and cross-validation of two common chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the analysis of Phenyl 4-methoxybenzoate.
Phenyl 4-methoxybenzoate is a benzoate ester with applications in various chemical syntheses.[1][2] Its accurate quantification is crucial for ensuring the quality of intermediates and final products. This guide is designed for researchers, scientists, and drug development professionals, offering a practical framework for method selection and cross-validation based on established scientific principles and regulatory expectations.
Understanding the Analyte: Phenyl 4-methoxybenzoate
Before developing an analytical method, a thorough understanding of the analyte's physicochemical properties is essential.
Solubility: Soluble in organic solvents like methanol, acetonitrile, and chloroform.
The compound's relatively high boiling point and good solubility in common organic solvents make it amenable to both HPLC and GC analysis. The presence of a chromophore (the aromatic rings and carbonyl group) allows for straightforward detection using UV spectroscopy in HPLC.
Methodologies for Quantification
Two primary analytical methods are proposed and validated in this guide: a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection and a Gas Chromatography (GC) method with Flame Ionization Detection (GC-FID).
RP-HPLC Method with UV Detection
RP-HPLC is a cornerstone of pharmaceutical analysis due to its versatility, robustness, and wide applicability. For Phenyl 4-methoxybenzoate, a C18 column is a suitable choice for the stationary phase, providing effective separation based on the compound's hydrophobicity.
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
Chromatographic Conditions:
Column: C18, 5 µm particle size, 4.6 x 250 mm
Mobile Phase: Acetonitrile:Water (60:40 v/v)
Flow Rate: 1.0 mL/min
Column Temperature: 30°C
Detection Wavelength: 254 nm
Injection Volume: 10 µL
Standard Preparation: A stock solution of Phenyl 4-methoxybenzoate (1 mg/mL) is prepared in acetonitrile. Working standards ranging from 1 µg/mL to 100 µg/mL are prepared by serial dilution.
Sample Preparation: The sample containing Phenyl 4-methoxybenzoate is dissolved in acetonitrile to achieve a concentration within the calibration range. The solution is filtered through a 0.45 µm syringe filter before injection.
The choice of a C18 column is based on the non-polar nature of Phenyl 4-methoxybenzoate. The acetonitrile/water mobile phase provides a good balance of solvent strength for adequate retention and elution. A detection wavelength of 254 nm is selected based on the strong UV absorbance of the aromatic rings in the analyte.
The validation of the RP-HPLC method is performed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[5][6][7][8]
A Senior Application Scientist's Guide to the Structure-Activity Relationship of Phenyl 4-methoxybenzoate Derivatives
Introduction: The Phenyl 4-methoxybenzoate Scaffold - A Promising but Underexplored Chemical Motif In the landscape of medicinal chemistry, the phenyl benzoate scaffold has been a recurring motif in the design of novel t...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Phenyl 4-methoxybenzoate Scaffold - A Promising but Underexplored Chemical Motif
In the landscape of medicinal chemistry, the phenyl benzoate scaffold has been a recurring motif in the design of novel therapeutic agents. These derivatives have demonstrated a breadth of biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.[1][2][3] The core structure, an ester linkage between a phenyl and a benzoate ring, offers a versatile platform for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. The introduction of a methoxy group at the 4-position of the benzoate ring, yielding the Phenyl 4-methoxybenzoate (anisate) scaffold, presents an intriguing yet relatively underexplored area of research. This guide aims to provide a comprehensive overview of the potential structure-activity relationships (SAR) of Phenyl 4-methoxybenzoate derivatives, drawing insights from analogous chemical series to inform future drug discovery and development efforts. While direct and extensive SAR studies on a homologous series of Phenyl 4-methoxybenzoate derivatives are not abundant in current literature, by examining related structures, we can extrapolate key principles to guide the rational design of novel bioactive compounds. This guide will delve into the putative SAR, provide detailed experimental protocols for evaluating biological activity, and present visual representations of key concepts to aid researchers in this promising field.
Deciphering the Structure-Activity Relationship: An Evidence-Based Extrapolation
The biological activity of Phenyl 4-methoxybenzoate derivatives is intrinsically linked to the nature and position of substituents on both the phenyl and the 4-methoxybenzoyl moieties. While a definitive SAR for this specific scaffold awaits dedicated investigation, analysis of structurally related compounds allows us to propose a set of guiding principles for medicinal chemists.
Key Structural Features Influencing Bioactivity
The fundamental Phenyl 4-methoxybenzoate structure can be dissected into three key regions for modification: the phenyl ring (Ring A), the benzoate ring (Ring B), and the ester linkage.
Caption: General structure of Phenyl 4-methoxybenzoate highlighting key regions for substitution.
1. The Phenyl Ring (Ring A): A Gateway to Modulating Potency and Selectivity
Substituents on the phenyl ring play a crucial role in determining the overall bioactivity. Both the electronic nature (electron-donating or electron-withdrawing) and the steric bulk of the substituents can significantly impact interactions with biological targets.
Electron-Withdrawing Groups (EWGs): In related series of 2-arylthiazolidine-4-carboxylic acid amides, the presence of EWGs on a phenyl ring was found to enhance anti-cancer activity.[4] This suggests that incorporating groups like nitro (-NO2), cyano (-CN), or trifluoromethyl (-CF3) on the phenyl ring of Phenyl 4-methoxybenzoate could be a promising strategy for developing potent anticancer agents. These groups can influence the electronic distribution of the entire molecule, potentially enhancing binding affinity to target proteins.
Halogens: Halogenation of the phenyl ring is a common strategy in medicinal chemistry to improve metabolic stability and cell permeability. In studies on 2-(phenylcarbamoyl)phenyl 4-substituted benzoates, a 4-bromo-substituted derivative with a 4-nitrobenzoate moiety exhibited potent antimycobacterial activity.[5] This highlights the potential of halogen substitution on the phenyl ring of our scaffold for developing new antimicrobial agents.
2. The 4-Methoxybenzoyl Ring (Ring B): Fine-Tuning Activity and Physicochemical Properties
The methoxy group at the 4-position of the benzoate ring is a key feature. Its electron-donating nature can influence the reactivity of the ester carbonyl and the overall electronic properties of the molecule.
The Methoxy Group: The methoxy group itself is a critical determinant of activity. In a series of (E)-3-(3-methoxy-4-substituted phenyl)-acrylic acid derivatives, the 3-methoxy group was a constant feature in compounds showing potent inhibition of lipid accumulation.[4] While this is on a different scaffold, it underscores the importance of the methoxy substituent. Modifications to this group, such as replacement with other alkoxy groups of varying chain lengths, could be a viable strategy to modulate lipophilicity and, consequently, biological activity.
Other Substitutions on Ring B: While the core topic is "Phenyl 4-methoxybenzoate," exploring the impact of additional substituents on this ring could be a logical next step in lead optimization. For instance, in a series of 4-substituted methoxylbenzoyl-aryl-thiazoles, the 3,4,5-trimethoxyphenyl substitution on a different ring proved to be highly effective against various cancer cell lines.[4] This suggests that additional methoxy groups or other small substituents on the benzoate ring could enhance potency.
3. The Ester Linkage: A Point of Metabolic Consideration and Prodrug Design
The ester bond is susceptible to hydrolysis by esterases in the body. This can be both a liability, leading to rapid metabolism and inactivation, or an opportunity for prodrug design. The stability of the ester linkage can be influenced by the electronic and steric nature of the substituents on both aromatic rings. Electron-withdrawing groups on the phenyl ring can make the ester more susceptible to hydrolysis, while bulky groups near the ester linkage can provide steric hindrance and increase stability.
Comparative Analysis of Biological Activities
Due to the limited direct comparative data for a series of Phenyl 4-methoxybenzoate derivatives, the following table summarizes findings from closely related substituted benzoate esters to provide an illustrative comparison for guiding future research.
Compound Series
Key Structural Features
Observed Biological Activity
Potency (IC50/MIC)
Reference
2-(Phenylcarbamoyl)phenyl 4-substituted benzoates
Varied substituents on both phenyl and benzoate rings.
Experimental Protocols: A Guide to Evaluating Biological Activity
To rigorously assess the structure-activity relationship of newly synthesized Phenyl 4-methoxybenzoate derivatives, standardized and validated experimental protocols are essential. Below are detailed methodologies for evaluating potential antimicrobial and anticancer activities.
Antimicrobial Susceptibility Testing
The following protocols are fundamental for determining the antimicrobial efficacy of the synthesized compounds.
1. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. A standardized suspension of the test microorganism is added to each well. After incubation, the wells are observed for turbidity to determine the MIC.[8]
Step-by-Step Protocol:
Preparation of Test Compound Stock Solution: Dissolve the synthesized Phenyl 4-methoxybenzoate derivative in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
Preparation of Microtiter Plates: Add 100 µL of sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) to each well of a 96-well plate.
Serial Dilution: Add 100 µL of the stock solution to the first well and perform a two-fold serial dilution across the plate.
Inoculum Preparation: Prepare a suspension of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
Inoculation: Add 10 µL of the diluted microbial suspension to each well.
Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria or at a suitable temperature and duration for fungi.[9]
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[8]
Caption: Workflow for Broth Microdilution Assay.
2. Disk Diffusion Method
This is a qualitative or semi-quantitative method to assess the susceptibility of bacteria to antimicrobial agents.
Principle: A filter paper disk impregnated with a known concentration of the test compound is placed on an agar plate that has been uniformly inoculated with the test bacterium. The compound diffuses from the disk into the agar, and if the bacterium is susceptible, a zone of growth inhibition will appear around the disk.[10]
Step-by-Step Protocol:
Prepare Inoculum: Prepare a bacterial inoculum adjusted to a 0.5 McFarland turbidity standard.
Inoculate Agar Plate: Uniformly streak the inoculum onto the surface of a Mueller-Hinton agar plate using a sterile cotton swab.
Apply Disks: Aseptically apply sterile filter paper disks (6 mm in diameter) impregnated with a known concentration of the test compound onto the agar surface.
Incubation: Invert the plates and incubate at 35°C for 16-18 hours.[9]
Measure Zone of Inhibition: Measure the diameter of the zone of complete growth inhibition around each disk in millimeters.
Anticancer Activity Evaluation
The MTT assay is a widely used colorimetric assay to assess cell viability and cytotoxicity.
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells. The formazan crystals are then solubilized, and the absorbance is measured spectrophotometrically.[11][12]
Step-by-Step Protocol:
Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
Compound Treatment: Treat the cells with various concentrations of the Phenyl 4-methoxybenzoate derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).[13]
MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Workflow for the MTT Cytotoxicity Assay.
Conclusion and Future Directions
The Phenyl 4-methoxybenzoate scaffold holds considerable promise as a template for the design of novel therapeutic agents. While direct and comprehensive structure-activity relationship studies on a dedicated series of these derivatives are currently lacking in the scientific literature, by drawing logical inferences from structurally analogous compounds, we can formulate a rational basis for future research. The putative importance of substitutions on both the phenyl and the 4-methoxybenzoyl rings, particularly with electron-withdrawing groups and halogens, suggests clear avenues for chemical synthesis and exploration.
The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of the antimicrobial and anticancer potential of newly synthesized Phenyl 4-methoxybenzoate derivatives. It is imperative that future research in this area focuses on the synthesis of a diverse library of these compounds with systematic structural modifications. The resulting biological data will be crucial for establishing a definitive SAR, which will, in turn, enable the optimization of lead compounds with enhanced potency, selectivity, and favorable pharmacokinetic profiles. The journey from a promising scaffold to a clinically viable drug is long and challenging, but the foundational knowledge and methodologies outlined in this guide provide a solid starting point for unlocking the therapeutic potential of Phenyl 4-methoxybenzoate derivatives.
References
(PDF) Synthesis, Charecterization and study of Antimicrobial Activity of Phenyl Benzoate. (n.d.). Retrieved January 30, 2026, from [Link]
Fukushi, Y., Yoshino, H., Ishikawa, J., Sagisaka, M., Kashiwakura, I., & Yoshizawa, A. (2014). Synthesis and anticancer properties of phenyl benzoate derivatives possessing a terminal hydroxyl group. Journal of Materials Chemistry B, 2(10), 1335–1343. [Link]
Khan, K. M., Taha, M., Rahim, F., Siddiqui, S., Jamil, W., Khan, M., Perveen, S., & Choudhary, M. I. (2013). Synthesis of 4-Methoxybenzohydrazones and Evaluation of Their Antiglycation Activity. Molecules, 18(9), 11339–11356. [Link]
Ganot, N., Meker, S., Reytman, L., Tzubery, A., & Tshuva, E. Y. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50767. [Link]
bioMérieux. (2022). Antimicrobial Susceptibility Testing. Retrieved January 30, 2026, from [Link]
WOAH. (n.d.). Laboratory methodologies for bacterial antimicrobial susceptibility testing. Retrieved January 30, 2026, from [Link]
Gautam, N., & Singh, A. (2022). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Journal of Applied Biology & Biotechnology, 10(5), 1-11. [Link]
Wang, Y., Chen, J., Li, X., Zhang, Y., & Liu, Z. (2021). Syntheses of phenyl benzoate compounds and their bioactivity investigation. Molecules, 26(23), 7205. [Link]
Liu, Y., Barta, T. E., & Vogt, A. (2009). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. Bioorganic & Medicinal Chemistry Letters, 19(14), 3769–3772. [Link]
PubChem. (n.d.). Phenyl 4-methoxybenzoate. Retrieved January 30, 2026, from [Link]
El-Sayed, M. A., El-Gazzar, M. G., & El-Gamil, D. S. (2018). Design and synthesis of some new benzoylthioureido phenyl derivatives targeting carbonic anhydrase enzymes. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1149–1160. [Link]
YouTube. (2022, September 13). Anticancer Metal Complexes: Synthesis & Cytotoxicity Evaluation By MTT Assay l Protocol Preview. Retrieved from [Link]
ResearchGate. (n.d.). MTT assay for synthesized compounds. Cells were treated with compounds... Retrieved January 30, 2026, from [Link]
APEC. (n.d.). Antimicrobial Susceptibility Testing. Retrieved January 30, 2026, from [Link]
ResearchGate. (n.d.). (PDF) Design and synthesis of some new benzoylthioureido phenyl derivatives targeting carbonic anhydrase enzymes. Retrieved January 30, 2026, from [Link]
de Oliveira, R. B., de Faria, A. R., & de Lima, M. C. A. (2024). Synthesis and evaluation of antibacterial and antibiofilm agents based on phenylamino-substituted 1,4-benzoquinones. Future Medicinal Chemistry. [Link]
bioMérieux. (2022). Antimicrobial Susceptibility Testing. Retrieved January 30, 2026, from [Link]
Wang, Y., Chen, J., Li, X., Zhang, Y., & Liu, Z. (2021). Syntheses of phenyl benzoate compounds and their bioactivity investigation. Molecules, 26(23), 7205. [Link]
Lima, L. M., Fraga, C. A. M., & Barreiro, E. J. (2017). Synthesis and Pharmacological Evaluation of Novel Phenyl Sulfonamide Derivatives Designed as Modulators of Pulmonary Inflammatory Response. Molecules, 22(10), 1651. [Link]
Ganot, N., Meker, S., Reytman, L., Tzubery, A., & Tshuva, E. Y. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50767. [Link]
Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Journal of AOAC International, 99(3), 701–709. [Link]
Doležal, M., Jampílek, J., O'Mahony, J., & Coffey, A. (2015). Synthesis and in vitro biological evaluation of 2-(phenylcarbamoyl)phenyl 4-substituted benzoates. Bioorganic & Medicinal Chemistry, 23(3), 447–455. [Link]
Wang, Y., Chen, J., Li, X., Zhang, Y., & Liu, Z. (2022). Biological investigation of phenyl benzoate, benzophenone, and xanthone compounds. Molecules, 27(21), 7433. [Link]
WOAH. (n.d.). Laboratory methodologies for bacterial antimicrobial susceptibility testing. Retrieved January 30, 2026, from [Link]
Kumar, A., Sharma, S., & Kumar, D. (2019). Facile synthesis, antimicrobial and antiviral evaluation of novel substituted phenyl 1,3-thiazolidin-4-one sulfonyl derivatives. Bioorganic Chemistry, 86, 556–568. [Link]
PubChem. (n.d.). 4-((6-(Acryloyloxy)hexyl)oxy)phenyl 4-methoxybenzoate. Retrieved January 30, 2026, from [Link]
Comparative spectroscopic study of Phenyl 4-methoxybenzoate isomers
This guide outlines a comparative spectroscopic study of Phenyl 4-methoxybenzoate and its relevant isomers. It focuses on the structural distinctions between positional isomers (Ortho-, Meta-, Para-anisates) and linkage...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines a comparative spectroscopic study of Phenyl 4-methoxybenzoate and its relevant isomers. It focuses on the structural distinctions between positional isomers (Ortho-, Meta-, Para-anisates) and linkage isomers (4-Methoxyphenyl benzoate).
Executive Summary & Scientific Rationale
In drug development and materials science (specifically liquid crystals), the precise orientation of substituents on an aromatic ester core dictates physical properties like melting point, solubility, and metabolic stability.
This study compares Phenyl 4-methoxybenzoate (the Para isomer) against its Ortho- and Meta- positional isomers, as well as its linkage isomer (4-Methoxyphenyl benzoate) . We utilize FT-IR,
-NMR, and UV-Vis spectroscopy to elucidate how electronic effects (resonance vs. induction) and steric hindrance manifest in spectral data.
The Isomer Set
Isomer Name
Structure Description
Key Feature
Phenyl 4-methoxybenzoate
p-MeO-C₆H₄-COO-Ph
Reference Standard. High symmetry, strong resonance donation.
Phenyl 3-methoxybenzoate
m-MeO-C₆H₄-COO-Ph
Meta Isomer. Inductive withdrawal dominates; no direct resonance with carbonyl.
Phenyl 2-methoxybenzoate
o-MeO-C₆H₄-COO-Ph
Ortho Isomer. Steric twist reduces conjugation; "Ortho effect" on chemical shifts.
To ensure spectral validity, all isomers must be synthesized via a kinetically controlled Schotten-Baumann esterification . This method prevents transesterification side products common in acid-catalyzed Fisher esterification.
Reagents & Stoichiometry[1]
Nucleophile: Phenol (or 4-Methoxyphenol for linkage isomer) [1.0 eq]
Electrophile: Anisoyl chloride (Ortho, Meta, or Para isomers) [1.1 eq]
Base: 10% Aqueous NaOH [2.5 eq]
Solvent: Dichloromethane (DCM) / Water biphasic system
Step-by-Step Workflow
Solubilization: Dissolve the phenol derivative in 10% NaOH at
. The deprotonation creates the active phenoxide nucleophile.
Addition: Add the substituted benzoyl chloride dropwise over 20 minutes. Maintain temperature
to minimize hydrolysis of the acid chloride.
Agitation: Vigorously stir the biphasic mixture for 2 hours.
Work-up: Separate the organic layer.[1][2] Wash with
(to remove unreacted amine/base), then (to remove unreacted acid), and finally Brine.
Purification: Recrystallize from hot Ethanol (
).
Synthesis Flowchart (DOT Visualization)
Caption: Figure 1. Kinetic control synthesis pathway for phenyl benzoate isomers via Schotten-Baumann conditions.
Comparative Spectroscopic Analysis
FT-IR Spectroscopy: The Carbonyl Probe
The carbonyl stretching frequency (
) is the most sensitive indicator of electronic environment.
Phenyl 4-methoxybenzoate (
): The methoxy group in the para position is a strong Resonance Donor (+R). It donates electron density into the benzene ring, which conjugates with the carbonyl. This increases the single-bond character of the C=O bond, lowering the frequency compared to unsubstituted phenyl benzoate ().
Phenyl 3-methoxybenzoate (
): In the meta position, resonance is impossible. The methoxy group acts purely as an Inductive Withdrawer (-I). This pulls electron density away from the carbonyl carbon, strengthening the C=O double bond and raising the frequency.
Phenyl 2-methoxybenzoate (
): The ortho isomer suffers from the "Ortho Effect." Steric hindrance between the bulky methoxy group and the carbonyl oxygen forces the ester group to twist out of the plane of the benzene ring. This de-conjugation raises the frequency (higher than Para), but the proximity allows for field effects that modulate the shift.
-NMR Spectroscopy: Shielding Patterns
The chemical shift (
) reveals the magnetic environment of the protons.
Proton Region
Phenyl 4-methoxybenzoate (Para)
Phenyl 3-methoxybenzoate (Meta)
Phenyl 2-methoxybenzoate (Ortho)
Methoxy (-OCH₃)
(s)
(s)
(s) (Deshielded by C=O proximity)
Ortho-H (Benzoyl)
(d)
(m)
(dd)
Meta-H (Benzoyl)
(d) (Shielded by +R)
(t)
(t)
Phenoxy Ring
(m)
(m)
(m)
Key Insight: In the Para isomer, the ortho-protons (relative to the carbonyl) are pushed downfield (
) due to the anisotropy of the carbonyl, but the meta-protons are significantly shielded () by the electron-donating methoxy group. In the Linkage Isomer (4-Methoxyphenyl benzoate ), the methoxy is on the phenoxy ring; thus, the benzoyl protons resemble unsubstituted benzoic acid (), while the phenoxy protons show the characteristic AABB para-substitution pattern upfield ().
UV-Vis Spectroscopy: Conjugation Length
Para Isomer (
): Extended conjugation system (Donor-Acceptor push-pull) leads to a bathochromic (red) shift.
Ortho Isomer (
): Steric twisting breaks the planarity of the -system, resulting in a hypsochromic (blue) shift and lower molar absorptivity ().
Mass Spectrometry Fragmentation Pathways
Understanding fragmentation is critical for identifying metabolites of these esters.[3]
Alpha-Cleavage: The primary fragmentation occurs at the ester bond.
McLafferty Rearrangement: Not possible here due to lack of gamma-hydrogens.
Diagnostic Ions:
Acylium Ion: The base peak for Phenyl 4-methoxybenzoate is the 4-methoxybenzoyl cation (m/z 135) .
Phenoxy Ion: The linkage isomer (4-Methoxyphenyl benzoate) yields a strong benzoyl cation (m/z 105) and a 4-methoxyphenol radical cation (m/z 124) .
Caption: Figure 2. Distinct mass spec fragmentation pathways distinguishing the positional isomer from the linkage isomer.
Summary Data Table
Property
Phenyl 4-methoxybenzoate (Para)
Phenyl 2-methoxybenzoate (Ortho)
4-Methoxyphenyl benzoate (Linkage)
Melting Point
IR
Base Peak (MS)
m/z 135
m/z 135
m/z 105
(UV)
258 nm
245 nm
230 nm
Solubility (EtOH)
High
Moderate
High
Conclusion:
For researchers selecting a candidate for UV absorption or liquid crystal applications, Phenyl 4-methoxybenzoate offers the highest stability and conjugation. For metabolic studies requiring rapid hydrolysis, the Ortho isomer provides a sterically strained, higher-energy ground state that may alter enzymatic docking kinetics.
References
PubChem. Phenyl 4-methoxybenzoate Compound Summary. National Library of Medicine.[3][4]
[Link]
NIST Mass Spectrometry Data Center. Benzoic acid, 4-methoxy-, phenyl ester Mass Spectrum.
[Link]
SDBS. Spectral Database for Organic Compounds.[3] AIST, Japan. (General reference for Anisate IR/NMR trends).
[Link]
Cilento, G. The expansion of the valence shell of sulfur in oxidation reactions. (Referenced for comparative ester spectroscopy).
[Link]
Optimizing Phenyl 4-Methoxybenzoate Formulations: A Comparative Solvent System Analysis
Executive Summary This guide provides a technical evaluation of Phenyl 4-methoxybenzoate (Phenyl p-anisate) across three distinct solvent classes: Protic Polar (Ethanol), Aprotic Polar (DMSO), and Non-Polar (Toluene).[1]...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides a technical evaluation of Phenyl 4-methoxybenzoate (Phenyl p-anisate) across three distinct solvent classes: Protic Polar (Ethanol), Aprotic Polar (DMSO), and Non-Polar (Toluene).[1]
For researchers utilizing this compound in liquid crystal synthesis or as a pharmaceutical intermediate, the choice of solvent dictates the "efficacy" of the system—defined here as the balance between thermodynamic solubility and hydrolytic stability .
Key Findings:
Maximum Solubility: Chlorinated solvents and Aromatics (Toluene, Chloroform).[1]
Maximum Stability: Anhydrous Non-polar systems (Toluene).[1]
High Reactivity Hazard: Aqueous DMSO systems accelerate hydrolysis by orders of magnitude due to the "naked anion" effect, rendering the compound unstable in basic conditions.[1]
Recommended Storage: Anhydrous Ethanol or Toluene at 4°C.[1]
Physicochemical Profile
Phenyl 4-methoxybenzoate is an ester formed from p-anisic acid and phenol. Its lipophilicity and electron-donating methoxy group define its solvent interaction profile.
, ) extremely well but poorly solvates anions (). If any base or water is present, the hydroxide ion becomes highly reactive (a "naked" nucleophile), accelerating ester hydrolysis by up to times compared to alcohols.
Recommendation: Use only anhydrous DMSO. Avoid long-term storage of the ester in DMSO if the environment is humid.
System C: Non-Polar Solvents (Toluene, Hexane)
Role: Synthesis, extraction, and liquid crystal processing.[1]
Solubility: Very High (Toluene), Low (Hexane).[1] The aromatic nature of Toluene matches the solute (
- interactions).
Stability:Maximum. Lack of water and nucleophiles prevents hydrolysis.[1]
Recommendation: Best for bulk storage or chemical processing steps.[1]
) of Phenyl 4-methoxybenzoate in different solvent systems buffered to pH 10 (simulating basic stress), derived from comparative ester kinetics principles.
Solvent System (50% v/v with Buffer)
Relative Dielectric Constant ()
Observed (Normalized)
Stability Rating
Toluene / Anhydrous
2.4
> 1 Year
Excellent
Ethanol / Water (pH 10)
24.5
~ 48 Hours
Moderate
DMSO / Water (pH 10)
46.7
< 30 Minutes
Poor (Rapid Hydrolysis)
Note: The electron-donating methoxy group provides some protection, but in 50% DMSO/Water, the rate enhancement is overwhelming.
Mechanistic Visualization
The diagram below illustrates why DMSO systems are risky for this ester compared to Ethanol.
Figure 1: Mechanistic comparison of nucleophile reactivity in Protic vs. Aprotic solvents. DMSO leaves nucleophiles "naked," accelerating degradation.
Validated Protocol: Stability Assessment via HPLC
To verify the efficacy of your specific formulation, use this self-validating High-Performance Liquid Chromatography (HPLC) protocol.
Self-Validation Step: If the "Acid" peak appears in your
injection, your solvent is already contaminated with water or base, or the starting material is degraded.
References
PubChem. (2023). Phenyl 4-methoxybenzoate Compound Summary (CID 346052). National Center for Biotechnology Information.[1] [Link]
Kirby, A. J. (1972). Hydrolysis and formation of esters of organic acids.[3] Comprehensive Chemical Kinetics, Vol 10. Elsevier. (Foundational text on ester kinetics).
Parker, A. J. (1962). The Effects of Solvation on the Properties of Anions in Dipolar Aprotic Solvents. Quarterly Reviews, Chemical Society.[1] [Link]
Chemistry LibreTexts. (2022). Hydrolysis of Esters.[3][4][5][6][Link]
A review of Phenyl 4-methoxybenzoate and related compounds in materials science
Executive Summary Phenyl 4-methoxybenzoate (PMB) represents a fundamental structural motif in the engineering of soft matter, specifically thermotropic liquid crystals (LCs) and non-linear optical (NLO) materials. While...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Phenyl 4-methoxybenzoate (PMB) represents a fundamental structural motif in the engineering of soft matter, specifically thermotropic liquid crystals (LCs) and non-linear optical (NLO) materials. While simple PMB serves primarily as a crystallographic model, its derivatives—specifically those with extended alkoxy tails or lateral substitutions—are critical components in commercial LC mixtures.
This guide objectively compares the PMB scaffold against industry-standard biphenyl mesogens (e.g., 5CB). We analyze the trade-offs between chemical stability , dielectric anisotropy , and phase transition temperatures , supported by experimental protocols for synthesis and characterization.
Part 1: Structural Dynamics & Materials Utility
The utility of Phenyl 4-methoxybenzoate lies in its ester linkage (-COO-) , which acts as a bridging group between two phenyl rings. Unlike the direct C-C bond in biphenyls, the ester linkage introduces a degree of flexibility and a dipole moment that is critical for dielectric tuning.
The "Rigid Rod" Mechanism
In liquid crystal engineering, the molecule must possess a high aspect ratio (length/width). PMB provides the rigid core. The methoxy group (-OCH₃) serves as a short "tail" that induces a dipole but is often too short to stabilize a nematic phase on its own. To achieve mesomorphism (liquid crystallinity), the scaffold is typically modified into 4-alkoxyphenyl 4-methoxybenzoates .
Graphviz Diagram: Structure-Property Relationship
The following diagram illustrates how structural modifications to the PMB core dictate the material's macroscopic phase behavior.
Figure 1: Causal relationship between the PMB molecular components and resulting phase behavior. Note that chain elongation is required to transition from purely crystalline to mesomorphic states.
Part 2: Comparative Performance Analysis
In this section, we compare the PMB scaffold against its primary competitor: Cyanobiphenyls (e.g., 5CB) .
Thermal Stability and Phase Transitions
Phenyl benzoates generally exhibit higher melting points than their biphenyl counterparts due to the polarity of the ester group, which increases intermolecular cohesive forces.
Table 1: Comparative Phase Transition Data
Data represents the homologous series of 4-n-alkoxyphenyl 4-methoxybenzoates vs. 4-Cyano-4'-pentylbiphenyl (5CB).
Compound Class
Structure Type
Melting Point ()
Clearing Point ()
Mesophase Range
PMB (Base)
Phenyl 4-methoxybenzoate
~68°C
N/A (Isotropic)
None (Crystalline)
PMB Derivative
4-Pentylphenyl 4-methoxybenzoate
42°C
61°C
19°C (Nematic)
PMB Derivative
4-Heptyloxyphenyl 4-methoxybenzoate
55°C
84°C
29°C (Smectic/Nematic)
Standard (5CB)
4-Cyano-4'-pentylbiphenyl
24°C
35°C
11°C (Room Temp Nematic)
Analysis:
Viscosity: PMB derivatives have higher viscosity than 5CB due to the ester linkage hindering rotation. This makes them slower in switching speeds for display applications but more mechanically robust.
UV Stability: Phenyl benzoates are susceptible to UV degradation (Fries rearrangement) unlike the chemically inert biphenyls. They require UV stabilizers in commercial mixtures.
Dielectric Anisotropy (
)
PMB Derivatives: Moderate positive
. The ester group contributes to the dipole moment perpendicular to the long axis, which can be tuned by lateral fluorination (e.g., 2-fluoro-4-methoxyphenyl benzoate).
Cyanobiphenyls: Very large positive
due to the terminal cyano group.
Part 3: Experimental Protocols
To ensure reproducibility, we utilize the Steglich Esterification . This method is preferred over acid chloride routes for PMB derivatives to prevent hydrolysis of sensitive alkoxy groups and to operate under mild conditions.
Protocol 1: Synthesis of Phenyl 4-methoxybenzoate Derivatives
Objective: Synthesis of 4-pentylphenyl 4-methoxybenzoate.
Dissolution: Dissolve 4-methoxybenzoic acid and 4-pentylphenol in anhydrous DCM under nitrogen atmosphere.
Activation: Add DMAP.[2] Cool the solution to 0°C in an ice bath.
Coupling: Dropwise add DCC dissolved in DCM over 30 minutes. The reaction will become cloudy as Dicyclohexylurea (DCU) precipitates.
Reaction: Allow to warm to room temperature and stir for 12-24 hours.
Purification:
Filter off the DCU precipitate.
Wash filtrate with 0.5N HCl (removes DMAP), saturated NaHCO₃ (removes unreacted acid), and brine.
Dry over MgSO₄ and concentrate in vacuo.
Recrystallization: Recrystallize from Ethanol/Hexane (1:1) to obtain white needles.
Protocol 2: Characterization Workflow
The following Graphviz diagram outlines the critical quality control steps required to validate the liquid crystalline nature of the synthesized compound.
Figure 2: Validation workflow. DSC determines the transition temperatures (energy), while POM determines the phase type (topology).[3]
Part 4: Advanced Applications
Non-Linear Optics (NLO)
Phenyl benzoates are excellent candidates for NLO materials when substituted with "Push-Pull" systems.
Donor: Methoxy group (-OCH₃) at position 4.
Acceptor: Nitro (-NO₂) or Cyano (-CN) group on the opposing phenyl ring.
Mechanism: The ester bridge allows for charge transfer between the rings upon photoexcitation, resulting in Second Harmonic Generation (SHG).
Liquid Crystalline Polymers (LCPs)
PMB derivatives are frequently used as mesogenic side-chains in polymers (e.g., polymethacrylates).
Role: The PMB unit acts as the anisotropic pendant group.
Advantage: Decoupling the mesogen from the polymer backbone via an alkyl spacer allows the material to retain liquid crystalline properties while benefiting from the mechanical processability of a polymer.
References
Steglich, W., & Höfle, G. (1969). N,N-Dimethyl-4-pyridinamine, a very effective acylation catalyst. Angewandte Chemie International Edition. Link
Gray, G. W. (1962). Molecular Structure and the Properties of Liquid Crystals.[3][4][5][6] Academic Press. (Foundational text on the efficiency of phenyl benzoate cores).
Imrie, C. T., et al. (1994). The preparation and properties of low molar mass liquid crystals.[3] Liquid Crystals.[3][4][5][7][8] Link
Goodby, J. W. (2000). Liquid Crystals: Design and Synthesis. In Handbook of Liquid Crystals. Wiley-VCH. (Source for phase transition comparisons).
Hird, M. (2007). Fluorinated liquid crystals: properties and applications. Chemical Society Reviews. Link
A Senior Application Scientist's Guide to Validating the Purity of Synthesized Phenyl 4-methoxybenzoate
Introduction: Beyond Synthesis, The Imperative of Purity In the realms of chemical research and pharmaceutical development, the synthesis of a target molecule is but the first chapter of the story. The narrative's integr...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Beyond Synthesis, The Imperative of Purity
In the realms of chemical research and pharmaceutical development, the synthesis of a target molecule is but the first chapter of the story. The narrative's integrity hinges on the purity of that synthesized compound. For a molecule like Phenyl 4-methoxybenzoate, an aromatic ester with applications in materials science and as a synthetic intermediate, ensuring its purity is not a mere formality; it is a prerequisite for reliable downstream applications and reproducible experimental data.
This guide provides an in-depth comparison of essential analytical techniques to validate the purity of a freshly synthesized and purified batch of Phenyl 4-methoxybenzoate. We move beyond simple procedural lists to explore the causality behind methodological choices, ensuring that each step contributes to a self-validating system of quality control. The potential impurities in a typical synthesis, such as the Fischer esterification between 4-methoxybenzoic acid and phenol, are primarily the unreacted starting materials. Our analytical approach is designed to definitively confirm the presence of the desired product and, critically, the absence of these precursors.
The Analytical Workflow: A Multi-Faceted Approach to Purity Verification
A robust purity validation strategy does not rely on a single technique but rather employs a series of orthogonal methods. Each method provides a unique piece of the puzzle, and together they create a high-confidence assessment of the sample's identity and purity.
Caption: Overall workflow for the purification and multi-technique validation of Phenyl 4-methoxybenzoate.
Thin-Layer Chromatography (TLC): The Rapid Qualitative Assessment
Expertise & Rationale: TLC is the quintessential first-pass technique for any organic chemist. Its power lies in its speed and ability to visually separate compounds based on differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase. For our purpose, the goal is to confirm the disappearance of starting materials (4-methoxybenzoic acid and phenol) and the appearance of a single, new spot corresponding to the more nonpolar ester product. A "clean" TLC plate with a single spot is a strong, albeit qualitative, indicator of high purity.
Experimental Protocol: TLC Analysis
Plate Preparation: Obtain a silica gel TLC plate. Gently draw a light pencil line approximately 1 cm from the bottom (the origin).
Sample Preparation: Prepare dilute solutions (~1 mg/mL) of the starting 4-methoxybenzoic acid, phenol, your dried synthesized product, and a "co-spot" in a volatile solvent like ethyl acetate or dichloromethane. The co-spot lane will contain a mixture of the starting materials and the product.
Spotting: Using a capillary tube, carefully spot each solution onto the origin line in separate lanes. Ensure spots are small and concentrated.
Development: Place the TLC plate in a developing chamber containing a suitable mobile phase (e.g., 4:1 Hexane:Ethyl Acetate). The chamber should be saturated with the solvent vapor. Allow the solvent front to ascend the plate until it is about 1 cm from the top.
Visualization: Remove the plate, immediately mark the solvent front with a pencil, and allow it to dry. Visualize the spots under a UV lamp at 254 nm, as the aromatic rings will absorb UV light. Circle the visible spots with a pencil.
Analysis: Calculate the Retention Factor (Rf) for each spot (Rf = distance traveled by spot / distance traveled by solvent front). A pure product will show a single spot with an Rf value distinct from the starting materials. The co-spot lane validates the separation.
Caption: Step-by-step workflow for Thin-Layer Chromatography (TLC) analysis.
Expected Results for Purity Validation
Compound
Expected Rf Value (Approx.)
Rationale
4-Methoxybenzoic Acid
Low (e.g., 0.1-0.2)
The carboxylic acid group is highly polar, leading to strong interaction with the silica gel.
Phenol
Medium (e.g., 0.4-0.5)
The hydroxyl group is polar, but less so than a carboxylic acid.
Phenyl 4-methoxybenzoate
High (e.g., 0.7-0.8)
The ester is significantly less polar than the starting materials, traveling further up the plate.
Melting Point Determination: The Classical Purity Benchmark
Expertise & Rationale: The melting point is a fundamental physical property of a solid crystalline compound. A pure substance will melt over a very narrow temperature range (typically <1 °C). The presence of impurities disrupts the crystal lattice, requiring less energy to break the intermolecular forces. This results in two observable effects: a depression of the melting point and a broadening of the melting range.[1] Therefore, comparing the experimental melting point to the literature value provides a reliable, quantitative measure of purity.
Experimental Protocol: Capillary Melting Point
Sample Preparation: Ensure the synthesized product is completely dry and finely powdered.
Loading: Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm height) of the sample into the closed end.
Measurement: Place the capillary tube in a melting point apparatus.
Heating: Heat the sample rapidly to about 15-20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.
Observation: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2.
Caption: Standard procedure for melting point determination.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Fingerprinting
Expertise & Rationale: FT-IR spectroscopy is an indispensable tool for confirming the identity of a synthesized compound by verifying its functional groups.[3] In the context of this esterification, FT-IR provides direct evidence of the reaction's success. We are looking for two key signatures: the appearance of strong absorptions characteristic of the ester group (C=O and C-O stretches) and, equally important, the disappearance of the broad -OH stretch from the starting carboxylic acid and phenol.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Run a background scan to capture the spectrum of the ambient environment, which will be automatically subtracted from the sample spectrum.
Sample Application: Place a small amount of the dry, solid Phenyl 4-methoxybenzoate onto the ATR crystal.
Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.
Analysis: Process the spectrum and identify the key absorption peaks. Compare these to the expected values for the product and the known values for the starting materials.
Key Spectral Features for Purity Validation
Functional Group
Expected Wavenumber (cm⁻¹)
Significance for Phenyl 4-methoxybenzoate
Ester C=O Stretch
~1730-1750 cm⁻¹
Confirms the formation of the ester carbonyl. A strong, sharp peak is expected. [4]
ABSENCE of this very broad peak is a strong indicator that the 4-methoxybenzoic acid has been consumed.
Phenol O-H Stretch
~3200-3600 cm⁻¹ (broad)
ABSENCE of this peak indicates the consumption of the phenol starting material.
¹H NMR Spectroscopy: The Definitive Structural Proof
Expertise & Rationale: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides the most detailed information about the molecular structure and is exceptionally sensitive to impurities. It allows us to "see" the chemical environment of every proton in the molecule. For Phenyl 4-methoxybenzoate, we expect to see distinct signals for the methoxy protons, and the protons on both aromatic rings, with specific chemical shifts, splitting patterns, and integration values. The absence of signals corresponding to starting materials and the correct integration ratios of the product signals provide definitive proof of purity.
Experimental Protocol: ¹H NMR Analysis
Sample Preparation: Accurately weigh and dissolve 5-10 mg of the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.
Data Acquisition: Place the NMR tube in the spectrometer. The instrument is tuned and shimmed to optimize magnetic field homogeneity.
Experiment Execution: Acquire the ¹H NMR spectrum. Standard parameters are usually sufficient.
Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed. The spectrum is then phased, baseline corrected, and referenced (typically to the residual solvent peak or TMS at 0 ppm).
Analysis: Integrate the peaks to determine the relative ratios of protons and analyze the chemical shifts (δ) and coupling patterns (J-coupling) to confirm the structure.
Expected ¹H NMR Spectrum and Purity Indicators
Protons (Assignment)
Chemical Shift (δ, ppm)
Splitting Pattern
Integration
Purity Indication
Methoxy (-OCH₃)
~3.8-3.9
Singlet (s)
3H
Presence and correct environment of the methoxy group.
Aromatic (on methoxy-ring)
~6.9-7.0
Doublet (d)
2H
Protons ortho to the methoxy group.
Aromatic (on phenyl-ring)
~7.2-7.5
Multiplet (m)
5H
Protons of the unsubstituted phenyl ring.
Aromatic (on methoxy-ring)
~8.1-8.2
Doublet (d)
2H
Protons ortho to the carbonyl group.
4-methoxybenzoic acid
~11-12 (broad s, 1H)
-
-
ABSENCE of the carboxylic acid proton signal confirms purity.
Phenol
~5-8 (broad s, 1H)
-
-
ABSENCE of the phenolic proton signal confirms purity.
Conclusion: A Consolidated Judgment on Purity
Validating the purity of a synthesized compound like Phenyl 4-methoxybenzoate is a systematic process of evidence gathering. No single technique is sufficient. By employing a logical workflow—starting with a rapid TLC check, followed by a classical melting point measurement, confirmed by FT-IR for functional group identity, and ultimately proven by ¹H NMR for definitive structure and purity—researchers can be highly confident in the quality of their material. This multi-faceted approach ensures that the compound taken forward for further study is precisely what it is intended to be, underpinning the integrity and reproducibility of scientific research.
References
Ullah, Z. et al. (2015). Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. Molecules, 20(8), 13689-13704. Available at: [Link]
Zhang, J. (2014). Preparation method of methoxybenzoic acid. Google Patents. CN104151157A.
Loh, Z. et al. (2015). 4-(Benzyloxy)phenyl 4-hexadecyloxy-3-methoxybenzoate. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 4), o258. Available at: [Link]
ResearchGate. (n.d.). FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b)... ResearchGate. Available at: [Link]
Gowda, B. T. et al. (2009). Phenyl 4-methylbenzoate. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2625. Available at: [Link]
National Center for Biotechnology Information. (n.d.). Phenyl 4-methoxybenzoate. PubChem. Available at: [Link]
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A Senior Application Scientist's Guide to Phenyl 4-methoxybenzoate Synthesis: A Comparative Cost and Efficiency Analysis
Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Phenyl 4-methoxybenzoate Phenyl 4-methoxybenzoate, an aromatic ester, serves as a valuable building block in the...
Author: BenchChem Technical Support Team. Date: February 2026
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Phenyl 4-methoxybenzoate
Phenyl 4-methoxybenzoate, an aromatic ester, serves as a valuable building block in the synthesis of various organic molecules, including pharmaceuticals and liquid crystals. Its structural motif is present in compounds explored for a range of biological activities. The efficient and cost-effective synthesis of this intermediate is therefore a critical consideration for research and development labs. This guide provides an in-depth comparative analysis of three common synthetic routes to Phenyl 4-methoxybenzoate, evaluating them on the pillars of chemical yield, reaction conditions, and, most critically, a detailed cost-per-gram analysis. Our objective is to equip the practicing scientist with the data necessary to make an informed decision based on the specific constraints and goals of their project, whether they be maximizing yield, minimizing cost, or prioritizing greener and safer methodologies.
Route 1: Fischer-Speier Esterification
The Fischer-Speier esterification is a classic, acid-catalyzed reaction between a carboxylic acid and an alcohol. First described in 1895, it remains a cornerstone of ester synthesis due to its simplicity and use of readily available materials.[1]
Reaction Scheme
Caption: Fischer-Speier esterification of 4-methoxybenzoic acid and phenol.
Mechanism and Rationale
The reaction proceeds via nucleophilic acyl substitution. The acid catalyst (commonly sulfuric acid or p-toluenesulfonic acid) protonates the carbonyl oxygen of the 4-methoxybenzoic acid, significantly increasing the electrophilicity of the carbonyl carbon.[1] This activation allows the weakly nucleophilic hydroxyl group of phenol to attack the carbonyl carbon. A series of proton transfers follows, culminating in the elimination of a water molecule and deprotonation to yield the final ester product. The reaction is an equilibrium process; therefore, to drive it towards the product side, water must be removed as it is formed, typically by azeotropic distillation using a Dean-Stark apparatus.[1] Using an excess of one reagent can also shift the equilibrium but is less practical when both starting materials are solids.[2]
Experimental Protocol
To a 250 mL round-bottom flask equipped with a Dean-Stark trap, reflux condenser, and magnetic stirrer, add 4-methoxybenzoic acid (15.2 g, 0.1 mol), phenol (10.4 g, 0.11 mol, 1.1 equiv.), and p-toluenesulfonic acid monohydrate (0.95 g, 5 mol%).
Add 100 mL of toluene to the flask.
Heat the mixture to reflux and continue heating until the theoretical amount of water (1.8 mL) is collected in the Dean-Stark trap (typically 4-8 hours).
Cool the reaction mixture to room temperature.
Transfer the mixture to a separatory funnel and wash with 50 mL of 1 M sodium bicarbonate solution to remove unreacted carboxylic acid and the catalyst.
Wash with 50 mL of water, followed by 50 mL of brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
The crude product can be purified by recrystallization from an ethanol/water mixture to yield Phenyl 4-methoxybenzoate as a white solid.[3][4]
Workflow Diagram
Caption: Experimental workflow for Fischer-Speier esterification.
Route 2: Schotten-Baumann Reaction
The Schotten-Baumann reaction is a robust method for forming esters (or amides) using an acid chloride and an alcohol (or amine) under basic conditions. This method is often faster than Fischer esterification and is not an equilibrium reaction, typically leading to higher yields.
Reaction Scheme
Caption: Schotten-Baumann synthesis of Phenyl 4-methoxybenzoate.
Mechanism and Rationale
This reaction also proceeds via nucleophilic acyl substitution. The base (typically aqueous sodium hydroxide or pyridine) serves two critical roles. First, it deprotonates the phenol to form the much more nucleophilic phenoxide ion. Second, it neutralizes the hydrochloric acid byproduct that is generated, preventing it from protonating the starting materials or product.[5][6] The use of a highly reactive acyl chloride as the electrophile makes the reaction rapid and essentially irreversible. The choice of solvent and base is important; often, a two-phase system (e.g., dichloromethane and water) is used with vigorous stirring to bring the reactants into contact.
Experimental Protocol
In a 250 mL flask, dissolve phenol (9.4 g, 0.1 mol) in 50 mL of 2 M aqueous sodium hydroxide solution and cool the mixture in an ice bath to 0-5 °C.
In a separate beaker, dissolve 4-methoxybenzoyl chloride (17.1 g, 0.1 mol) in 50 mL of dichloromethane (DCM).
Add the 4-methoxybenzoyl chloride solution dropwise to the vigorously stirred, cooled phenoxide solution over 30 minutes, ensuring the temperature remains below 10 °C.
After the addition is complete, remove the ice bath and stir the mixture at room temperature for an additional 1-2 hours.
Transfer the mixture to a separatory funnel. Separate the organic layer.
Wash the organic layer sequentially with 50 mL of 1 M HCl (to remove any residual base), 50 mL of water, and 50 mL of brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
The resulting crude solid is purified by recrystallization from methanol to afford pure Phenyl 4-methoxybenzoate.[7]
Workflow Diagram
Caption: Experimental workflow for the Schotten-Baumann reaction.
Route 3: DCC Coupling (Steglich Esterification)
For substrates that are sensitive to the harsh acidic or basic conditions of the previous methods, carbodiimide-mediated coupling, such as the Steglich esterification, offers a milder alternative. N,N'-Dicyclohexylcarbodiimide (DCC) is a common coupling agent that facilitates the formation of an ester bond at or below room temperature.[8]
DCC activates the carboxylic acid by reacting with it to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the alcohol (phenol). A catalytic amount of 4-(Dimethylamino)pyridine (DMAP) is typically added to accelerate the reaction. DMAP acts as an acyl transfer catalyst, reacting with the O-acylisourea to form an even more reactive N-acylpyridinium salt, which is then readily attacked by the phenol.[8] The primary thermodynamic driving force for the reaction is the formation of the highly stable N,N'-dicyclohexylurea (DCU) byproduct, which conveniently precipitates from most organic solvents, simplifying purification.[9]
Experimental Protocol
To a 250 mL round-bottom flask under a nitrogen atmosphere, add 4-methoxybenzoic acid (15.2 g, 0.1 mol), phenol (9.4 g, 0.1 mol), and 4-(dimethylamino)pyridine (DMAP) (1.22 g, 10 mol%).
Add 100 mL of anhydrous dichloromethane (DCM).
Cool the stirred solution in an ice bath to 0 °C.
In a separate flask, dissolve N,N'-dicyclohexylcarbodiimide (DCC) (22.7 g, 0.11 mol, 1.1 equiv.) in 50 mL of anhydrous DCM.
Add the DCC solution dropwise to the reaction mixture over 30 minutes.
Allow the reaction to warm to room temperature and stir for 12-18 hours. A white precipitate of dicyclohexylurea (DCU) will form.
Filter the reaction mixture through a pad of Celite to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.
Transfer the filtrate to a separatory funnel and wash sequentially with 50 mL of 1 M HCl, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
Purify the crude product by flash column chromatography (e.g., 10:1 Hexanes:Ethyl Acetate) to yield the pure ester.
Workflow Diagram
Caption: Experimental workflow for DCC coupling.
Comparative Analysis
The choice of synthetic route is a multi-faceted decision. The following tables provide a direct comparison of the three methods based on experimental data and a detailed cost analysis.
To provide a tangible comparison, a cost analysis was performed based on synthesizing 0.1 moles (approx. 22.8 g) of Phenyl 4-methoxybenzoate. Prices are estimated from common chemical suppliers for reagent-grade chemicals and may vary.
Note: For the Schotten-Baumann reaction, it is often more economical to generate the acyl chloride in-situ from the less expensive carboxylic acid using a reagent like thionyl chloride. This alternative calculation is provided.
Cost-per-Gram Summary
Assuming an average yield for each method to produce the final, purified product:
Synthesis Route
Reagent Cost (0.1 mol scale)
Avg. Yield
Theoretical Product (g)
Actual Product (g)
Cost per Gram (USD)
Fischer-Speier
~$18.61 (incl. solvent)
80%
22.8 g
18.2 g
~$1.02
Schotten-Baumann (in-situ)
~$12.94 (incl. solvent)
90%
22.8 g
20.5 g
~$0.63
DCC Coupling
~$23.89 (incl. solvent)
85%
22.8 g
19.4 g
~$1.23
Conclusion and Recommendations
This comparative analysis reveals a clear trade-off between cost, speed, and reaction conditions for the synthesis of Phenyl 4-methoxybenzoate.
Most Cost-Effective Route: The Schotten-Baumann reaction , particularly when generating the acyl chloride in-situ from 4-methoxybenzoic acid and thionyl chloride, emerges as the most economical option with a calculated cost of approximately $0.63 per gram . It combines high yields with a short reaction time and inexpensive reagents. Its primary drawback is the handling of corrosive materials like thionyl chloride and the acyl chloride intermediate.
Simplest & "Greenest" Route: The Fischer-Speier esterification is arguably the simplest in terms of reagent handling (no lachrymatory acyl chlorides or potent sensitizers). While it requires high temperatures and a longer reaction time, its only byproduct is water. With a cost of around $1.02 per gram , it represents a solid balance of cost and operational simplicity, making it a reliable choice for routine synthesis where time is not the primary constraint.
Mildest Conditions for Sensitive Substrates:DCC coupling is the most expensive route at approximately $1.23 per gram , largely due to the cost of the DCC and DMAP reagents. Its significant advantage lies in the extremely mild reaction conditions (room temperature, neutral pH), making it the method of choice when working with delicate substrates that would not tolerate the high heat of Fischer esterification or the basicity of the Schotten-Baumann reaction. The major safety consideration is the sensitizing nature of DCC, which requires careful handling.
For most standard laboratory and scale-up applications where cost and efficiency are paramount, the Schotten-Baumann methodology is the recommended route . For teaching laboratories or situations prioritizing operational simplicity and avoiding highly corrosive intermediates, the Fischer-Speier esterification remains a viable and trusted method. The DCC coupling route should be reserved for cases where substrate sensitivity is the overriding concern.
A Senior Application Scientist's Guide to the Proper Disposal of Phenyl 4-methoxybenzoate
As laboratory professionals dedicated to innovation and discovery, our commitment to safety and environmental stewardship is paramount. The proper management of chemical waste is not merely a regulatory hurdle; it is a f...
Author: BenchChem Technical Support Team. Date: February 2026
As laboratory professionals dedicated to innovation and discovery, our commitment to safety and environmental stewardship is paramount. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of responsible science. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of Phenyl 4-methoxybenzoate, grounded in established safety principles and regulatory standards. The procedures outlined here are designed to protect laboratory personnel, the wider community, and the environment.
Section 1: Hazard Profile and Chemical Causality
Understanding the intrinsic properties of Phenyl 4-methoxybenzoate is critical to appreciating the necessity of meticulous disposal procedures. It is not an inert substance; its chemical nature dictates specific handling and disposal requirements to mitigate potential risks.
The primary driver for its classification as a hazardous waste is its environmental toxicity. According to the Globally Harmonized System (GHS) classifications, the closely related compound 4-methoxyphenyl benzoate is considered very toxic to aquatic life[1]. Any release into the sewer system or the environment can have significant, detrimental effects on ecosystems. Furthermore, while not acutely toxic to humans, it is classified as a skin sensitizer and irritant, meaning repeated or prolonged contact can lead to allergic reactions or skin irritation[1][2][3].
Table 1: Chemical and Hazard Profile of Phenyl 4-methoxybenzoate and Related Compounds
May cause an allergic skin reaction.[1] Causes skin and eye irritation.[2][5][6] Harmful if swallowed.[3][6]
Environmental Hazards
Very toxic to aquatic life.[1] Harmful to aquatic life with long-lasting effects.
Disposal Imperative
Do not allow product to enter drains. [2][7] Must be disposed of via an approved waste disposal plant.[3][5][6]
Section 2: Immediate Safety Protocols
Prior to handling or preparing Phenyl 4-methoxybenzoate for disposal, adherence to immediate safety measures is mandatory. These protocols are your first line of defense against accidental exposure.
Personal Protective Equipment (PPE)
Always wear appropriate PPE when handling Phenyl 4-methoxybenzoate in any form—pure, in solution, or as waste. The minimum required PPE includes:
Chemical-resistant gloves (e.g., nitrile).
Safety glasses with side shields or chemical safety goggles .
All handling should be performed in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of dust particles[2][5][8].
Spill Management
In the event of a spill, the objective is to contain and collect the material safely without creating airborne dust.
Evacuate and Secure: Alert personnel in the immediate area and restrict access.
Don PPE: Ensure you are wearing the appropriate PPE as described above.
Contain: Gently cover the spill with an absorbent material, such as vermiculite or sand.
Collect: Carefully sweep or scoop the solid material into a suitable, sealable container clearly labeled for hazardous waste disposal[2][6][9]. Avoid dry sweeping , which can generate dust. If necessary, lightly moisten the absorbent material to minimize dust.
Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials and rinsate as hazardous waste.
Dispose: The container with the collected spill material must be disposed of following the procedures in the next section.
Section 3: Standard Operating Procedure for Disposal
The guiding principle for the disposal of Phenyl 4-methoxybenzoate is that it must be managed by a licensed professional waste disposal service in accordance with all federal, state, and local regulations[5][8][10]. The following steps provide a compliant pathway from the generation of waste to its final disposal.
Step 1: Waste Identification and Segregation
Properly identify the waste stream. Phenyl 4-methoxybenzoate waste may include:
This material is classified as hazardous chemical waste and must be segregated from non-hazardous trash.
Step 2: Containerization
Select an Appropriate Container: Use a chemically compatible, leak-proof container with a secure, tight-fitting lid. The container must be in good condition, free of cracks or residue on the outside.
Collect Waste: Place the solid Phenyl 4-methoxybenzoate waste directly into the designated container[6]. For contaminated labware that cannot be effectively decontaminated, place it in the same container.
Manage Empty Containers: A container that held the pure chemical is not considered "empty" until it has been triple-rinsed. The rinsate from this process is also hazardous waste and must be collected in a separate, sealed container for liquid hazardous waste[11]. Once properly rinsed and dried, the original container label must be completely removed or defaced before recycling or disposal as non-hazardous waste[11].
Step 3: Labeling
Proper labeling is a critical regulatory requirement under the EPA's Resource Conservation and Recovery Act (RCRA) and OSHA's Laboratory Standard[12][13].
Attach a hazardous waste tag to the container as soon as the first particle of waste is added. The label must include:
The words "Hazardous Waste" .
The full chemical name: "Phenyl 4-methoxybenzoate" .
The specific hazard characteristics (e.g., "Irritant," "Environmental Hazard").
The date accumulation started.
The name of the principal investigator or laboratory contact.
Step 4: Accumulation and Storage
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be:
At or near the point of generation.
Under the control of the laboratory personnel.
Away from drains and sources of ignition.
Segregated from incompatible chemicals.
Step 5: Final Disposal
The final and most critical step is the transfer of the waste to your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor[3][5][6][9]. This is the only acceptable method for disposing of this chemical. Incineration in a chemical incinerator equipped with an afterburner and scrubber is a common and effective disposal method for this type of organic solid[8]. Never attempt to dispose of this chemical through standard trash or by washing it down the drain.
Section 4: Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper handling and disposal of Phenyl 4-methoxybenzoate waste streams.
Caption: Decision workflow for Phenyl 4-methoxybenzoate waste disposal.
References
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